Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-yl(phenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14(11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-16(12)13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENNIKKVQDCFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone is a prominent member of the imidazo[1,2-a]pyridine (IMP) class of heterocyclic compounds. This scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules and marketed drugs.[1][2] The introduction of a benzoyl moiety at the C-3 position creates a versatile ketone functional group, opening extensive possibilities for further chemical modification and derivatization. This guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, structural characterization, key chemical reactions, and its significant potential in the field of drug discovery and development. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore the reactivity landscape of this important molecule.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine system is a fused, bicyclic heteroaromatic ring containing a bridgehead nitrogen atom.[3] This unique electronic architecture imparts a range of desirable physicochemical and pharmacological properties. The scaffold is present in drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and olprinone (cardiotonic), highlighting its clinical relevance.[2]
The remarkable biological activity of IMP derivatives spans a wide therapeutic spectrum, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antiulcer properties.[1][2][4][5][6] The activity is highly dependent on the substitution pattern around the core ring system.[7] The C-3 position, in particular, is a frequent site for functionalization due to the electron-rich nature of the imidazole ring, making it susceptible to electrophilic attack. The attachment of a phenylmethanone (benzoyl) group at this position not only influences the biological activity but also serves as a synthetic handle for creating diverse chemical libraries.
This guide focuses specifically on the title compound, this compound, providing the foundational chemical knowledge required for its effective utilization in research and development.
Synthesis and Mechanism
The synthesis of 3-aroyl-imidazo[1,2-a]pyridines can be approached through several strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern. A prevalent and mechanistically insightful method involves the direct C-H functionalization of a pre-formed imidazo[1,2-a]pyridine core.
Fe(III)-Catalyzed Aerobic Oxidative Cross-Dehydrogenative Coupling
A robust method for the synthesis of 3-aroylimidazo[1,2-a]pyridines involves an iron-catalyzed reaction between 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes.[8] This approach is notable for its use of an inexpensive and environmentally benign catalyst (FeBr₃) and atmospheric oxygen as the terminal oxidant.
Causality of Experimental Design:
-
Lewis Acid Catalyst (FeBr₃): Iron(III) bromide acts as a Lewis acid, activating the aldehyde carbonyl group, making it more susceptible to nucleophilic attack. Its choice over other Lewis acids like AlCl₃ in this specific cross-coupling context is due to its optimal balance of reactivity and tolerance for the reaction conditions.[8]
-
Solvent and Temperature: The reaction is typically performed at an elevated temperature (e.g., 110 °C) to overcome the activation energy for C-H bond functionalization.
-
Oxidant (O₂): Atmospheric oxygen serves as the ultimate, green oxidant in the catalytic cycle, regenerating the active catalyst and leading to the formation of the ketone from an intermediate. This avoids the need for stoichiometric, often hazardous, chemical oxidants.
Plausible Reaction Mechanism
The reaction is proposed to proceed through the following key steps, illustrating the logical flow from starting materials to the final product.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 3. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 4. chemmethod.com [chemmethod.com]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. FeBr 3 -catalysed synthesis of 3-aroylimidazo[1,2- a ]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2- a ]pyridines) derivatives from 2-aryli ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05198J [pubs.rsc.org]
A Technical Guide to the Spectroscopic Characterization of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed analysis of the essential spectroscopic data—NMR, IR, and Mass Spectrometry—required for the unambiguous identification and structural elucidation of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone. The methodologies and interpretations presented herein are grounded in established principles and validated through data from analogous structures.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a privileged scaffold due to the wide range of biological activities exhibited by its derivatives.[1][2][3] Compounds incorporating this bicyclic heterocyclic system have shown potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4] this compound (CAS No. 210035-02-2) is a key member of this class, serving both as a pharmacophore and a versatile synthetic intermediate.[5][6]
Accurate structural confirmation is the bedrock of drug discovery and chemical research. This guide offers a comprehensive spectroscopic fingerprint of the title compound, empowering researchers to verify its identity and purity with confidence. We will dissect the data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data itself, but the scientific reasoning behind the spectral features.
Molecular Structure and Atom Numbering
A standardized numbering system is critical for unambiguous assignment of spectroscopic signals. The structure and accepted IUPAC numbering for this compound are shown below.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the hydrogen (¹H) and carbon (¹³C) framework of a molecule.
Workflow for NMR Analysis
The logical flow from sample preparation to final structure confirmation is a self-validating process. Each step builds upon the last, ensuring high confidence in the final assignment.
Caption: Standard workflow for NMR-based structural elucidation.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference, setting its signal to 0.00 ppm.[7]
-
Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required.
¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 9.80 | d | 1H | H-5 | Strongly deshielded by the adjacent bridgehead nitrogen (N4) and the anisotropic effect of the imidazole ring. |
| ~ 8.40 | d | 2H | H-2', H-6' | Protons on the phenyl ring ortho to the electron-withdrawing carbonyl group are significantly deshielded. |
| ~ 7.60 - 7.50 | m | 4H | H-8, H-3', H-4', H-5' | Overlapping multiplet region for the remaining phenyl protons and the H-8 proton of the pyridine ring. |
| ~ 7.25 | t | 1H | H-7 | Typical triplet pattern for a proton coupled to two adjacent protons on the pyridine ring. |
| ~ 7.05 | t | 1H | H-6 | Typical triplet pattern, generally found at a slightly higher field than H-7. |
Note: The data presented is a representative spectrum based on analysis of structurally related compounds, such as (1-iodoimidazo[1,5-a]pyridin-3-yl)(phenyl)methanone.[8] Exact chemical shifts and coupling constants can vary slightly based on solvent and experimental conditions.
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 181.5 | C=O | The carbonyl carbon is the most deshielded carbon due to the double bond to the highly electronegative oxygen atom.[8] |
| ~ 145.0 | C-8a | Bridgehead carbon adjacent to two nitrogen atoms. |
| ~ 137.0 | C-1' | Quaternary carbon of the phenyl ring attached to the carbonyl group. |
| ~ 136.5 | C-2 | Carbon in the imidazole ring adjacent to N1. |
| ~ 132.5 | C-4' | Para carbon of the phenyl ring. |
| ~ 130.5 | C-2', C-6' | Ortho carbons of the phenyl ring. |
| ~ 128.0 | C-3', C-5' | Meta carbons of the phenyl ring. |
| ~ 127.0 | C-5 | |
| ~ 125.5 | C-7 | |
| ~ 118.0 | C-3 | Carbon bearing the benzoyl substituent. |
| ~ 117.5 | C-8 | |
| ~ 113.0 | C-6 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]
Experimental Protocol: KBr Pellet Method
-
Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.
-
Pellet Formation: Compress the mixture in a hydraulic press to form a thin, transparent pellet.
-
Analysis: Place the pellet in the IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[8]
Interpretation of Key IR Absorptions
The IR spectrum of this compound is dominated by a few characteristic bands.
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| ~ 1635 | C=O Stretch | Ketone Carbonyl |
| 1600 - 1450 | C=C / C=N Stretch | Aromatic & Heteroaromatic Rings |
| 1300 - 1000 | C-C, C-N Stretch | In-plane bending and stretching |
| Below 900 | C-H Bend | Out-of-plane aromatic C-H bending |
Expert Analysis:
-
The Carbonyl Stretch (C=O): The most diagnostic absorption is the strong, sharp peak for the ketone carbonyl group, expected around 1635 cm⁻¹. Conjugation with both the imidazopyridine ring and the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[9] Data for a similar iodo-substituted analogue shows this peak at 1610 cm⁻¹, confirming this region.[8]
-
Aromatic Region: The region between 1600-1450 cm⁻¹ will contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the fused heterocyclic system and the phenyl ring. The C-H stretching vibrations for all aromatic protons are expected to appear just above 3000 cm⁻¹.[9]
-
Fingerprint Region: The complex pattern of bands below 1400 cm⁻¹ is unique to the molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.[9]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Experimental Protocol: Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
-
Analysis: As the solvent evaporates, charged molecular ions ([M+H]⁺ in positive ion mode) are generated and guided into the mass analyzer (e.g., Time-of-Flight, TOF) to separate them based on their mass-to-charge ratio (m/z).[1]
Data Interpretation
-
Molecular Formula: C₁₄H₁₀N₂O
-
Monoisotopic Mass: 222.0793 g/mol
-
Expected Molecular Ion Peak [M+H]⁺: m/z 223.0866
Plausible Fragmentation Pathway
Under MS conditions, the molecular ion can fragment at its weakest bonds. The most likely fragmentation involves cleavage alpha to the carbonyl group, a well-known process for ketones.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 210035-02-2|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. e-century.us [e-century.us]
- 8. rsc.org [rsc.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
An In-depth Technical Guide to the NMR and Mass Spectrometry of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone
This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone. This compound belongs to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications as anticancer and anti-inflammatory agents.[1][2][3] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.
Molecular Structure and Numbering Scheme
To facilitate a clear and concise discussion of the spectroscopic data, the following IUPAC numbering scheme for the this compound core is employed throughout this guide.
Caption: IUPAC numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each nucleus.
Experimental Protocol: NMR Sample Preparation and Acquisition
A robust and reproducible NMR spectrum is contingent on meticulous sample preparation and appropriate acquisition parameters.
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing power for a wide range of organic compounds and its well-defined residual solvent peak.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
A sufficient number of scans (typically 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is acquired on the same instrument.
-
A proton-decoupled pulse sequence is employed to simplify the spectrum to a series of singlets, one for each unique carbon atom.
-
A wider spectral width (0-220 ppm) is necessary.
-
Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazopyridine core and the phenyl ring.
| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| H-2 | ~8.0 | s | - |
| H-5 | ~7.8 | d | ~9.0 |
| H-6 | ~7.0 | t | ~7.0 |
| H-7 | ~7.4 | t | ~8.0 |
| H-8 | ~7.6 | d | ~7.0 |
| H-2'/H-6' | ~7.9 | m | - |
| H-3'/H-4'/H-5' | ~7.5 | m | - |
Note: The predicted chemical shifts are based on general values for similar heterocyclic systems and substituted benzene rings. Actual values may vary slightly depending on the experimental conditions.[1][4]
Interpretation:
-
The protons on the pyridine ring (H-5, H-6, H-7, and H-8) will appear in the aromatic region, with their chemical shifts influenced by the fused imidazole ring and their relative positions.
-
The proton at the 2-position of the imidazole ring (H-2) is expected to be a singlet due to the absence of adjacent protons.
-
The protons of the phenyl ring will appear as a complex multiplet in the aromatic region.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C-2 | ~145 |
| C-3 | ~120 |
| C-5 | ~125 |
| C-6 | ~113 |
| C-7 | ~128 |
| C-8 | ~118 |
| C-8a | ~140 |
| C=O | ~185 |
| C-1' | ~135 |
| C-2'/C-6' | ~130 |
| C-3'/C-5' | ~129 |
| C-4' | ~133 |
Note: These are predicted values and can be influenced by solvent and other experimental factors.[5][6]
Interpretation:
-
The carbonyl carbon (C=O) is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.
-
The carbons of the imidazopyridine core will resonate in the aromatic region, with their specific chemical shifts determined by the electronic effects of the nitrogen atoms and the fused ring system.
-
The carbons of the phenyl ring will also appear in the aromatic region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Experimental Protocol: MS Analysis
The choice of ionization technique is critical for obtaining a meaningful mass spectrum. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable for the analysis of this compound.
Step-by-Step Protocol:
-
Sample Introduction:
-
For EI-MS, the sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC).
-
For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatograph (LC).
-
-
Ionization:
-
EI: In EI, the sample is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. This technique is valuable for obtaining detailed structural information from the fragmentation pattern.
-
ESI: ESI is a soft ionization technique that typically produces a protonated molecule ([M+H]⁺). It is particularly useful for determining the molecular weight of the compound with minimal fragmentation.
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Mass Spectral Analysis and Fragmentation Pattern
The mass spectrum of this compound (Molecular Formula: C₁₄H₁₀N₂O, Molecular Weight: 222.24 g/mol ) will provide key structural insights.[7]
Expected Observations:
-
Molecular Ion: In EI-MS, a prominent molecular ion peak at m/z 222 is expected. In ESI-MS, the base peak will likely be the protonated molecule at m/z 223.
-
Fragmentation: The fragmentation pattern in EI-MS is particularly informative. The primary fragmentation pathways are expected to involve cleavages at the carbonyl group and within the imidazopyridine ring system. A study on the fragmentation of 3-phenoxy imidazo[1,2-a]pyridines suggests that cleavage of the bond adjacent to the imidazo[1,2-a]pyridine core is a characteristic fragmentation pathway.[8]
Proposed Fragmentation Pathway (EI-MS):
Caption: Proposed EI-MS fragmentation of this compound.
Interpretation of Fragmentation:
-
Loss of Carbon Monoxide: The molecular ion (m/z 222) can undergo a characteristic loss of a neutral carbon monoxide (CO) molecule to form the fragment ion at m/z 194.
-
Formation of the Benzoyl Cation: Cleavage of the C-C bond between the carbonyl group and the imidazopyridine ring can lead to the formation of the stable benzoyl cation at m/z 105. This is often a prominent peak in the mass spectra of benzoyl-substituted compounds.
-
Formation of the Phenyl Cation: The benzoyl cation (m/z 105) can further lose a CO molecule to yield the phenyl cation at m/z 77.
-
Formation of the Imidazo[1,2-a]pyridin-3-yl Cation: Cleavage can also result in the formation of the imidazo[1,2-a]pyridin-3-yl cation at m/z 117.
Conclusion
The combined application of NMR and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy confirm the connectivity and electronic environment of the atoms within the molecule, while mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis. The methodologies and interpretative frameworks presented in this guide serve as a robust foundation for researchers and scientists working with this important class of heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of imidazo[1,2-a]pyridine scaffold derivatives
An In-Depth Technical Guide to the Biological Activity of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine is a nitrogen-fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Recognized as a "privileged" structure, its derivatives exhibit a vast spectrum of biological activities, leading to their development as therapeutic agents for a wide range of diseases. Several commercialized drugs, such as Zolpidem (insomnia), Alpidem (anxiolytic), and Zolimidine (gastroprotective), feature this core, underscoring its clinical relevance.[1][2][3] This guide provides a comprehensive technical overview of the diverse biological activities of imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer, antitubercular, antimicrobial, anti-inflammatory, and antiprotozoal properties. We delve into the mechanisms of action, structure-activity relationships, and the critical experimental methodologies used to evaluate these compounds, offering field-proven insights for researchers in drug discovery and development.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Therapeutic Discovery
The imidazo[1,2-a]pyridine core is a bicyclic aromatic system formed by the fusion of an imidazole and a pyridine ring. This unique structure provides a rigid, planar backbone with a rich electronic nature, making it an ideal scaffold for interacting with various biological targets. Its synthetic accessibility, particularly through efficient multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, allows for the creation of diverse chemical libraries for biological screening.[4] The versatility of this scaffold enables chemists to modulate its physicochemical properties and biological activity through substitutions at multiple positions, making it a cornerstone in modern drug design.[2][5]
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for the Discovery of Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Imidazo[1,2-a]pyridine Nucleus
The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of a diverse array of therapeutic agents, with several compounds based on this framework reaching the market, including zolpidem (insomnia), alpidem (anxiolytic), and zolimidine (gastroprotective).[3] The rigid, planar structure of the imidazo[1,2-a]pyridine system provides an excellent platform for the spatial orientation of various substituents, enabling precise interactions with biological targets. This guide offers a comprehensive exploration of the discovery and development of novel therapeutic agents based on this versatile scaffold, with a focus on recent advancements in oncology and infectious diseases. We will delve into the causality behind experimental designs, provide detailed, validated protocols, and present data in a clear, comparative format to empower researchers in their quest for new medicines.
I. Anticancer Therapeutic Agents: Targeting Key Oncogenic Pathways
The dysregulation of cellular signaling pathways is a hallmark of cancer, and the imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the development of potent and selective inhibitors of key oncogenic targets.
A. Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently hyperactivated signaling cascades in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1][4] Consequently, the development of inhibitors targeting this pathway is a major focus of anticancer drug discovery.
Several series of imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors.[4][5] These compounds typically feature a core imidazo[1,2-a]pyridine ring substituted at various positions to optimize potency, selectivity, and pharmacokinetic properties. For instance, compound 15a from a recent study demonstrated potent dual inhibitory activity against PI3K and mTOR, leading to significant tumor growth inhibition in xenograft models.[1][4] The mechanism involves the compound binding to the ATP-binding pocket of PI3K and mTOR, thereby preventing the phosphorylation of their downstream substrates and ultimately leading to cell cycle arrest and apoptosis.[6]
B. Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them an attractive target for anticancer therapy.[7] Imidazo[1,2-a]pyridine derivatives have been developed as potent tubulin polymerization inhibitors that bind to the colchicine-binding site on β-tubulin.[3][7] This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately apoptosis.[7]
Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the imidazo[1,2-a]pyridine core are crucial for potent tubulin inhibitory activity. For example, compound 5b from a recent study, featuring specific substitutions, exhibited strong antiproliferative activity against a panel of cancer cell lines with IC50 values in the nanomolar range.[7]
C. Experimental Protocols: Synthesis and Biological Evaluation
A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.[8]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired α-haloketone (1.1 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (2-24 h) and monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired imidazo[1,2-a]pyridine derivative.
This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of a test compound against the PI3Kα enzyme.[9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase solution containing the PI3Kα enzyme in kinase buffer.
-
Prepare a 2X substrate solution containing the lipid substrate (e.g., PIP2) and ATP in kinase buffer.
-
Prepare serial dilutions of the test imidazo[1,2-a]pyridine compound in DMSO, and then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X kinase solution to each well.
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate solution to each well.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Detection:
-
Add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 15a | PI3K/mTOR | PI3Kα: 0.5, mTOR: 2.1 | HCT116 | 0.08 | [1][4] |
| 2g | PI3Kα | 1.8 | - | - | [9] |
| 5b | Tubulin | - | Jurkat | 0.06 | [7] |
| 8c | EGFR | 72 | K-562 | 1.09 | [10] |
II. Antituberculosis Therapeutic Agents: A New Front in Combating Resistance
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, necessitating the discovery of novel antituberculosis agents with new mechanisms of action.[11] The imidazo[1,2-a]pyridine scaffold has emerged as a promising starting point for the development of such agents.[12][13]
A. Mechanism of Action: Targeting QcrB and the Electron Transport Chain
A significant breakthrough in the development of imidazo[1,2-a]pyridine-based antitubercular agents has been the identification of the cytochrome bc1 complex, specifically the QcrB subunit, as a key molecular target.[11][14] The cytochrome bc1 complex is a crucial component of the electron transport chain, responsible for cellular respiration and ATP synthesis in Mtb.[11]
Imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of QcrB.[11][14] These compounds bind to QcrB and disrupt the electron flow, leading to a depletion of cellular ATP levels and ultimately bacterial cell death.[11] This novel mechanism of action makes them effective against both drug-susceptible and drug-resistant strains of Mtb.
B. Experimental Protocols: Synthesis and Antimycobacterial Susceptibility Testing
The synthesis of these potent antitubercular agents typically involves a multi-step process starting from a substituted 2-aminopyridine.[15]
Step-by-Step Methodology:
-
Cyclization: React the substituted 2-aminopyridine with ethyl 2-chloroacetoacetate in a solvent like DME at reflux to form the ethyl imidazo[1,2-a]pyridine-3-carboxylate intermediate.[15]
-
Saponification: Hydrolyze the ester group using a base such as lithium hydroxide in an ethanol/water mixture, followed by acidification to yield the corresponding carboxylic acid.[15]
-
Amide Coupling: Couple the carboxylic acid with the desired amine using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) in an aprotic solvent like acetonitrile.[15]
-
Purification: Purify the final product by column chromatography.
The Microplate Alamar Blue Assay (MABA) is a widely used method for determining the MIC of compounds against Mtb.[16]
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 1.0 McFarland standard.[16]
-
Drug Dilution: In a 96-well microplate, prepare two-fold serial dilutions of the test imidazo[1,2-a]pyridine compound in 7H9 broth.[16]
-
Inoculation: Inoculate each well with the prepared Mtb suspension. Include a drug-free growth control and a media-only sterility control.[16]
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.[17]
-
Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.[16]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no growth) to pink (growth).[16]
| Compound | Target | Mtb H37Rv MIC (µM) | MDR-TB Strain MIC (µM) | Reference |
| Q203 | QcrB | 0.02 | 0.02-0.08 | [11] |
| Compound 18 | QcrB | ≤0.006 | ≤0.03-0.8 | [14] |
| Compound 16 | QcrB | 0.10 | 0.05-1.5 | [8] |
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a remarkably fruitful source of novel therapeutic agents. The examples highlighted in this guide for anticancer and antituberculosis applications underscore the versatility and potential of this chemical framework. The ability to systematically modify the core structure allows for the fine-tuning of activity against specific biological targets and the optimization of pharmacokinetic profiles.
Future research in this area will likely focus on several key aspects:
-
Exploration of New Therapeutic Areas: While oncology and infectious diseases are prominent, the broad biological activity of imidazo[1,2-a]pyridines suggests their potential in other areas such as neurodegenerative and inflammatory diseases.
-
Development of More Selective Inhibitors: As our understanding of disease biology deepens, the design of highly selective inhibitors that target specific isoforms of enzymes or mutant proteins will be crucial to minimize off-target effects and improve therapeutic indices.
-
Novel Drug Delivery Systems: The formulation and delivery of imidazo[1,2-a]pyridine-based drugs will be important for enhancing their efficacy and reducing potential toxicity.
By leveraging the foundational knowledge and detailed methodologies presented in this guide, researchers are well-equipped to continue unlocking the therapeutic potential of the imidazo[1,2-a]pyridine scaffold and contribute to the development of the next generation of innovative medicines.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Ascendance of a "Drug Prejudice" Scaffold
The Imidazo[1,2-a]pyridine (IP) core is a fused bicyclic 5,6-heterocycle that has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its rigid, planar topography and versatile electronic properties allow it to interact with a multitude of biological targets, from enzymes to receptors, with high affinity and specificity.[2] This inherent promiscuity, coupled with synthetic tractability, has led to the development of a remarkable range of therapeutic agents spanning diverse disease areas. Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) serve as prominent examples of the scaffold's clinical success.[1][3]
This guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the imidazo[1,2-a]pyridine core. We will delve into the key synthetic strategies for its construction, explore its vast therapeutic applications with a focus on the underlying mechanisms of action, and dissect the critical structure-activity relationships (SAR) that govern its biological effects.
I. Synthetic Strategies: Constructing the Core
The accessibility of the imidazo[1,2-a]pyridine scaffold is a significant driver of its prevalence in drug discovery programs. A variety of synthetic routes have been developed, from classical condensation reactions to modern multicomponent and metal-catalyzed methodologies.
Classical Synthesis: The Tschitschibabin Reaction and Related Condensations
The most traditional and still widely used method for constructing the imidazo[1,2-a]pyridine ring system is the condensation of a 2-aminopyridine with an α-haloketone. This reaction, a variation of the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.[4]
Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine via α-haloketone condensation [4]
-
Step 1: Reaction Setup. To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium bicarbonate or potassium carbonate (1.5-2.0 eq).
-
Step 2: Addition of α-haloketone. Add 2-bromoacetophenone (1.0 eq) to the mixture.
-
Step 3: Reaction Execution. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-6 hours.
-
Step 4: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and collect the resulting precipitate by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-phenylimidazo[1,2-a]pyridine.
The primary advantage of this method is its simplicity and the ready availability of starting materials. However, the use of lachrymatory and reactive α-haloketones can be a drawback.
Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé (GBB) Reaction
For generating molecular diversity efficiently, multicomponent reactions are unparalleled. The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[5][6] This reaction is typically catalyzed by a Lewis or Brønsted acid (e.g., Sc(OTf)₃, p-toluenesulfonic acid).[7]
The GBB reaction offers significant advantages, including high atom economy, operational simplicity, and the ability to rapidly generate libraries of substituted analogs for SAR studies by varying each of the three input components.[2]
Caption: Workflow for the Groebke–Blackburn–Bienaymé (GBB) reaction.
Experimental Protocol: General Procedure for the Groebke–Blackburn–Bienaymé Reaction [5]
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve the 2-aminopyridine (1.0 eq), the aldehyde (1.0 eq), and the catalyst (e.g., Sc(OTf)₃, 10 mol%) in a suitable solvent such as methanol or dichloromethane.
-
Step 2: Addition of Isocyanide. Stir the mixture at room temperature for 10-15 minutes, then add the isocyanide (1.1 eq) dropwise.
-
Step 3: Reaction Execution. Continue stirring the reaction at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Step 4: Work-up and Purification. Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified directly by flash column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyridine derivative.
Modern Catalytic Approaches
Recent years have seen the development of numerous metal-catalyzed and metal-free synthetic routes that offer improved efficiency, substrate scope, and greener reaction conditions.[8] These include:
-
Copper-catalyzed reactions: Domino reactions of 2-aminopyridines, aldehydes, and terminal alkynes.[8]
-
Iodine-catalyzed reactions: Oxidative cyclization of 2-aminopyridines with ketones or nitroalkenes.[4]
-
Metal-free approaches: Reactions in green solvents like water or under microwave irradiation to accelerate reaction times.[8]
The choice of synthetic strategy is dictated by the desired substitution pattern on the imidazo[1,2-a]pyridine core and the need for either targeted synthesis or library generation.
II. Therapeutic Landscape: A Scaffold of Diverse Activities
The imidazo[1,2-a]pyridine nucleus is a cornerstone of numerous compounds with a broad spectrum of pharmacological activities.[3]
| Therapeutic Area | Target/Mechanism of Action | Example Compound(s) |
| Central Nervous System | GABA-A Receptor Positive Allosteric Modulator | Zolpidem, Alpidem[1] |
| Oncology | Kinase Inhibition (e.g., PI3K, c-Met, Nek2) | C-Met inhibitors, Nek2 inhibitors[9][10] |
| Infectious Diseases | QcrB Inhibition (Tuberculosis) | Telacebec (Q203)[1] |
| NS5B Polymerase Inhibition (Hepatitis C) | Tegobuvir[11] | |
| Gastrointestinal | Proton Pump Inhibition | Linaprazan[11] |
| Anti-inflammatory | General anti-inflammatory properties | Miroprofen[6] |
Central Nervous System (CNS) Agents
The most well-known application of the imidazo[1,2-a]pyridine scaffold is in CNS-active drugs. Zolpidem (Ambien) and Alpidem (Ananxyl) act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[1] This mechanism underlies their sedative, hypnotic, and anxiolytic effects.
Anticancer Agents
The scaffold has emerged as a potent platform for the development of anticancer agents, particularly kinase inhibitors.[12]
-
PI3K/Akt/mTOR Pathway Inhibitors: Several imidazo[1,2-a]pyridine derivatives have been developed as potent pan- or isoform-selective PI3K inhibitors, a critical pathway frequently dysregulated in cancer.[10]
-
c-Met Inhibitors: By employing bioisosteric replacement strategies, potent and selective inhibitors of the c-Met receptor tyrosine kinase have been identified, showing efficacy in preclinical cancer models.[10]
-
Nek2 Inhibitors: Derivatives of this scaffold have shown promising activity against Never in mitosis (NIMA) related kinase 2 (Nek2), an enzyme overexpressed in various tumors, leading to potent antiproliferative effects in gastric cancer cells.[9]
Anti-infective Agents
-
Antitubercular Activity: The imidazo[1,2-a]pyridine core is central to a new class of antitubercular agents. Telacebec (Q203) , a clinical candidate, targets the cytochrome b subunit (QcrB) of the electron transport chain in Mycobacterium tuberculosis, disrupting cellular energy production.[1] The development of these agents represents a significant advance in the fight against multidrug-resistant tuberculosis (MDR-TB).
-
Antiviral Activity: The non-nucleoside inhibitor Tegobuvir was developed as an allosteric inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[11] Other derivatives have shown activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).
III. Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
A key mechanism through which imidazo[1,2-a]pyridine-based anticancer agents exert their effects is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[13]
Imidazo[1,2-a]pyridine inhibitors are often designed to compete with ATP in the kinase domain of PI3K, preventing the phosphorylation of PIP2 to PIP3. This blockade abrogates the downstream activation of Akt and mTOR, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.
IV. Structure-Activity Relationships (SAR): Decoding the Pharmacophore
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. While specific SAR varies with the biological target, some general principles have emerged.
Caption: Key positions for substitution on the Imidazo[1,2-a]pyridine core.
-
Position 2 (C2): Substitution at this position is critical for many activities. Large, often aromatic or heteroaromatic groups, are frequently found here. For kinase inhibitors, the C2 substituent often engages in crucial hydrogen bonding interactions with the hinge region of the ATP binding pocket.[9]
-
Position 3 (C3): This position is highly amenable to functionalization. In anticancer agents, carboxamide moieties at C3 are common and can be modified to optimize potency and pharmacokinetic properties.[1] For compounds derived from the GBB reaction, the 3-amino group provides a versatile handle for further elaboration.[14]
-
Positions 5, 6, 7, and 8 (Pyridine Ring): Substitution on the pyridine ring primarily serves to fine-tune the physicochemical properties of the molecule, such as solubility, lipophilicity (LogP), and metabolic stability.[1] For instance, in antitubercular agents, modifying these positions has been key to improving potency and drug-like properties.
V. Conclusion and Future Outlook
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with its proven ability to interact with a wide range of biological targets, ensures its place in the medicinal chemist's toolkit. Future efforts will likely focus on exploring new chemical space through innovative synthetic methods, applying the scaffold to novel biological targets, and utilizing computational and structure-based design to create next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The rich history and continued success of this remarkable heterocycle underscore its enduring value in the quest for new medicines.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Pharmacological profile of 3-benzoyl-imidazo[1,2-a]pyridines
An In-depth Technical Guide to the Pharmacological Profile of 3-Benzoyl-Imidazo[1,2-a]pyridines
Foreword
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] This bicyclic aromatic system, featuring a bridgehead nitrogen atom, is the foundation for several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem, underscoring its therapeutic versatility.[2][3] This guide focuses specifically on the 3-benzoyl substituted imidazo[1,2-a]pyridines, a subclass that has garnered significant attention for its potent and diverse pharmacological activities. By appending a benzoyl group at the C3-position, researchers have unlocked a rich chemical space with profound implications for oncology, immunology, and infectious disease.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a synthesized analysis of the structure-activity relationships (SAR), mechanisms of action, and key experimental methodologies associated with this promising class of compounds.
Synthetic Strategies: Building the Core Scaffold
The construction of the imidazo[1,2-a]pyridine ring system is well-established, traditionally proceeding through the condensation of a 2-aminopyridine with an α-halocarbonyl compound. However, modern synthetic chemistry has evolved to offer more efficient and versatile routes, including catalyst-free cascade processes and copper-catalyzed aerobic oxidative syntheses.[4] The introduction of the 3-benzoyl moiety can be achieved through various methods, often involving multi-component reactions that allow for rapid diversification of the scaffold.
One powerful approach is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which, while primarily used for synthesizing 3-aminoimidazo[1,2-a]pyridines, highlights the utility of multi-component strategies in building molecular complexity in a single step.[5][6] The synthesis of 3-aryl derivatives, a close cousin to the benzoyl series, has been effectively accomplished through direct arylation and subsequent palladium-catalyzed reactions, providing a viable pathway for accessing the target compounds.[7]
Caption: General synthetic routes to the imidazo[1,2-a]pyridine scaffold.
Anticancer Activity: A Multi-Pronged Assault
The most extensively documented therapeutic potential of 3-benzoyl-imidazo[1,2-a]pyridines lies in their anticancer activity. These compounds have demonstrated potent cytotoxicity against a range of cancer cell lines, often through the modulation of critical cellular signaling pathways.[8][9]
Mechanism of Action: Inducing Cell Death and Arrest
The anticancer effects of this scaffold are not attributable to a single mechanism but rather a coordinated induction of apoptosis and cell cycle arrest.
-
PI3K/AKT/mTOR Pathway Inhibition: Several imidazo[1,2-a]pyridine derivatives act as potent inhibitors of the PI3K/AKT/mTOR pathway, a central signaling cascade that governs cell growth, proliferation, and survival.[10] By inhibiting key kinases like PI3KCA or downstream effectors like AKT and mTOR, these compounds effectively cut off survival signals, pushing cancer cells toward apoptosis.[10] For instance, certain derivatives have shown inhibitory concentrations (IC50) in the nanomolar to low micromolar range against PI3KCA.[10]
-
Induction of Apoptosis: A hallmark of these compounds is their ability to trigger programmed cell death. Studies have shown that treatment leads to the upregulation of pro-apoptotic proteins like p53 and p21, which in turn halt the cell cycle and initiate apoptosis.[8][10] This is often accompanied by an increase in the activity of executioner caspases (caspase-7, caspase-8) and cleavage of Poly (ADP-ribose) polymerase (PARP), definitive markers of an apoptotic cascade.[8][9]
-
Cell Cycle Arrest: Beyond apoptosis, these molecules can induce cell cycle arrest, typically at the G2/M transition phase.[10] This prevents cancer cells from dividing and proliferating. The increased expression of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21 are key mediators of this effect.[8][10]
Structure-Activity Relationship (SAR)
The cytotoxic potency of these compounds is highly dependent on the substitution patterns on both the imidazo[1,2-a]pyridine core and the pendant benzoyl ring.
-
Substituents at C2 and on the Benzoyl Ring: An imidazopyridine compound with a nitro group on the moiety at the C-2 position and a p-chlorophenyl ring at the C-3 position demonstrated high inhibitory activity against the HT-29 colon cancer cell line, with an IC50 value of 4.15 µM.[5]
-
General Trends: The presence of electron-withdrawing groups on the benzoyl ring often correlates with enhanced cytotoxic activity.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative imidazo[1,2-a]pyridine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [8][9] |
| IP-6 | HCC1937 (Breast) | 47.7 | [8][9] |
| HB9 | A549 (Lung) | 50.56 | [11] |
| HB10 | HepG2 (Liver) | 51.52 | [11] |
| Compound 12 | HT-29 (Colon) | 4.15 | [5] |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | [10] |
| Compound 6 | HeLa (Cervical) | 9.7 - 44.6 | [10] |
Anti-inflammatory Effects: Quelling Pathological Inflammation
Chronic inflammation is a key driver of numerous diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have emerged as potent anti-inflammatory agents by targeting the core signaling pathways that perpetuate the inflammatory response.[12][13]
Mechanism of Action: Targeting STAT3 and NF-κB
The anti-inflammatory properties of these compounds are primarily mediated through the dual inhibition of the STAT3 and NF-κB signaling pathways.[12]
-
NF-κB Inhibition: Nuclear factor-κB (NF-κB) is a master regulator of inflammation. A novel derivative, MIA, was shown to dock into the NF-κB p50 subunit, suppressing its activity.[12][13] This leads to a downstream reduction in the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as a decrease in inflammatory cytokines.[12]
-
STAT3 Inhibition: Signal transducer and activator of transcription 3 (STAT3) is another crucial node in inflammatory signaling. Treatment with imidazo[1,2-a]pyridines has been shown to suppress the phosphorylation of STAT3, inhibiting its activation and downstream effects.[12] The co-administration of these compounds with natural anti-inflammatory agents like curcumin can potentiate this effect.[12][13]
Caption: Inhibition of NF-κB and STAT3 signaling by imidazo[1,2-a]pyridines.
Antimicrobial and Antiparasitic Potential
The imidazo[1,2-a]pyridine scaffold has demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and parasites, making it a valuable template for the development of new anti-infective agents.[14][15][16]
Spectrum of Activity
-
Antitubercular: This is a particularly promising area. Derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains.[3][7][17]
-
Antibacterial & Antifungal: Activity has been reported against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) bacteria, as well as fungal pathogens like Candida albicans.[14][18][19]
-
Antiparasitic: In addition to tuberculosis, these compounds have been evaluated against parasites like Trichomonas vaginalis and Entamoeba histolytica.[20]
Mechanism of Action
For antitubercular agents, a key molecular target has been identified as the cytochrome bc1 complex subunit QcrB.[7] Molecular docking studies revealed that 3-aryl-substituted imidazo[1,2-a]pyridines fit into the active site, establishing key π-π interactions with tyrosine and tryptophan residues, thereby inhibiting enzyme function and halting cellular respiration.[7]
Quantitative Data: Antimicrobial Activity
| Compound ID | Pathogen | MIC (µg/mL) | Reference |
| Compound 26 | M. tuberculosis H37Rv | 2.3 | [7] |
| Series 13 | Various Bacteria & Fungi | Moderate to Significant | [14][19] |
Experimental Protocols: A Practical Guide
To facilitate further research in this area, this section provides standardized protocols for key in vitro assays used to characterize the pharmacological profile of these compounds.
Protocol: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity following exposure to a test compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the 3-benzoyl-imidazo[1,2-a]pyridine compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the treated plates for the desired period (e.g., 48 hours) under standard culture conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
References
- 1. researchgate.net [researchgate.net]
- 2. datapdf.com [datapdf.com]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 7. 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciensage.info [sciensage.info]
- 15. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 19. sciensage.info [sciensage.info]
- 20. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Privileged Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its "privileged" nature. This designation stems from its ability to serve as a versatile template for the design of ligands that interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] From the well-established hypnotic agent Zolpidem to clinical candidates for infectious diseases and cancer, the imidazo[1,2-a]pyridine core has proven to be a fertile ground for drug discovery.[1]
This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogs across key therapeutic areas. By dissecting the intricate interplay between molecular structure and biological function, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to navigate the chemical space of this remarkable scaffold and accelerate the discovery of next-generation therapeutics.
I. Antitubercular Activity: Targeting the Engine of Mycobacterium tuberculosis
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of action. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a particularly promising class of anti-TB agents, with some compounds demonstrating potent activity against both replicating and non-replicating bacteria.[2][3]
Mechanism of Action: Inhibition of QcrB and ATP Synthesis
A significant breakthrough in understanding the antitubercular activity of imidazo[1,2-a]pyridines was the identification of the cytochrome bc1 complex, specifically the QcrB subunit, as a primary target.[4] QcrB is a crucial component of the electron transport chain, and its inhibition disrupts the generation of ATP, the essential energy currency of the cell. This ultimately leads to bacterial cell death. The clinical candidate, Telacebec (Q203), is a prominent example of an imidazo[1,2-a]pyridine that exerts its potent antitubercular effect through this mechanism.
Caption: Mechanism of antitubercular action.
Structure-Activity Relationship (SAR) of Antitubercular Imidazo[1,2-a]pyridines
Systematic exploration of the imidazo[1,2-a]pyridine scaffold has revealed key structural features that govern its antitubercular potency.
-
Position 2: Small alkyl groups, such as methyl, are generally favored.
-
Position 3: This position is critical for activity. A carboxamide linkage is a common and effective feature. The nature of the substituent on the amide nitrogen significantly influences potency. Bulky and lipophilic biaryl ethers have been shown to lead to nanomolar activity.[3]
-
Positions 6 and 8: Substitution on the pyridine ring can modulate the physicochemical properties and activity of the compounds. Electron-withdrawing groups at these positions can be beneficial.
-
Position 7: Introduction of a methyl group at this position has been shown to be advantageous for activity.[2]
| Compound ID | R2 | R3 | R7 | MIC (μM) vs. Mtb H37Rv | Reference |
| 5 | CH3 | CONH-(4-chlorophenyl) | H | 0.2 | [3] |
| 18 | CH3 | CONH-(4-(4-chlorophenoxy)phenyl) | CH3 | 0.004 | [3] |
| Q203 | Adamantyl | CONH-(4-(trifluoromethoxy)benzyl) | H | 0.0027 | [2] |
Table 1: SAR of Imidazo[1,2-a]pyridine-3-carboxamides as Antitubercular Agents.
II. Anticancer Activity: A Multi-pronged Attack on Tumorigenesis
The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in oncology, with derivatives exhibiting a range of anticancer activities through various mechanisms. These include the inhibition of key signaling pathways, disruption of microtubule dynamics, and induction of apoptosis.[5][6]
Targeting the PI3K/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[5]
Caption: Inhibition of the PI3K/mTOR pathway.
Structure-Activity Relationship (SAR) of Anticancer Imidazo[1,2-a]pyridines
The SAR for anticancer activity is highly dependent on the specific molecular target.
-
As Kinase Inhibitors:
-
Position 2: Often occupied by an aryl or heteroaryl group that can engage in key interactions within the ATP-binding pocket of the target kinase.
-
Position 3: Can be substituted with various groups to enhance potency and selectivity. For some kinase inhibitors, this position may be unsubstituted.
-
Positions 6 and 8: Substitution at these positions can be crucial for modulating solubility, metabolic stability, and overall pharmacokinetic properties.
-
-
As Tubulin Polymerization Inhibitors:
-
Position 2: Typically a trimethoxyphenyl group, which is a common feature of many tubulin inhibitors.
-
Position 3: Often bears a small substituent or is unsubstituted.
-
| Compound ID | R2 | R3 | Target/Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12b | 4-aminophenyl | NH-tert-butyl | MCF-7 (Breast) | 11 | [7] |
| Compound 8 | 3-benzylimidazo[1,2-a]pyridin-2-yl | H | HeLa (Cervical) | 0.34 | [8] |
| IP-5 | Not fully specified | Not fully specified | HCC1937 (Breast) | 45 | [9] |
| IP-6 | Not fully specified | Not fully specified | HCC1937 (Breast) | 47.7 | [9] |
Table 2: SAR of Imidazo[1,2-a]pyridines as Anticancer Agents.
III. Antiviral Activity: A Broad-Spectrum Defense
The imidazo[1,2-a]pyridine scaffold has also been explored for its antiviral properties against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and human cytomegalovirus (HCMV).[10][11]
Structure-Activity Relationship (SAR) of Antiviral Imidazo[1,2-a]pyridines
For antiviral activity, particularly against HIV, hydrophobicity has been identified as a key determinant of potency.[10]
-
Dibromoimidazo[1,2-a]pyridines: The introduction of two bromine atoms on the pyridine ring, often at positions 6 and 8, has been a successful strategy.
-
Thioether side chain at Position 3: A flexible thioether side chain at the 3-position is a common feature in many antiviral analogs. The nature of the group at the end of this chain can be varied to optimize activity.
| Compound ID | Substitution Pattern | Virus | EC50 (µM) | Reference |
| Compound 5a | 2-imidazole | Influenza A | 0.3 | [11] |
| Compound 5b | 2-imidazole | Influenza A | 0.4 | [11] |
Table 3: SAR of Imidazo[1,2-a]pyridines as Antiviral Agents.
IV. Central Nervous System (CNS) Applications: Modulating Neuronal Function
The therapeutic utility of imidazo[1,2-a]pyridines extends to the central nervous system, with Zolpidem being a prime example of a successful CNS drug for the treatment of insomnia. These compounds often act as modulators of neurotransmitter receptors.[1][12]
Structure-Activity Relationship (SAR) of CNS-Active Imidazo[1,2-a]pyridines
The SAR for CNS activity is highly target-specific. For antagonists of the Neuropeptide S receptor, the following observations have been made:
-
Imidazo[1,2-a]pyridinium Core: A positively charged pyridinium nitrogen is a key feature.
-
Position 2: A methyl group is preferred over hydrogen.
-
Thiophosphorus Moiety: A phosphorothioyl group attached to the imidazo ring is crucial for antagonist activity.[12]
| Compound ID | R1 | R2 | Target | IC50 (nM) - cAMP Assay | Reference |
| 20a | Benzyl | CH3 | NPSR | 7 | [12] |
| 20d | 3-Phenylpropyl | CH3 | NPSR | 110 | [12] |
Table 4: SAR of Imidazo[1,2-a]pyridinium Analogs as Neuropeptide S Receptor Antagonists.
V. Synthetic Methodologies: Constructing the Imidazo[1,2-a]pyridine Core
The versatility of the imidazo[1,2-a]pyridine scaffold is mirrored by the numerous synthetic routes developed for its construction. A common and efficient method is the condensation of a 2-aminopyridine with an α-haloketone.[13][14] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer a streamlined approach to generate diverse libraries of 2,3-disubstituted imidazo[1,2-a]pyridines in a single step.[15]
Caption: Common synthetic routes to imidazo[1,2-a]pyridines.
Experimental Protocol: General Procedure for the Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction
Materials:
-
2-Aminopyridine derivative (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Catalyst (e.g., Sc(OTf)3, 10 mol%)
-
Solvent (e.g., Methanol)
Procedure:
-
To a solution of the 2-aminopyridine in methanol, add the aldehyde and the isocyanide.
-
Add the catalyst to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted imidazo[1,2-a]pyridine.
VI. Experimental Protocols for Biological Evaluation
Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Activity
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC of compounds against M. tuberculosis.
Workflow:
Caption: Workflow for MIC determination.
MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for MTT cytotoxicity assay.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a cornerstone of modern medicinal chemistry, offering a remarkable degree of chemical tractability and biological relevance. The structure-activity relationships delineated in this guide highlight the critical importance of substitution patterns in dictating the pharmacological profile of these analogs. As our understanding of the molecular drivers of disease deepens, the rational design of novel imidazo[1,2-a]pyridine derivatives targeting specific protein-protein interactions or allosteric sites holds immense promise. The integration of computational modeling, structure-based drug design, and innovative synthetic methodologies will undoubtedly propel the development of the next generation of imidazo[1,2-a]pyridine-based therapeutics, addressing unmet medical needs in infectious diseases, oncology, and beyond.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In Silico Screening of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone Derivatives as Novel Anticancer Agents
This guide provides a comprehensive, technically-focused walkthrough for researchers, scientists, and drug development professionals on the computational screening of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone derivatives. We will navigate the multifaceted process of identifying and characterizing potential anticancer drug candidates from this promising chemical scaffold, with a specific focus on their interaction with β-tubulin, a clinically validated target in oncology.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The Imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] Its derivatives have been investigated for their anti-inflammatory, antiviral, anticonvulsant, and notably, anticancer properties.[1][3] The this compound subclass, in particular, has emerged as a focal point for the development of novel cytotoxic agents.
Recent studies have highlighted the potential of these compounds to function as antitubulin agents, disrupting the dynamic instability of microtubules, which are essential for cell division.[4][5][6] This mechanism of action is shared by successful chemotherapeutic drugs like paclitaxel and the vinca alkaloids. The colchicine-binding site on β-tubulin is a particularly attractive target for small molecule inhibitors.[4][5]
In silico screening offers a powerful, cost-effective, and rapid approach to navigate the vast chemical space of possible this compound derivatives.[7] By employing a cascade of computational techniques, we can prioritize a manageable number of high-potential candidates for synthesis and subsequent in vitro and in vivo validation. This guide will delineate a robust, field-proven workflow for this purpose.
The Strategic Framework: A Multi-Faceted In Silico Approach
Our computational strategy is designed as a sequential filtering process, where each step enriches our dataset with compounds more likely to exhibit the desired biological activity and drug-like properties. This self-validating system ensures that resources are focused on the most promising candidates.
Caption: A multi-phase in silico screening workflow.
Phase 1: Foundational Preparations
Ligand Library Generation
The initial step involves the creation of a virtual library of this compound derivatives. This can be achieved through:
-
Combinatorial Enumeration: Starting with the core scaffold, various substituents at key positions (e.g., the phenyl ring, the imidazopyridine ring) are systematically added based on synthetic feasibility and known structure-activity relationships (SAR).
-
Database Mining: Searching chemical databases like PubChem, ZINC, and ChEMBL for existing compounds containing the core scaffold.
For this guide, we will consider a focused, representative library of derivatives with diverse electronic and steric properties to explore the chemical space around the core structure.
Target Selection and Preparation
Causality behind Experimental Choice: The selection of β-tubulin as the primary target is informed by prior biological evidence suggesting that Imidazo[1,2-a]pyridine derivatives can act as antitubulin agents.[5][6] Specifically, we will target the colchicine-binding site, a well-characterized pocket for small molecule inhibitors.
Experimental Protocol: Target Preparation
-
Obtain the Crystal Structure: Download the 3D crystal structure of tubulin in complex with a known colchicine-site inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1SA0.
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands or ions that are not essential for the structural integrity of the binding site.
-
Add polar hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH (7.4).
-
Assign partial charges to all atoms. Tools like AutoDockTools or Chimera can be utilized for this step.[8]
-
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.
Phase 2: Virtual Screening for Hit Identification
Molecular Docking: Predicting Binding Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[9]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Ligand Preparation:
-
Generate 3D coordinates for each ligand in the library.
-
Minimize the energy of each ligand structure.
-
Save each ligand in the PDBQT format, assigning partial charges and defining rotatable bonds.
-
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the colchicine-binding site on β-tubulin. The dimensions and center of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding pocket. The co-crystallized ligand from the original PDB file can be used to guide the placement of the grid box.[10]
-
-
Configuration File: Create a configuration file (conf.txt) specifying the paths to the prepared receptor and ligand files, the coordinates of the grid box, and the desired exhaustiveness of the search.
-
Execution: Run AutoDock Vina from the command line, providing the configuration file as input.[11]
Virtual Screening with PyRx
PyRx provides a user-friendly graphical interface for performing virtual screening campaigns using docking software like AutoDock Vina.[12][13]
Experimental Protocol: Virtual Screening
-
Load Macromolecule and Ligands: Import the prepared β-tubulin PDBQT file and the library of ligand PDBQT files into the PyRx workspace.[14]
-
Set up Vina Wizard: Select the protein and all ligands for the screening experiment.
-
Define Search Space: Position and size the grid box to encompass the colchicine-binding site, similar to the command-line approach.[14]
-
Run Virtual Screening: Initiate the screening process. PyRx will systematically dock each ligand to the receptor and rank them based on their binding affinities.[15]
Hit Prioritization
The output of the virtual screen is a list of ligands ranked by their predicted binding affinities (in kcal/mol). A lower binding energy indicates a more favorable interaction.
| Derivative ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| IMP-001 | -9.8 | Cys241, Leu248, Ala316 |
| IMP-002 | -9.5 | Cys241, Val318, Lys352 |
| IMP-003 | -9.2 | Leu255, Ala250, Asn258 |
| IMP-004 | -8.9 | Cys241, Leu255, Ala316 |
| IMP-005 | -8.7 | Val238, Ala250, Lys254 |
Table 1: Representative Virtual Screening Results
From this initial screening, the top-ranking compounds (e.g., those with binding affinities ≤ -8.5 kcal/mol) are selected as "hits" for further analysis. A visual inspection of the binding poses is crucial at this stage to identify compounds that form key hydrogen bonds and hydrophobic interactions with residues known to be important in the colchicine-binding site.
Phase 3: ADMET Profiling for Druggability
A potent compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to filter out compounds with undesirable drug-like properties.[16][17]
Experimental Protocol: ADMET Prediction with SwissADME
-
Input: The SMILES (Simplified Molecular Input Line Entry System) strings of the prioritized hits are submitted to the SwissADME web server.[18]
-
Analysis: The server calculates a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.
Key Parameters to Evaluate:
-
Lipinski's Rule of Five: A set of guidelines to assess drug-likeness and oral bioavailability.
-
Gastrointestinal (GI) Absorption: High predicted absorption is desirable for orally administered drugs.
-
Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeted drugs, but generally undesirable for peripherally acting anticancer agents to avoid neurological side effects.
-
Cytochrome P450 (CYP) Inhibition: Inhibition of key CYP enzymes can lead to drug-drug interactions.[19][20][21]
-
Bioavailability Score: An overall score indicating the likelihood of the compound having good oral bioavailability.
| Derivative ID | GI Absorption | BBB Permeant | CYP Inhibitor | Lipinski Violations | Bioavailability Score |
| IMP-001 | High | No | No | 0 | 0.55 |
| IMP-002 | High | Yes | CYP2D6 | 0 | 0.55 |
| IMP-003 | High | No | No | 0 | 0.55 |
| IMP-004 | Low | No | No | 1 | 0.17 |
| IMP-005 | High | No | CYP3A4 | 0 | 0.55 |
Table 2: Predicted ADMET Properties of Top Hits
Based on this analysis, compounds like IMP-002, IMP-004, and IMP-005 might be deprioritized due to potential BBB permeation, low GI absorption, or CYP inhibition, respectively. IMP-001 and IMP-003 emerge as more promising candidates.
Phase 4: Dynamic Validation and Mechanistic Understanding
Molecular docking provides a static snapshot of the protein-ligand interaction. Molecular dynamics (MD) simulations offer a more realistic, dynamic view by simulating the movements of atoms and molecules over time, providing insights into the stability of the complex.[5][22][23]
Caption: A typical workflow for molecular dynamics simulation.
Experimental Protocol: MD Simulation with GROMACS
-
System Setup:
-
The docked complex of the most promising candidate (e.g., IMP-001 with β-tubulin) is placed in a periodic box of water molecules.
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
-
Force Field Selection: A suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand) is chosen to describe the interatomic forces.
-
Simulation Steps:
-
Energy Minimization: To remove steric clashes.
-
Equilibration (NVT and NPT): The system is gradually heated and equilibrated under constant volume and then constant pressure to reach a stable state.[24]
-
Production Run: The simulation is run for an extended period (e.g., 100 nanoseconds) to sample the conformational space of the complex.[16][19][25][26]
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds throughout the simulation.
-
A stable RMSD for both the protein and the ligand throughout the simulation suggests a stable binding mode. Persistent hydrogen bonds with key residues in the colchicine-binding site further validate the docking results.
Conclusion and Path Forward: From In Silico to In Vitro
This in-depth technical guide outlines a robust and logical in silico workflow for the identification and characterization of novel this compound derivatives as potential anticancer agents targeting β-tubulin. By systematically applying molecular docking, virtual screening, ADMET prediction, and molecular dynamics simulations, we can effectively narrow down a large virtual library to a few high-priority candidates.
The final output of this computational cascade is a small set of lead compounds, such as IMP-001 and IMP-003 from our example, that exhibit strong predicted binding affinity, favorable drug-like properties, and a stable binding mode. These candidates are now primed for the next critical phase of the drug discovery pipeline: chemical synthesis and in vitro validation.[7][27][28] Experimental assays, such as tubulin polymerization inhibition assays and cytotoxicity studies in cancer cell lines, are essential to confirm the in silico predictions and further advance these promising compounds towards clinical development.[4]
References
- 1. In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. tau.edu.ng [tau.edu.ng]
- 14. A Comprehensive Guide to Virtual Screening with PyRx: Docking Multiple Ligands with a Macromolecule - Omics tutorials [omicstutorials.com]
- 15. pyrx.sourceforge.io [pyrx.sourceforge.io]
- 16. m.youtube.com [m.youtube.com]
- 17. japsonline.com [japsonline.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. m.youtube.com [m.youtube.com]
- 20. [PDF] A Computational Strategy to Select Optimized Protein Targets for Drug Development toward the Control of Cancer Diseases | Semantic Scholar [semanticscholar.org]
- 21. In silico method for identification of promising anticancer drug targets - Research Article | SciPeople Scientists Network [en.scipeople.ru]
- 22. An in silico molecular docking and simulation study to identify potential anticancer phytochemicals targeting the RAS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 24. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 25. Protein-Ligand Complex [mdtutorials.com]
- 26. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 27. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 28. In Silico Identification and In Vitro Validation of Repurposed Compounds Targeting the RSV Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone from 2-Aminopyridine: A Detailed Technical Guide
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The C3-aroylated derivatives, in particular, have emerged as promising candidates in drug discovery. This application note provides a comprehensive guide for the synthesis of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone, a key building block, starting from commercially available 2-aminopyridine. We present a robust, two-step synthetic pathway involving the initial construction of the 2-phenylimidazo[1,2-a]pyridine core via a Tschitschibabin-type condensation, followed by a regioselective Friedel-Crafts benzoylation at the C3 position. The causality behind experimental choices, detailed step-by-step protocols, mechanistic insights, and characterization data are provided to ensure scientific integrity and reproducibility for researchers in drug development and organic synthesis.
Introduction and Synthetic Strategy
The synthesis of functionalized imidazo[1,2-a]pyridines is a central theme in modern heterocyclic chemistry. The target molecule, this compound, possesses the core scaffold functionalized with a phenyl group at the C2 position and a benzoyl group at the C3 position. The C2 and C3 positions are common sites for substitution to modulate the pharmacological profile of the molecule.
Our primary synthetic strategy is a logical and well-established two-step sequence:
-
Step 1: Heterocycle Formation. A condensation reaction between 2-aminopyridine and an α-haloketone, specifically 2-bromo-1-phenylethanone (phenacyl bromide), to construct the 2-phenylimidazo[1,2-a]pyridine intermediate. This classical method offers high yields and a straightforward procedure.
-
Step 2: C3-Acylation. A regioselective Friedel-Crafts acylation of the electron-rich imidazo[1,2-a]pyridine intermediate to introduce the benzoyl group at the C3 position, which is the most nucleophilic carbon on the heterocyclic core.
This guide will detail the protocols for this pathway, offering insights into the underlying mechanisms that govern the reactions.
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The C3-aroylated derivatives, in particular, have emerged as promising candidates in drug discovery. This application note provides a comprehensive guide for the synthesis of this compound, a key building block, starting from commercially available 2-aminopyridine. We present a robust, two-step synthetic pathway involving the initial construction of the 2-phenylimidazo[1,2-a]pyridine core via a Tschitschibabin-type condensation, followed by a regioselective Friedel-Crafts benzoylation at the C3 position. The causality behind experimental choices, detailed step-by-step protocols, mechanistic insights, and characterization data are provided to ensure scientific integrity and reproducibility for researchers in drug development and organic synthesis.
Introduction and Synthetic Strategy
The synthesis of functionalized imidazo[1,2-a]pyridines is a central theme in modern heterocyclic chemistry. The target molecule, this compound, possesses the core scaffold functionalized with a phenyl group at the C2 position and a benzoyl group at the C3 position. The C2 and C3 positions are common sites for substitution to modulate the pharmacological profile of the molecule.
Our primary synthetic strategy is a logical and well-established two-step sequence:
-
Step 1: Heterocycle Formation. A condensation reaction between 2-aminopyridine and an α-haloketone, specifically 2-bromo-1-phenylethanone (phenacyl bromide), to construct the 2-phenylimidazo[1,2-a]pyridine intermediate. This classical method offers high yields and a straightforward procedure.[1][2]
-
Step 2: C3-Acylation. A regioselective Friedel-Crafts acylation of the electron-rich imidazo[1,2-a]pyridine intermediate to introduce the benzoyl group at the C3 position, which is the most nucleophilic carbon on the heterocyclic core.[3]
This guide will detail the protocols for this pathway, offering insights into the underlying mechanisms that govern the reactions.
Overall Synthetic Workflow
Caption: Two-step synthesis of the target compound.
Part 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine Intermediate
Principle and Mechanism
The formation of the imidazo[1,2-a]pyridine ring system is classically achieved via the Tschitschibabin pyridine synthesis, which involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound. The reaction proceeds through a well-defined sequence:
-
N-Alkylation: The more nucleophilic endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of 2-bromo-1-phenylethanone in an SN2 reaction, displacing the bromide ion to form an N-phenacyl-2-aminopyridinium bromide salt.
-
Intramolecular Cyclization: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the phenacyl group.
-
Dehydration: The resulting hemiaminal intermediate readily undergoes dehydration, often facilitated by heating, to yield the aromatic 2-phenylimidazo[1,2-a]pyridine.
Caption: Reaction mechanism for heterocycle formation.
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is adapted from established procedures which utilize a base to facilitate the reaction under milder conditions.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 2-Aminopyridine | 94.11 | 0.94 g | 10.0 | Starting Material |
| 2-Bromo-1-phenylethanone | 199.05 | 2.00 g | 10.0 | Starting Material |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.26 g | 15.0 | Base |
| Ethanol (EtOH) | 46.07 | 50 mL | - | Solvent |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (0.94 g, 10.0 mmol) and ethanol (50 mL). Stir the mixture until the solid is fully dissolved.
-
Addition of Reagents: Add sodium bicarbonate (1.26 g, 15.0 mmol) to the solution. Subsequently, add 2-bromo-1-phenylethanone (2.00 g, 10.0 mmol) portion-wise over 5 minutes.
-
Causality Note: Sodium bicarbonate acts as a mild base to neutralize the HBr formed during the reaction, which drives the equilibrium towards the product and prevents the formation of unwanted side products. Ethanol is an effective and relatively green solvent for this transformation.
-
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting materials indicates reaction completion.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Filter the crude product using a Büchner funnel and wash the solid with cold water (2 x 20 mL) to remove inorganic salts.
-
Purification: The crude solid can be purified by recrystallization from ethanol to afford 2-phenylimidazo[1,2-a]pyridine as a crystalline solid.
-
Characterization: Dry the purified product under vacuum. Determine the yield and characterize by melting point, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity.[2] The expected yield is typically in the range of 80-90%.
Safety Precautions: 2-Bromo-1-phenylethanone is a potent lachrymator and skin irritant. Handle this reagent exclusively in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Part 2: Synthesis of this compound
Principle and Mechanism
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and highly susceptible to electrophilic substitution. The Friedel-Crafts acylation is an effective method for introducing an acyl group at this position.[3]
The mechanism involves:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of benzoyl chloride, making it a better leaving group and facilitating the formation of a highly electrophilic acylium ion.
-
Electrophilic Attack: The C3-carbon of 2-phenylimidazo[1,2-a]pyridine attacks the acylium ion, forming a resonance-stabilized cationic intermediate (a sigma complex).
-
Rearomatization: A base (typically the [AlCl₄]⁻ complex) abstracts the proton from the C3 position, restoring the aromaticity of the heterocyclic ring and yielding the final C3-acylated product.
Caption: Friedel-Crafts acylation mechanism.
Experimental Protocol: C3-Benzoylation
This protocol is based on methodologies developed for the selective acylation of imidazo[1,2-a]pyridines.[3]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 2-Phenylimidazo[1,2-a]pyridine | 194.24 | 1.94 g | 10.0 | Substrate |
| Benzoyl Chloride | 140.57 | 1.76 g (1.46 mL) | 12.5 | Acylating Agent |
| Aluminum Chloride (AlCl₃) | 133.34 | 0.40 g | 3.0 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Solvent |
Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-phenylimidazo[1,2-a]pyridine (1.94 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Cool the mixture to 0 °C in an ice bath.
-
Addition of Catalyst: Carefully add anhydrous aluminum chloride (0.40 g, 3.0 mmol) to the stirred solution.
-
Causality Note: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water. Using catalytic amounts of AlCl₃ is often sufficient for activated heterocycles, making the process more efficient compared to classical Friedel-Crafts reactions that require stoichiometric amounts.[3]
-
-
Addition of Acylating Agent: Add benzoyl chloride (1.46 mL, 12.5 mmol) dropwise to the reaction mixture over 10 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (e.g., 1:1 hexane:ethyl acetate).
-
Quenching and Work-up: Carefully quench the reaction by slowly pouring the mixture into 50 mL of ice-cold saturated sodium bicarbonate solution with vigorous stirring. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (2 x 25 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure product.
-
Characterization: The final product, this compound, should be obtained as a solid. The expected melting point is approximately 135 °C. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) will be observed for the protons on the imidazo[1,2-a]pyridine core and the two phenyl rings. Key signals include a downfield doublet for the H-5 proton of the pyridine ring.
-
¹³C NMR (CDCl₃, 100 MHz): Signals will confirm the presence of the carbonyl carbon (around 180-190 ppm) and the carbons of the aromatic systems.
-
Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₄H₁₀N₂O: 223.0866; found should be consistent.
Conclusion
This application note details a reliable and high-yielding two-step synthesis of this compound from 2-aminopyridine. The protocols are based on well-established synthetic transformations—a Tschitschibabin-type cyclization followed by a Friedel-Crafts acylation. By explaining the rationale behind the choice of reagents and conditions, and by providing detailed, step-by-step instructions, this guide serves as a practical resource for researchers engaged in the synthesis of heterocyclic compounds for pharmaceutical and materials science applications. The methodologies described are robust, scalable, and utilize readily available starting materials, making them highly valuable for both academic and industrial laboratories.
References
Topic: One-Pot Synthesis of 3-Aroylimidazo[1,2-a]pyridines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, exhibiting properties ranging from anticancer to antimitotic.[1][2] Traditional synthetic routes to 3-aroylimidazo[1,2-a]pyridines, a particularly valuable subclass, are often hampered by the limitations of classical electrophilic substitution methods like the Friedel-Crafts acylation, which are generally ineffective for this system.[1][2][3] This has necessitated the development of more sophisticated, multi-step procedures.[2][3] This application note details a robust, efficient, and atom-economical one-pot, three-component synthesis that circumvents these challenges. By employing readily available 2-aminopyridines, acetophenones, and arylaldehydes with a simple copper catalyst, this protocol provides a direct and scalable pathway to highly functionalized 3-aroylimidazo[1,2-a]pyridines, making it an invaluable tool for medicinal chemistry and drug discovery programs.
Introduction and Scientific Rationale
The functionalization of the imidazo[1,2-a]pyridine core is a central theme in modern medicinal chemistry. The aroyl group at the C-3 position is a key pharmacophore in several potent bioactive molecules.[4] The challenge in accessing these structures lies in the electronic nature of the imidazo[1,2-a]pyridine ring, which resists direct acylation at the C-3 position.[1] To overcome this, synthetic chemists have devised multi-component reaction (MCR) strategies that construct the heterocyclic core and install the desired aroyl group in a single, continuous process.
This guide focuses on a copper-catalyzed tandem reaction, which is notable for its operational simplicity and use of atmospheric air as the terminal oxidant.[4][5] This approach not only enhances the "green" credentials of the synthesis but also avoids the need for stoichiometric, and often harsh, oxidizing agents. The underlying principle of this MCR is a domino sequence of well-established organic transformations: a crossed aldol condensation, a Michael addition, and a final copper-catalyzed oxidative cyclization and aromatization.[5] Understanding this mechanistic pathway is crucial for troubleshooting, optimization, and adapting the protocol for diverse substrate libraries.
Mechanistic Pathway
The one-pot synthesis proceeds through a cascade of reactions, initiated by the formation of a chalcone intermediate. The causality of the sequence is critical for the reaction's success.
-
Chalcone Formation: The reaction begins with a base-catalyzed (or thermally-promoted) crossed aldol condensation between the arylaldehyde and the acetophenone to form an α,β-unsaturated ketone, commonly known as a chalcone.
-
Michael Addition: The 2-aminopyridine, acting as a nucleophile, undergoes a Michael (conjugate) addition to the electron-deficient β-carbon of the chalcone intermediate. This step links the three components together.
-
Oxidative Cyclization & Aromatization: The crucial ring-forming step is a copper-catalyzed intramolecular oxidative cyclization. The copper(II) catalyst facilitates the C-N bond formation, and subsequent dehydration and aromatization, driven by the formation of the stable heterocyclic system, yields the final 3-aroylimidazo[1,2-a]pyridine. Atmospheric oxygen serves as the ultimate oxidant to regenerate the active Cu(II) catalyst, allowing it to be used in catalytic amounts.[5]
Alternative and complementary strategies have been developed, including iron-catalyzed aerobic oxidative coupling[1][6][7][8] and iodine-promoted oxidative reactions[1][9], which offer different catalytic cycles and substrate tolerances. The iron-catalyzed method, for instance, is proposed to proceed via a Friedel–Crafts-type acylation involving an in situ-formed benzoic acid intermediate under aerobic conditions.[1][8]
Caption: Proposed mechanistic pathway for the copper-catalyzed three-component synthesis.
Detailed Experimental Protocol
This protocol is based on the well-established copper(II) chloride-catalyzed method.[5]
Materials and Equipment
-
Reagents: 2-aminopyridine derivatives, arylaldehyde derivatives, acetophenone derivatives (all >98% purity), copper(II) chloride (CuCl₂, anhydrous, 99%), dimethylformamide (DMF, anhydrous), ethyl acetate (EtOAc, ACS grade), hexanes (ACS grade), deionized water, magnesium sulfate (MgSO₄, anhydrous).
-
Equipment: Round-bottom flask, magnetic stirrer hotplate, condenser, standard glassware for extraction and filtration, rotary evaporator, silica gel for column chromatography, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).
Step-by-Step Procedure
Caption: A streamlined workflow for the one-pot synthesis and purification.
-
Reaction Setup (Self-Validating System):
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 1.0 equiv), the desired acetophenone (1.0 mmol, 1.0 equiv), and the desired arylaldehyde (1.0 mmol, 1.0 equiv).
-
Add copper(II) chloride (0.1 mmol, 10 mol%).
-
Add anhydrous DMF (5 mL).
-
Causality Note: DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants and catalyst, facilitating the reaction at elevated temperatures. The use of a catalytic amount of CuCl₂ is key to the process's efficiency, as it is regenerated by atmospheric oxygen.[5]
-
-
Reaction Execution and Monitoring:
-
Attach a reflux condenser to the flask (open to the air) and place it in a pre-heated oil bath at 120 °C.
-
Stir the reaction vigorously for 12-16 hours.
-
Trustworthiness Check: Monitor the reaction's progress by TLC (e.g., using a 3:7 ethyl acetate/hexanes mobile phase). Spot the reaction mixture against the starting materials. The consumption of starting materials and the appearance of a new, typically UV-active, spot indicates product formation.
-
-
Work-up and Isolation:
-
After completion, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Causality Note: Quenching with water precipitates the organic product and allows for its extraction into an immiscible organic solvent. Multiple extractions ensure quantitative recovery of the product.
-
Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
Purify the resulting crude residue by flash column chromatography on silica gel. The eluent system will vary based on the product's polarity but a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) is a good starting point.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.
-
Authoritative Grounding: The identity and purity of the final 3-aroylimidazo[1,2-a]pyridine should be rigorously confirmed by standard analytical methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]
-
Data Presentation: Substrate Scope
The versatility of this one-pot protocol is demonstrated by its tolerance for a wide range of functional groups on all three components. Below is a representative summary of achievable results.
| Entry | 2-Aminopyridine | Arylaldehyde | Acetophenone | Product | Yield (%)[4] |
| 1 | 2-aminopyridine | Benzaldehyde | Acetophenone | (Imidazo[1,2-a]pyridin-3-yl)(phenyl)methanone | 82% |
| 2 | 2-amino-5-methylpyridine | Benzaldehyde | Acetophenone | (6-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone | 78% |
| 3 | 2-aminopyridine | 4-Chlorobenzaldehyde | Acetophenone | (4-Chlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone | 80% |
| 4 | 2-aminopyridine | 4-Methoxybenzaldehyde | Acetophenone | (Imidazo[1,2-a]pyridin-3-yl)(4-methoxyphenyl)methanone | 75% |
| 5 | 2-aminopyridine | Benzaldehyde | 4'-Methylacetophenone | Imidazo[1,2-a]pyridin-3-yl(p-tolyl)methanone | 72% |
| 6 | 2-aminopyridine | Thiophene-2-carbaldehyde | Acetophenone | (Imidazo[1,2-a]pyridin-3-yl)(thiophen-2-yl)methanone | 68% |
Conclusion
The one-pot, three-component synthesis of 3-aroylimidazo[1,2-a]pyridines represents a significant advancement over classical, multi-step methods. The copper-catalyzed protocol detailed herein offers numerous advantages, including high yields, broad substrate scope, operational simplicity, and the use of an inexpensive, environmentally benign oxidant.[4][5] This robust and reliable methodology provides medicinal chemists and drug development professionals with a powerful tool for the rapid generation of diverse libraries of these valuable heterocyclic compounds, accelerating the discovery of new therapeutic agents.
References
- 1. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-pot, three component tandem reaction of 2-aminopyridines, acetophenones and aldehydes: synthesis of 3-aroylimidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. I2-Catalyzed Three-Component Consecutive Reaction for the Synthesis of 3-Aroylimidazo[1,2-a]-N-Heterocycles [organic-chemistry.org]
- 10. Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process [organic-chemistry.org]
Application Notes & Protocols: A Scientist's Guide to the Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis
Introduction: The Convergence of a Privileged Scaffold and a Powerful Reaction
In the landscape of medicinal chemistry and drug development, the imidazo[1,2-a]pyridine core is considered a "privileged scaffold."[1][2][3] Its rigid, bicyclic structure is a common feature in numerous marketed drugs, including Zolpidem (insomnia), Alpidem (anxiety), and Saripidem (anxiolytic), and it is a cornerstone in the discovery of novel therapeutic agents targeting a wide array of diseases, from cancer to microbial infections.[1][2][4][5][6] The power of this scaffold lies in its unique electronic properties and the spatial orientation of its substituents, which allow for potent and selective interactions with various biological targets.[4][6]
The efficient construction of diverse libraries of these molecules is therefore a critical task for discovery chemists. Among the synthetic chemist's toolkit, multicomponent reactions (MCRs) stand out for their elegance and efficiency.[7][8] The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component condensation of an aminopyridine, an aldehyde, and an isocyanide, has emerged as the preeminent method for assembling the imidazo[1,2-a]pyridine core.[7][9][10][11] Discovered in 1998, this reaction offers remarkable convergence, atom economy, and the ability to generate complex, drug-like molecules in a single, one-pot operation.[7][9]
This guide provides an in-depth exploration of the GBB reaction for the synthesis of imidazo[1,2-a]pyridines, moving beyond a simple recitation of steps to explain the underlying principles, key optimization parameters, and practical, field-proven protocols.
The Groebke-Blackburn-Bienaymé Reaction: A Mechanistic Overview
Understanding the reaction mechanism is paramount for troubleshooting and optimizing any chemical transformation. The GBB reaction is a fascinating cascade of classical organic reactions, typically initiated by an acid catalyst (either Brønsted or Lewis acid). The generally accepted mechanism proceeds through three key stages.
Step 1: Imine Formation. The reaction begins with the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde. The acid protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the exocyclic nitrogen of the 2-aminopyridine. Subsequent dehydration yields a reactive Schiff base, or imine, intermediate.
Step 2: Nucleophilic Attack by Isocyanide. The acid catalyst then activates the imine by protonating the imine nitrogen. This activation is crucial as it significantly increases the electrophilicity of the imine carbon. The isocyanide, a unique functional group with a nucleophilic carbon atom, then attacks this activated imine. This step forms a nitrilium ion intermediate.
Step 3: Intramolecular Cyclization (Annulation). The final, irreversible step involves the nucleophilic endocyclic nitrogen of the pyridine ring attacking the electrophilic carbon of the nitrilium ion. This intramolecular 6-π electrocyclization, followed by a proton transfer (tautomerization), forges the imidazole ring and re-aromatizes the system to yield the stable imidazo[1,2-a]pyridine product.[11]
The pH of the reaction medium is a critical parameter; it must be acidic enough to catalyze the imine formation and activation but not so acidic as to fully protonate the 2-aminopyridine, which would render it non-nucleophilic.[11]
Caption: A simplified representation of the GBB reaction mechanism.
Application Notes: Synthesis of Imidazo[1,2-a]pyridines
Key Considerations & Optimization
The success and efficiency of the GBB reaction depend on the judicious selection of several parameters.
-
Catalysts: A wide array of catalysts can drive the reaction.[12]
-
Brønsted Acids: Simple acids like p-toluenesulfonic acid (PTSA), perchloric acid (HClO₄), and trifluoroacetic acid (TFA) are highly effective and commonly used.[13][14][15] They are cost-effective and efficient at promoting both imine formation and activation.
-
Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is a classic and highly efficient Lewis acid catalyst for the GBB reaction.[13] Other metal triflates (e.g., Yb(OTf)₃, La(OTf)₃) have also proven effective.[13][16] Lewis acids are particularly useful for sensitive substrates and can offer different selectivity profiles. Boron trifluoride etherate (BF₃·OEt₂) is another powerful choice, especially for industrial scale-up.[17]
-
Green Catalysts: Ammonium chloride (NH₄Cl) has been successfully employed as a mild, inexpensive, and environmentally benign catalyst.[8][18]
-
-
Solvents: The choice of solvent is critical and can even play a co-catalytic role.[19][20]
-
Alcohols (Methanol, Ethanol): These are the most common and often the best solvents for the GBB reaction.[21] They are excellent at solvating the starting materials and intermediates. Furthermore, studies have shown that methanol can act as a cocatalyst, accelerating key steps in the reaction pathway.[19][20]
-
Aprotic Solvents: Dichloromethane (DCM), toluene, and acetonitrile can be used, sometimes in combination with alcohols.[14][16]
-
Green Solvents: Water and ethanol are excellent green solvent choices.[7][21] Reactions in water may require heating or sonication to achieve good yields but offer significant environmental benefits.[7][21]
-
-
Temperature & Reaction Time: GBB reactions are often performed at room temperature, but heating can significantly accelerate the reaction, reducing times from 12-24 hours to just a few hours or even minutes, especially with microwave irradiation.[16][18] Reaction progress should always be monitored by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and prevent side-product formation.
-
Substrate Scope: The GBB reaction is remarkably robust and tolerates a wide variety of functional groups on all three components, which is a key reason for its utility in creating diverse chemical libraries. Aldehydes can be aliphatic or aromatic, bearing either electron-donating or electron-withdrawing groups. A vast range of isocyanides, from simple alkyl isocyanides like tert-butyl isocyanide to more complex functionalized ones, are commercially available or readily synthesized. The 2-aminopyridine component can also be substituted at various positions.
General Protocol for Imidazo[1,2-a]pyridine Synthesis
This protocol provides a reliable starting point that can be adapted based on the specific substrates and available equipment.
-
Reagent Preparation: To a suitable reaction vessel (e.g., a round-bottom flask equipped with a magnetic stir bar), add the 2-aminopyridine (1.0 eq).
-
Solvent and Aldehyde Addition: Dissolve the aminopyridine in the chosen solvent (e.g., methanol, 0.1–0.2 M concentration). Add the aldehyde (1.0–1.1 eq).
-
Catalyst Addition: Add the acid catalyst (e.g., PTSA, 5–10 mol%).
-
Imine Formation (Optional Pre-stir): Stir the mixture at room temperature for 30–60 minutes to facilitate the formation of the Schiff base intermediate. This can be monitored by TLC.
-
Isocyanide Addition: Add the isocyanide (1.1–1.2 eq) to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.
-
Reaction: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,2-a]pyridine.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Example Protocol: Synthesis of N-(tert-butyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
This specific protocol is adapted from validated literature procedures.[7][14]
-
Setup: In a 25 mL round-bottom flask, 2-aminopyridine (94 mg, 1.0 mmol, 1.0 eq) was dissolved in methanol (5 mL).
-
Addition: Furfural (88 µL, 1.05 mmol, 1.05 eq) was added, followed by p-toluenesulfonic acid monohydrate (PTSA·H₂O) (9.5 mg, 0.05 mmol, 5 mol%).
-
Reaction: The mixture was stirred at room temperature for 30 minutes. tert-Butyl isocyanide (135 µL, 1.2 mmol, 1.2 eq) was then added, and the flask was sealed and stirred at room temperature for 12 hours.
-
Monitoring: The reaction was monitored by TLC (Hexane:EtOAc 7:3), observing the consumption of the starting materials and the formation of a new, UV-active spot.
-
Work-up: The methanol was removed under reduced pressure. The residue was dissolved in DCM (20 mL) and washed with saturated NaHCO₃ solution (15 mL) and brine (15 mL). The organic layer was dried over Na₂SO₄, filtered, and concentrated.
-
Purification: The crude residue was purified by flash chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to yield the title compound as a solid.
Data Presentation: Scope of the GBB Reaction
The versatility of the GBB reaction is best illustrated by the range of imidazo[1,2-a]pyridines that can be synthesized. The following table summarizes representative examples from the literature, showcasing variations in all three components.
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst (mol%) | Solvent | Conditions | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Benzaldehyde | tert-Butyl Isocyanide | Sc(OTf)₃ (10) | MeOH | RT, 12h | 92 | [13] |
| 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl Isocyanide | Phenylboronic Acid | H₂O | 60 °C, USI | 86 | [7] |
| 3 | 2-Aminopyridine | 2-Ethynylbenzaldehyde | tert-Butyl Isocyanide | PTSA (5) | MeOH | RT, 12h | 90 | [14] |
| 4 | 2-Aminopyridine | 3-Formylchromone | tert-Butyl Isocyanide | NH₄Cl (20) | EtOH | 80 °C, MW, 15 min | 36 | [18] |
| 5 | 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl Isocyanide | NH₄Cl | N/A | MW, 30 min | 89 | [8] |
| 6 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl Isocyanide | Phenylboronic Acid | H₂O | 60 °C, USI | 67 | [7] |
USI = Ultrasound Irradiation; MW = Microwave Irradiation; RT = Room Temperature
Experimental Workflow Visualization
The entire process, from planning to final product, can be visualized as a logical sequence of operations.
Caption: A standard workflow for GBB synthesis and purification.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 10. research.rug.nl [research.rug.nl]
- 11. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 17. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 18. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | MDPI [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
The Art of the Bond: A Researcher's Guide to Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of bioactive compounds.[1][2] Its derivatives are found in commercially available drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent).[3][4][5] The development of efficient and versatile synthetic routes to this valuable heterocyclic system is, therefore, a significant endeavor for researchers in drug discovery and organic synthesis. Among the various synthetic strategies, copper-catalyzed reactions have emerged as a powerful and increasingly popular tool, offering mild reaction conditions, high functional group tolerance, and cost-effectiveness.[6][7]
This comprehensive guide provides an in-depth exploration of copper-catalyzed methodologies for the synthesis of imidazo[1,2-a]pyridine derivatives. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to not only replicate these methods but also to innovate upon them.
Mechanistic Insights: The Role of Copper in Imidazo[1,2-a]pyridine Formation
Copper catalysts, in both their +1 and +2 oxidation states, play a pivotal role in facilitating the key bond-forming events that lead to the imidazo[1,2-a]pyridine core. The specific mechanism can vary depending on the chosen synthetic strategy, but generally involves one or more of the following key processes:
-
Lewis Acid Activation: Copper ions can act as Lewis acids, activating reactants such as alkynes or aldehydes, making them more susceptible to nucleophilic attack.
-
Redox Cycling (Cu(I)/Cu(II)): In many reactions, particularly those involving C-H functionalization and oxidative coupling, copper cycles between its Cu(I) and Cu(II) oxidation states to facilitate electron transfer and promote bond formation.
-
Formation of Copper Acetylides: In reactions involving terminal alkynes, the in situ formation of copper acetylides is a crucial step, enhancing the nucleophilicity of the alkyne.
Here, we will explore the mechanisms of two prominent copper-catalyzed approaches: the three-component reaction of an aminopyridine, an aldehyde, and an alkyne, and the intramolecular C-H amination.
Three-Component Reaction Pathway
The copper-catalyzed three-component reaction is a highly efficient, one-pot method for constructing polysubstituted imidazo[1,2-a]pyridines.[8][9] The reaction proceeds through a cascade of events, as illustrated below.
Figure 1. A simplified workflow for the copper-catalyzed three-component synthesis of imidazo[1,2-a]pyridines.
Causality Behind the Steps:
-
Imine Formation: The initial condensation between the 2-aminopyridine and the aldehyde is often spontaneous or acid-catalyzed. This step is crucial as it forms the electrophilic imine that will be attacked by the nucleophilic alkyne.
-
Copper Acetylide Formation: The use of a Cu(I) catalyst is key to deprotonating the terminal alkyne and forming the highly reactive copper acetylide. This significantly enhances the alkyne's nucleophilicity.
-
Nucleophilic Addition: The copper acetylide then attacks the imine carbon, forming a propargylamine intermediate. This is the primary C-C bond-forming step.
-
Cyclization and Aromatization: The final steps involve an intramolecular nucleophilic attack of the pyridine nitrogen onto the alkyne (a 5-endo-dig cyclization), followed by oxidation to achieve the aromatic imidazo[1,2-a]pyridine ring system. The oxidant can be atmospheric oxygen or another added oxidant.[10][11]
Intramolecular C-H Amination Pathway
Direct C-H functionalization represents a highly atom-economical approach to imidazo[1,2-a]pyridine synthesis.[12][13] In this strategy, a pre-functionalized substrate, such as an N-(2-pyridinyl)enaminone, undergoes copper-catalyzed intramolecular cyclization.
Figure 2. A logical relationship diagram for the copper-catalyzed intramolecular C-H amination.
Expert Insights on the Mechanism:
The precise mechanism is often debated and can be influenced by the specific copper source and ligands used. However, a plausible pathway involves the coordination of the copper catalyst to the enaminone substrate. This is followed by an intramolecular C-H activation and C-N bond formation event. The final product is then released, and the copper catalyst is regenerated by an oxidant, often atmospheric oxygen. The choice of ligand, such as 1,10-phenanthroline, can be critical for stabilizing the copper complex and facilitating the cyclization.[12]
Application Notes and Protocols
The following section provides detailed, step-by-step protocols for the synthesis of imidazo[1,2-a]pyridine derivatives via two distinct copper-catalyzed methods. These protocols are designed to be self-validating, with clear explanations for each experimental choice.
Protocol 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
This protocol is adapted from methodologies that utilize a copper nanoparticle catalyst under solvent-free conditions, offering an efficient and environmentally friendly approach.[8]
Materials and Equipment:
-
2-Aminopyridine derivatives
-
Aldehyde derivatives
-
Terminal alkyne derivatives
-
Copper(I) iodide (CuI) or Copper nanoparticles
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-aminopyridine (1.0 mmol, 1.0 equiv.), the aldehyde (1.0 mmol, 1.0 equiv.), and the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Rationale: Using a slight excess of the alkyne can help to drive the reaction to completion.
-
-
Catalyst Addition: Add the copper catalyst (e.g., CuI, 5 mol%).
-
Rationale: 5 mol% is a typical catalyst loading for this type of reaction, balancing reaction efficiency with cost and ease of removal.
-
-
Solvent-Free Conditions: If conducting the reaction under solvent-free conditions, ensure the reactants are well-mixed. Alternatively, a minimal amount of a high-boiling solvent like DMF or DMSO can be used.[11]
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Rationale: This is crucial to prevent the oxidation of the Cu(I) catalyst and potential side reactions.
-
-
Reaction Conditions: Heat the reaction mixture to the optimized temperature (typically 80-120 °C) and stir vigorously.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The optimal temperature will depend on the specific substrates used. Higher temperatures are often required for less reactive starting materials.
-
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Summary Table for Protocol 1:
| Entry | 2-Aminopyridine | Aldehyde | Alkyne | Catalyst (mol%) | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | Cu-NPs (5) | 120 | 85 | [8] |
| 2 | 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | Phenylacetylene | CuI (5) | 100 | 82 | [7] |
| 3 | 2-Aminopyridine | 4-Methoxybenzaldehyde | Ethyl propiolate | CuI (10) | 80 | 75 | [3][14] |
| 4 | 2-Amino-4-chloropyridine | Furan-2-carbaldehyde | 1-Heptyne | CuI (5) | 110 | 78 | [7] |
Protocol 2: Copper-Catalyzed Intramolecular C-H Amination for Multisubstituted Imidazo[1,2-a]pyridines
This protocol is based on the efficient cyclization of N-(2-pyridinyl)enaminones.[12]
Materials and Equipment:
-
N-(2-pyridinyl)enaminone substrates
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Lithium carbonate (Li₂CO₃) (base)
-
Dimethylformamide (DMF) (solvent)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane
Step-by-Step Methodology:
-
Reactant Preparation: Synthesize the starting N-(2-pyridinyl)enaminones via established methods, such as the conjugate addition of 2-aminopyridines to α,β-ynones.[7]
-
Reaction Setup: In a round-bottom flask or a sealed tube, combine the N-(2-pyridinyl)enaminone (1.0 mmol, 1.0 equiv.), CuI (10 mol%), 1,10-phenanthroline (10 mol%), and Li₂CO₃ (2.0 equiv.).
-
Rationale: The ligand (1,10-phenanthroline) is crucial for stabilizing the copper catalyst and promoting the desired cyclization. The base (Li₂CO₃) facilitates the reaction, potentially by aiding in the deprotonation steps.
-
-
Solvent Addition: Add anhydrous DMF as the solvent.
-
Rationale: DMF is a polar aprotic solvent that is well-suited for this type of copper-catalyzed reaction, effectively dissolving the reactants and facilitating the reaction at elevated temperatures.
-
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC.[12]
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterization: Confirm the structure and purity of the resulting multisubstituted imidazo[1,2-a]pyridine using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Summary Table for Protocol 2:
| Entry | N-(2-pyridinyl)enaminone Substituents | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| 1 | R¹=Ph, R²=H, R³=Me | CuI (10 mol%), 1,10-phen (10 mol%) | Li₂CO₃ | 100 | 96 | [12] |
| 2 | R¹=4-MeO-Ph, R²=H, R³=Me | CuI (10 mol%), 1,10-phen (10 mol%) | Li₂CO₃ | 100 | 92 | [12] |
| 3 | R¹=Ph, R²=5-Cl, R³=Me | CuI (10 mol%), 1,10-phen (10 mol%) | Li₂CO₃ | 100 | 85 | [12] |
| 4 | R¹=Thiophen-2-yl, R²=H, R³=Et | CuI (10 mol%), 1,10-phen (10 mol%) | Li₂CO₃ | 100 | 88 | [12] |
Conclusion and Future Perspectives
Copper-catalyzed reactions have undeniably revolutionized the synthesis of imidazo[1,2-a]pyridine derivatives, providing researchers with a versatile and powerful toolkit. The methodologies presented here, from multicomponent reactions to C-H functionalization, highlight the efficiency and adaptability of copper catalysis. As the demand for novel bioactive molecules and functional materials continues to grow, the development of even more sustainable and efficient copper-catalyzed synthetic routes, perhaps utilizing earth-abundant ligands and flow chemistry, will undoubtedly be a major focus of future research. By understanding the underlying principles and mastering these robust protocols, researchers are well-equipped to contribute to the next generation of discoveries built upon the remarkable imidazo[1,2-a]pyridine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot CuI/l-proline-catalysed multicomponent synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]quinoline derivatives from 2-(2-bromophenyl)imidazo[1,2-a]pyridines, NH3 and DMSO under air - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 9. bio-conferences.org [bio-conferences.org]
- 10. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 12. Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones [organic-chemistry.org]
- 13. Regioselective copper-catalyzed thiolation of imidazo[1,2-a]pyridines: an efficient C–H functionalization strategy for C–S bond formation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Iodine-Catalyzed Multicomponent Synthesis of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Rise of Iodine Catalysis
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] Several commercial drugs, such as the anxiolytic alpidem and the hypnotic zolpidem, feature this core structure, underscoring its therapeutic relevance.[2][3] Consequently, the development of efficient and environmentally benign synthetic methodologies for imidazo[1,2-a]pyridines is of paramount importance.
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[4] Among the various MCRs, those catalyzed by molecular iodine have gained significant traction due to iodine's low cost, low toxicity, ready availability, and eco-friendly nature.[3][4][5] This document provides a detailed guide to the iodine-catalyzed multicomponent synthesis of imidazo[1,2-a]pyridines, focusing on the underlying mechanisms, providing field-proven protocols, and presenting comparative data to aid in experimental design.
Mechanistic Insights: The Role of Molecular Iodine
Molecular iodine (I₂) can function in multiple capacities within these reactions, primarily acting as a mild Lewis acid to activate substrates. In some instances, it can also serve as an in-situ source of hydriodic acid (HI), or participate in oxidative processes.[4] The specific mechanistic pathway is contingent on the chosen starting materials.
Pathway 1: Groebke-Blackburn-Bienaymé (GBB) Type Reaction
A common iodine-catalyzed route to 3-aminoimidazo[1,2-a]pyridines is a variation of the Groebke-Blackburn-Bienaymé reaction, which involves a 2-aminopyridine, an aldehyde, and an isocyanide.
Plausible Mechanistic Pathway for the GBB-type Reaction
References
- 1. mdpi.com [mdpi.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the C3-Functionalization of the Imidazo[1,2-a]pyridine Ring
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous clinically significant drugs such as Zolpidem, Alpidem, and Minodronic acid.[1] Its biological importance stems from a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The strategic functionalization of this heterocyclic system is paramount for the development of new chemical entities with tailored properties. Among the various positions on the ring, the C3 position is the most nucleophilic and electron-rich, making it the primary target for electrophilic substitution and direct C-H functionalization.[1][2] This guide provides an in-depth analysis and detailed protocols for the selective C3-functionalization of the imidazo[1,2-a]pyridine ring, designed for researchers, scientists, and professionals in drug development. We will explore mechanistically diverse and synthetically valuable transformations, including transition-metal-catalyzed cross-couplings, visible-light-mediated reactions, multicomponent alkylations, and electrophilic halogenations.
Introduction: The Strategic Importance of the C3 Position
The imidazo[1,2-a]pyridine ring system exhibits a unique electronic distribution. The nitrogen atom at position 1 (N-1) acts as an electron-donating group, significantly increasing the electron density across the imidazole portion of the fused ring. Computational and experimental studies have consistently shown that the highest occupied molecular orbital (HOMO) has the largest coefficient at the C3 carbon. This inherent electronic property makes the C3-H bond susceptible to cleavage and subsequent functionalization, providing a direct and atom-economical approach to modifying the core scaffold without the need for pre-functionalized starting materials.[2]
This guide is structured to provide not just the "how" but also the "why" behind each protocol, empowering researchers to adapt and troubleshoot these methodologies for their specific molecular targets.
Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation has become a powerful tool in modern organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-halogenated or organometallic reagents. Palladium catalysis is at the forefront of this field, enabling the formation of C-C bonds with high selectivity and functional group tolerance.[3][4]
Expertise & Experience: The "Why"
The choice of a palladium(II) acetate precatalyst in conjunction with a sterically bulky and electron-rich phosphine ligand, such as SPhos, is critical for success.[3] The ligand facilitates the crucial C-H activation step, which is often rate-determining. The proposed mechanism is believed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway.[5] The bulky ligand promotes the formation of a monoligated palladium species, which is more reactive in the C-H activation event. The base, typically a carbonate or phosphate, is essential for regenerating the active catalyst and neutralizing the acid generated during the reaction. Aryl tosylates and mesylates are used as effective and stable arylating agents.[3][4]
Experimental Workflow: Pd-Catalyzed C3-Arylation
Caption: Workflow for Pd-catalyzed C3-arylation.
Detailed Protocol: C3-Arylation with Aryl Tosylates
This protocol is adapted from the work of an authoritative source in the field.[3]
-
Reaction Setup: To an oven-dried Schlenk tube, add the imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), aryl tosylate (0.6 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%), SPhos (0.05 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv).
-
Solvent Addition and Degassing: Evacuate and backfill the tube with nitrogen three times. Add anhydrous dioxane (2.0 mL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 130 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the C3-arylated product.
Quantitative Data Summary
| Entry | Imidazo[1,2-a]pyridine Substituent | Aryl Tosylate | Yield (%) |
| 1 | 2-Phenyl | 4-Methylphenyl tosylate | 85 |
| 2 | 2-Phenyl | 4-Methoxyphenyl tosylate | 82 |
| 3 | 2-Phenyl | 4-Fluorophenyl tosylate | 78 |
| 4 | 2-(p-Tolyl) | Phenyl tosylate | 88 |
| 5 | Unsubstituted | 4-tert-Butylphenyl tosylate | 75 |
Data synthesized from literature reports.[3][4]
Visible-Light-Mediated C-H Formylation
Photoredox catalysis has emerged as a green and powerful platform for organic synthesis, utilizing visible light as a renewable energy source to drive chemical reactions under mild conditions.[6] The C3-formylation of imidazo[1,2-a]pyridines is a valuable transformation, as the formyl group is a versatile handle for further synthetic manipulations.
Expertise & Experience: The "Why"
This reaction employs an organic dye, Rose Bengal, as a photocatalyst.[6] Upon irradiation with visible light (e.g., green LEDs), Rose Bengal enters an excited state and can initiate a single-electron transfer (SET) process. Tetramethylethylenediamine (TMEDA) serves as both the formyl group precursor and a sacrificial electron donor. The proposed mechanism involves the generation of a superoxide radical from molecular oxygen in the air. This radical then participates in the oxidation of TMEDA to generate an iminium ion intermediate, which is subsequently attacked by the nucleophilic C3 position of the imidazo[1,2-a]pyridine. Hydrolysis during work-up furnishes the desired aldehyde. This metal-free approach avoids the use of toxic and expensive transition metal catalysts.
Reaction Mechanism: Photocatalytic C3-Formylation
Caption: Proposed mechanism for visible-light formylation.
Detailed Protocol: C3-Formylation with TMEDA
This protocol is based on the work of Hajra and coworkers.[6]
-
Reaction Setup: In a 10 mL round-bottom flask, dissolve the imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv) and Rose Bengal (0.01 mmol, 2 mol%) in acetonitrile (MeCN, 3 mL).
-
Reagent Addition: Add tetramethylethylenediamine (TMEDA, 1.5 mmol, 3.0 equiv) to the solution.
-
Reaction Execution: Place the flask open to the air, approximately 5-10 cm from a 24W green LED lamp, and stir at room temperature for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3-formyl-imidazo[1,2-a]pyridine.[7]
Quantitative Data Summary
| Entry | Imidazo[1,2-a]pyridine Substituent | Yield (%) |
| 1 | 2-Phenyl | 95 |
| 2 | 2-(4-Chlorophenyl) | 88 |
| 3 | 2-(4-Methoxyphenyl) | 92 |
| 4 | 2-Methyl | 81 |
| 5 | 7-Methyl-2-phenyl | 93 |
Data synthesized from a literature report.[6]
Lewis Acid-Catalyzed Three-Component Aza-Friedel-Crafts Alkylation
Multicomponent reactions (MCRs) are highly valued in drug discovery for their ability to rapidly generate molecular complexity from simple starting materials in a single step.[1] This approach provides an efficient pathway to C3-alkylated imidazo[1,2-a]pyridines.
Expertise & Experience: The "Why"
This reaction utilizes a Lewis acid, Yttrium(III) triflate (Y(OTf)₃), to catalyze the formation of a reactive iminium ion intermediate from an aldehyde and a secondary amine (e.g., morpholine).[8] The Lewis acid activates the aldehyde carbonyl group, facilitating nucleophilic attack by the amine and subsequent dehydration. The electron-rich C3 position of the imidazo[1,2-a]pyridine then attacks this electrophilic iminium ion in an aza-Friedel-Crafts type reaction. This methodology is advantageous due to its operational simplicity, high atom economy, and the ability to introduce two points of diversity (from the aldehyde and the amine) in one pot.
Detailed Protocol: Three-Component C3-Alkylation
This protocol is adapted from the work of Yang and coworkers.
-
Reaction Setup: To a screw-cap vial, add the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), the aldehyde (0.3 mmol, 1.5 equiv), the amine (e.g., morpholine, 0.4 mmol, 2.0 equiv), and Y(OTf)₃ (0.04 mmol, 20 mol%).
-
Solvent Addition: Add toluene (1.0 mL) to the vial.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 110 °C. Stir for 12 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to obtain the C3-alkylated product.
Quantitative Data Summary
| Entry | Imidazo[1,2-a]pyridine | Aldehyde | Amine | Yield (%) |
| 1 | 2-Phenyl | 4-Methylbenzaldehyde | Morpholine | 92 |
| 2 | 2-Phenyl | 4-Chlorobenzaldehyde | Morpholine | 85 |
| 3 | 2-Phenyl | 4-Methoxybenzaldehyde | Morpholine | 90 |
| 4 | 2-(4-Fluorophenyl) | 4-Methylbenzaldehyde | Morpholine | 88 |
| 5 | 2-Phenyl | 4-Methylbenzaldehyde | Thiomorpholine | 78 |
Data synthesized from a literature report.
Electrophilic Halogenation
The introduction of a halogen atom at the C3 position provides a valuable synthetic handle for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Expertise & Experience: The "Why"
Due to the high nucleophilicity of the C3 position, direct electrophilic halogenation can be achieved with mild halogenating agents. N-Iodosuccinimide (NIS) and N-Bromosuccinimide (NBS) are commonly used for iodination and bromination, respectively. The reaction typically proceeds rapidly at room temperature without the need for a catalyst. The mechanism is a classic electrophilic aromatic substitution, where the electron-rich C3 position attacks the electrophilic halogen source.
Detailed Protocol: C3-Iodination with Molecular Iodine
This protocol is based on the work of Kumar and coworkers.[9]
-
Reaction Setup: In a round-bottom flask, dissolve the imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv) in dichloromethane (DCM, 10 mL).
-
Reagent Addition: Add tert-Butyl hydroperoxide (TBHP, 2.0 mmol, 2.0 equiv) followed by molecular iodine (I₂, 1.2 mmol, 1.2 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature under ultrasound irradiation for 30-60 minutes.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the 3-iodo-imidazo[1,2-a]pyridine.[9]
Conclusion and Future Outlook
The C3-functionalization of the imidazo[1,2-a]pyridine ring is a well-established yet continually evolving field. The methods presented in this guide—ranging from robust palladium-catalyzed arylations to green, visible-light-driven transformations and efficient multicomponent reactions—provide a powerful toolkit for chemists in drug discovery and materials science. The inherent reactivity of the C3 position allows for direct C-H functionalization, aligning with the principles of atom and step economy. Future research will likely focus on expanding the scope of these reactions to include more complex and diverse functional groups, developing enantioselective variants, and applying these protocols to the late-stage functionalization of complex bioactive molecules.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone as a Key Intermediate for Drug Synthesis
Abstract The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its derivatives exhibit a vast range of biological activities, including hypnotic, anxiolytic, anti-inflammatory, and antiulcer properties.[3][4] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) underscore the therapeutic importance of this heterocyclic system.[3][5] This document provides a detailed guide on Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone, a pivotal ketone intermediate. We will explore its synthesis, comprehensive characterization, and its strategic application as a versatile precursor for the development of novel pharmaceutical agents, leveraging the reactivity of the C3-benzoyl group for further molecular elaboration.
The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has attracted significant attention from medicinal chemists. Its rigid structure and rich electron density make it an excellent scaffold for interacting with various biological targets. The ability to readily functionalize the pyridine and imidazole rings at multiple positions allows for the fine-tuning of physicochemical properties and pharmacological activity, making it a cornerstone in modern drug discovery.[4]
The synthesis of this scaffold can be achieved through various strategies, including the classic Tschitschibabin reaction involving 2-aminopyridines and α-haloketones, as well as modern transition metal-catalyzed multicomponent reactions and eco-friendly metal-free approaches.[6][7][8] The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
Synthesis of the Core Intermediate: this compound
This compound serves as an ideal intermediate. The ketone functionality at the 3-position is a versatile chemical handle, poised for a wide array of transformations such as reduction, oxidation, and nucleophilic addition, enabling the construction of diverse molecular architectures.
One of the most direct methods to synthesize this intermediate is through the Friedel-Crafts acylation of a pre-formed imidazo[1,2-a]pyridine at the C3 position, which is the most nucleophilic carbon.
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol details the synthesis of this compound from 2-aminopyridine and 2-bromo-1-phenylethan-1-one to first form the imidazo[1,2-a]pyridine core, followed by acylation. A more direct, one-pot synthesis is also possible and widely cited. For clarity, we present a robust two-step process.
Step A: Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-aminopyridine (10.0 g, 106 mmol) and absolute ethanol (100 mL). Stir until the solid is fully dissolved.
-
Reagent Addition: Add 2-bromo-1-phenylethan-1-one (21.1 g, 106 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: Stir the mixture at room temperature for 2 hours, then heat to reflux for 4 hours. A precipitate will form.
-
Work-up: Cool the reaction mixture to room temperature. Add a saturated solution of sodium bicarbonate (150 mL) slowly to neutralize the hydrobromide salt until the pH is ~8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 2-phenylimidazo[1,2-a]pyridine as a solid.
Step B: Friedel-Crafts Acylation to yield this compound
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (15.8 g, 118 mmol) in dry dichloromethane (100 mL). Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Add benzoyl chloride (13.8 g, 98 mmol) dropwise to the suspension. Stir for 15 minutes. Then, add a solution of 2-phenylimidazo[1,2-a]pyridine (16.0 g, 82 mmol) in dry dichloromethane (50 mL) dropwise, keeping the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice (~200 g) with stirring.
-
Work-up and Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with a saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by recrystallization from ethanol or by column chromatography (silica gel, eluent: ethyl acetate/hexane) to yield the title compound as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Aluminum chloride is extremely hygroscopic and reacts violently with water. The reaction must be performed under anhydrous conditions to maintain the catalytic activity of the Lewis acid.
-
Lewis Acid Catalyst: AlCl₃ is used as a Lewis acid to activate the benzoyl chloride, forming a highly electrophilic acylium ion, which is then attacked by the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.
-
Controlled Temperature: The initial addition is performed at 0°C to control the exothermic reaction and prevent side reactions. The reaction is then allowed to proceed at room temperature to ensure completion.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Imidazo[1,2-a]pyridines as STAT3 Signaling Pathway Inhibitors
Introduction: The Rationale for Targeting STAT3 with Imidazo[1,2-a]pyridines
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that orchestrates a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] Under normal physiological conditions, the activation of STAT3 is a transient and tightly regulated process, primarily initiated by cytokines and growth factors.[1] However, the persistent and aberrant activation of the STAT3 signaling pathway is a well-established hallmark of numerous human malignancies, including but not limited to, gastric, breast, and ovarian cancers, as well as inflammatory diseases.[1][2][3][4] This constitutive activation drives tumorigenesis by promoting the expression of downstream target genes involved in cell cycle progression (e.g., c-Myc) and the suppression of apoptosis (e.g., Bcl-xL).[1] Consequently, the inhibition of the STAT3 signaling pathway has emerged as a highly attractive therapeutic strategy in oncology.
The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry due to its versatile pharmacological properties.[2][5][6][7] Recent studies have highlighted a novel class of imidazo[1,2-a]pyridine derivatives as potent inhibitors of the STAT3 signaling pathway.[2][3][4] These compounds have been shown to effectively suppress the phosphorylation of STAT3 at the critical tyrosine 705 residue (Tyr705), a key event that precedes its dimerization, nuclear translocation, and DNA binding.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to characterize and validate the efficacy of imidazo[1,2-a]pyridines as STAT3 inhibitors.
The STAT3 Signaling Pathway: A Visual Overview
The canonical STAT3 signaling cascade is initiated by the binding of extracellular ligands, such as interleukin-6 (IL-6) or epidermal growth factor (EGF), to their cognate receptors on the cell surface. This ligand-receptor interaction triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the intracellular domain of the receptor. These phosphotyrosine sites serve as docking platforms for the SH2 domain of STAT3. Subsequently, JAKs phosphorylate STAT3 at Tyr705, leading to the formation of stable STAT3 homodimers. These dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of synthetic imidazo[1,2-<em>a</em>]pyridine derivatives for STAT3 inhibition in gastric cancer | BioWorld [bioworld.com]
- 4. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Nek2 Inhibitors for Gastric Cancer
Abstract
Gastric cancer remains a significant global health challenge with a high mortality rate, underscoring the urgent need for novel therapeutic strategies.[1][2] The serine/threonine kinase Nek2 (Never in Mitosis A-related kinase 2) has emerged as a compelling therapeutic target. It is frequently overexpressed in gastric cancer and plays a crucial role in tumorigenesis, cell cycle progression, and drug resistance.[3][4][5] This document provides a comprehensive guide for researchers and drug development professionals on the discovery and preclinical evaluation of Nek2 inhibitors based on the versatile imidazo[1,2-a]pyridine scaffold. We will detail the underlying biological rationale, present a validated workflow from chemical synthesis to in vivo efficacy, and provide step-by-step protocols for key experimental assays.
Introduction: Targeting Nek2 in Gastric Cancer
The Oncogenic Role of Nek2 in Gastric Malignancy
Nek2 is a key regulator of mitotic processes, particularly centrosome separation and spindle assembly.[4][5] In normal cellular function, its expression is tightly controlled, peaking during the G2/M phase of the cell cycle.[6] However, in numerous malignancies, including gastric cancer, Nek2 is aberrantly overexpressed.[3][7][8] This overexpression is not merely a bystander effect; it is functionally implicated in driving the cancer phenotype.
Studies have shown that high Nek2 expression in gastric cancer correlates with larger tumor size, lymph node metastasis, and poor patient prognosis.[3][8] Mechanistically, Nek2 promotes gastric cancer progression through the activation of several key oncogenic signaling pathways:
-
PP1/AKT Signaling: Nek2 can bind to and inhibit Protein Phosphatase 1 (PP1), leading to the subsequent activation of AKT. This promotes aerobic glycolysis (the Warburg effect) and suppresses autophagy, providing energy for rapid cell growth and enhancing cell survival.[3][8]
-
ERK/MAPK Signaling: Nek2 can promote the phosphorylation of ERK, which in turn upregulates cyclin D1 expression, thereby driving cell cycle progression and proliferation.[7]
-
β-catenin/Myc Pathway: Nek2 has been shown to regulate the expression of the histone demethylase KDM5B through a β-catenin/Myc signaling axis, which contributes to its role in cell proliferation and migration.[9][10]
Given these multifaceted roles, the inhibition of Nek2 kinase activity presents a rational and promising therapeutic strategy to counteract gastric cancer progression.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure for Kinase Inhibition
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold."[11] This bicyclic heterocyclic system is a structural component of numerous clinically approved drugs and is known for its ability to interact with a wide range of biological targets, including kinases.[12][13] Its rigid structure provides a solid anchor for introducing various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[14][15] Several research efforts have successfully developed potent kinase inhibitors for cancer therapy using this scaffold, making it an excellent starting point for designing novel Nek2 inhibitors.[13][16][17]
Nek2 Signaling Pathways in Gastric Cancer
The following diagram illustrates the key signaling cascades driven by Nek2 overexpression in gastric cancer cells. Inhibitors are designed to block the initial kinase activity, thereby preventing the activation of these downstream oncogenic pathways.
Caption: Key Nek2-driven signaling pathways in gastric cancer.
Drug Discovery and Development Workflow
The development of a targeted inhibitor is a multi-step process that progresses from initial concept to preclinical validation. The following workflow outlines the critical stages in the development of imidazo[1,2-a]pyridine-based Nek2 inhibitors. Each stage involves specific assays designed to answer key questions about the compound's potency, mechanism, and potential for clinical translation.
Caption: Overall workflow for Nek2 inhibitor development.
Experimental Protocols
This section provides detailed, field-proven protocols for the key stages of inhibitor development.
Protocol 1: Synthesis of Imidazo[1,2-a]pyridine Library
-
Rationale: The chemical synthesis of a focused library of compounds is the foundational step. The imidazo[1,2-a]pyridine scaffold can be readily synthesized through several established methods, allowing for diverse substitutions to explore the structure-activity relationship (SAR).[11][18][19] A common and effective method is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.
-
General Procedure (Example):
-
To a solution of a substituted 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add a substituted α-bromoketone (1.1 eq).
-
Heat the reaction mixture under reflux for 4-12 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. If a precipitate forms, filter and wash with a cold solvent (e.g., diethyl ether).
-
If no precipitate forms, concentrate the mixture under reduced pressure.
-
Purify the crude product using column chromatography on silica gel or by recrystallization to yield the desired imidazo[1,2-a]pyridine derivative.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
-
-
Expert Insight: The choice of substituents on both the 2-aminopyridine and the α-haloketone is critical for modulating the inhibitor's properties. Electron-withdrawing or -donating groups can significantly impact kinase binding affinity and cellular permeability.[14]
Protocol 2: In Vitro Nek2 Kinase Inhibition Assay (ADP-Glo™ Assay)
-
Objective: To quantify the direct inhibitory effect of the synthesized compounds on the enzymatic activity of recombinant human Nek2.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[6] A lower ADP level in the presence of an inhibitor corresponds to higher inhibitory activity.
-
Materials:
-
Recombinant human Nek2 kinase (e.g., from Promega or Cell Signaling Technology).[6][20]
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101).
-
Myelin Basic Protein (MBP) or a specific peptide substrate.[21]
-
ATP.
-
Synthesized imidazo[1,2-a]pyridine compounds dissolved in DMSO.
-
White, opaque 384-well assay plates.
-
-
Step-by-Step Methodology:
-
Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 100 µM, with 10-12 dilution points.[22]
-
Set up the kinase reaction in the 384-well plate. To each well, add:
-
Kinase buffer.
-
Test compound at the desired final concentration (final DMSO concentration should be ≤1%).
-
Recombinant Nek2 kinase (e.g., 25-100 ng/reaction).
-
Substrate (e.g., MBP at 5 µ g/reaction ).
-
-
Initiate the reaction by adding ATP (e.g., 10-25 µM). Include "no enzyme" and "no inhibitor" (vehicle) controls.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration.
-
-
Data Analysis and Presentation:
-
Normalize the data to the vehicle control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the log-transformed inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Summarize the results in a table.
-
| Compound ID | Nek2 IC₅₀ (nM) |
| MBM-17 | 3.0 |
| MBM-55 | 1.0 |
| Control | >10,000 |
| Table adapted from literature data for illustrative purposes.[16] |
Protocol 3: Cell Proliferation Assay (CellTiter-Glo®)
-
Objective: To assess the anti-proliferative effect of lead compounds on gastric cancer cells.
-
Cell Lines:
-
Step-by-Step Methodology:
-
Seed cells in a 96-well clear-bottom white plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the existing medium with the medium containing the test compounds or vehicle (DMSO) control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.[23]
-
After incubation, equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence. The signal is proportional to the amount of ATP, which reflects the number of viable cells.
-
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell viability against the log-transformed compound concentration.
Protocol 4: In Vivo Gastric Cancer Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of a lead candidate.
-
Rationale: Animal models are essential for evaluating a drug's therapeutic potential in a complex biological system before human trials.[1] The subcutaneous xenograft model is a standard and robust method for initial efficacy testing.[24]
-
Animal Model: 4-6 week old female BALB/c nude mice.
-
Step-by-Step Methodology:
-
Subcutaneously inject 5 x 10⁶ MGC-803 cells (resuspended in 100 µL of PBS/Matrigel mixture) into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the lead compound in a suitable vehicle (e.g., 0.5% CMC-Na).
-
Administer the compound to the treatment groups via intraperitoneal (i.p.) or oral (p.o.) gavage at predetermined doses (e.g., 5 and 15 mg/kg) daily for 21 days.[2] The control group receives the vehicle only.
-
Measure tumor volume and mouse body weight every 2-3 days to monitor efficacy and toxicity.
-
At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., Western blot, IHC) if desired.
-
-
Data Analysis and Presentation:
-
Plot the mean tumor volume ± SEM for each group over time to generate tumor growth curves.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Present final tumor weights for each group using a bar graph.
-
Plot the mean body weight over time to assess the general toxicity of the treatment.
-
| Treatment Group | Dose (mg/kg) | Final Tumor Weight (g, Mean ± SD) | TGI (%) |
| Vehicle Control | - | 1.2 ± 0.3 | - |
| Compound X | 5 | 0.64 ± 0.2 | 47 |
| Compound X | 15 | 0.32 ± 0.1 | 73 |
| Table represents hypothetical data based on typical outcomes.[2] |
Conclusion and Future Directions
The systematic workflow and protocols outlined in this guide provide a robust framework for the identification and preclinical development of imidazo[1,2-a]pyridine-based Nek2 inhibitors. By validating direct enzymatic inhibition and confirming on-target effects in cellular and in vivo models of gastric cancer, researchers can identify promising lead candidates for further development. Future work should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, advanced selectivity profiling against a panel of kinases, and evaluation in more complex patient-derived xenograft (PDX) or orthotopic models to better predict clinical outcomes.[25][26] The ultimate goal is to translate these scientific findings into a novel therapeutic agent that can improve the prognosis for patients with gastric cancer.
References
- 1. Mouse models for gastric cancer: Matching models to biological questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of synthetic imidazo[1,2-<em>a</em>]pyridine derivatives for STAT3 inhibition in gastric cancer | BioWorld [bioworld.com]
- 3. High expression of NEK2 promotes gastric cancer progression via activating AKT signaling - ProQuest [proquest.com]
- 4. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. NIMA related kinase 2 promotes gastric cancer cell proliferation via ERK/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High expression of NEK2 promotes gastric cancer progression via activating AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NEK2 promotes proliferation, migration and tumor growth of gastric cancer cells via regulating KDM5B/H3K4me3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-conferences.org [bio-conferences.org]
- 19. researchgate.net [researchgate.net]
- 20. HTScan® NEK2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Inhibition of Nek2 by Small Molecules Affects Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. noblelifesci.com [noblelifesci.com]
- 24. NEK2 Is an Effective Target for Cancer Therapy With Potential to Induce Regression of Multiple Human Malignancies | Anticancer Research [ar.iiarjournals.org]
- 25. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Three-Dimensional Ex Vivo Culture for Drug Responses of Patient-Derived Gastric Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged scaffold. Imidazo[1,2-a]pyridines are core structures in numerous pharmaceuticals, including Zolpidem and Alpidem, making their efficient synthesis a critical objective in drug discovery and development.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common challenges encountered during the synthesis of imidazo[1,2-a]pyridines, offering a systematic approach to diagnosing and resolving them.
Issue 1: Consistently Low or No Yield of the Desired Product
Question: My reaction is yielding very little or none of my target imidazo[1,2-a]pyridine. What are the likely causes and how can I fix this?
Answer: Low yield is the most frequent challenge, often stemming from suboptimal reaction conditions or reactant instability. Let's break down the potential causes and solutions.
A. Incomplete Reaction
The reaction may not be proceeding to completion. The primary factors to investigate are temperature, reaction time, and catalyst efficacy.
-
Causality: The formation of the imidazo[1,2-a]pyridine core involves a sequence of steps, typically an initial SN2 reaction between the 2-aminopyridine and an electrophile, followed by an intramolecular cyclization and dehydration.[3][4] Each of these steps has an activation energy barrier that must be overcome.
-
Solution:
-
Monitor Reaction Progress: Do not rely solely on a predetermined reaction time. Actively monitor the consumption of your starting materials using Thin Layer Chromatography (TLC) or LC-MS.[5] This provides real-time data on whether the reaction is progressing, stalled, or complete.
-
Optimize Temperature: Temperature is a critical parameter. While some modern syntheses can be performed at room temperature or 60 °C[4][6][7], many require elevated temperatures to drive the cyclization and dehydration steps.[5] We recommend screening a temperature range (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and potential degradation.
-
Verify Catalyst Activity: If using a catalyst (e.g., copper salts, iodine, Lewis acids), ensure it is active.[8][9] Catalysts can degrade over time or be poisoned by impurities in the reagents or solvent. Consider using a fresh batch of catalyst or a different catalyst altogether. For instance, iodine has proven to be a cost-effective and efficient catalyst for many multicomponent reactions leading to these scaffolds.[10][11]
-
B. Starting Material Decomposition
Your starting materials or the product itself might be degrading under the reaction conditions.
-
Causality: High temperatures, strongly acidic or basic conditions, or exposure to oxygen can cause decomposition. Aldehydes, for example, are prone to oxidation or self-condensation.
-
Solution:
-
Run a Control Experiment: Run the reaction at a lower temperature and monitor for product formation versus decomposition.
-
Consider the Atmosphere: While some modern oxidative coupling reactions utilize air as the oxidant[9], many traditional condensations benefit from an inert atmosphere (Nitrogen or Argon) to prevent oxidation of sensitive reagents.[5]
-
Evaluate pH: For acid-catalyzed reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, the acid concentration is key. Too much acid can lead to side reactions or degradation, while too little results in a sluggish reaction. Acetic acid or p-toluenesulfonic acid are often used in catalytic amounts.[12][13]
-
C. Inappropriate Solvent Choice
The solvent plays a crucial role in solvating reactants, influencing reaction rates, and in some cases, participating in the reaction.
-
Causality: The polarity and protic/aprotic nature of the solvent can dramatically affect the reaction outcome. A poor solvent choice can lead to low solubility of reactants or hinder the desired reaction pathway.
-
Solution:
-
Perform a Solvent Screen: Test a range of solvents with varying properties. Common solvents for this synthesis include ethanol, methanol, toluene, and DMF.[5][14]
-
Consider "Green" Alternatives: Catalyst- and solvent-free conditions, often with microwave irradiation, have been shown to be highly effective, sometimes providing excellent yields in minutes.[4][6][7][15] Deep eutectic solvents (DES) have also emerged as an environmentally benign and efficient medium.[16]
-
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Multiple Products or Significant Side Reactions
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity?
Answer: Poor selectivity is often a result of incorrect stoichiometry, competing reaction pathways, or the formation of intermediates that can react in unintended ways.
-
Causality: In multicomponent reactions (MCRs) like the GBB, the precise sequence of imine formation and isocyanide addition is crucial.[2][10] An excess of one component or suboptimal conditions can favor side reactions. For instance, in the reaction of 2-aminopyridine with α-haloketones, the α-haloketone can undergo self-condensation.
-
Solution:
-
Control Stoichiometry: Ensure precise, equimolar amounts of your reactants unless the optimized procedure explicitly calls for an excess of one.
-
Order of Addition: In some cases, the order in which reactants are added matters. For MCRs, a one-pot approach where all components are mixed simultaneously is common.[12] However, for other syntheses, slow addition of a reactive component (e.g., an α-haloketone) to the 2-aminopyridine solution can minimize side reactions.
-
Catalyst Choice: The catalyst can significantly influence selectivity. Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ are effective for the GBB reaction, while copper catalysts are often used for oxidative coupling reactions.[8][9][14] Switching from a Brønsted acid to a Lewis acid, or vice-versa, can alter the reaction pathway and improve selectivity.
-
Substrate Purity: Impurities in starting materials can act as catalysts or substrates for side reactions. Ensure the purity of your 2-aminopyridine, aldehyde, ketone, and other reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the most common synthesis of imidazo[1,2-a]pyridines?
The classical and still widely used method involves the condensation of a 2-aminopyridine with an α-haloketone. The mechanism proceeds in two key steps:
-
Nucleophilic Substitution (SN2): The more nucleophilic ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the halide. This forms a pyridinium salt intermediate.
-
Intramolecular Cyclization/Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the ketone carbonyl. The resulting hemiaminal intermediate subsequently dehydrates to form the aromatic imidazo[1,2-a]pyridine ring system.[3][4]
Caption: Simplified mechanism of imidazo[1,2-a]pyridine synthesis.
Q2: How do I choose the best catalyst for my multicomponent reaction (MCR)?
For MCRs like the Groebke-Blackburn-Bienaymé (GBB) reaction, catalyst choice is critical. There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, here is a general guide:
| Catalyst Type | Examples | Typical Conditions & Notes | References |
| Brønsted Acids | p-TsOH, Acetic Acid (AcOH) | Often require heating. Good starting point for optimization. AcOH is particularly useful for DNA-encoded library synthesis. | [12][13] |
| Lewis Acids | Sc(OTf)₃, Yb(OTf)₃, InCl₃, FeCl₃ | Highly efficient, often allowing for lower temperatures or shorter reaction times. Can be sensitive to moisture. Sc(OTf)₃ is a classic choice. | [14][17] |
| **Iodine (I₂) ** | Molecular Iodine | Mild, cost-effective, and environmentally benign. Very effective in ethanol at room temperature for certain substrate combinations. | [10][11][18] |
| Heterogeneous | Al₂O₃, NaHSO₄•SiO₂ | Simplifies purification as the catalyst can be filtered off. Neutral alumina can work at ambient temperature. | [7][9] |
Q3: How do electron-donating or electron-withdrawing groups on my substrates affect the reaction?
Substituents on both the 2-aminopyridine and the carbonyl component can have a significant electronic effect on the reaction rate and yield.
-
On the 2-Aminopyridine:
-
Electron-Donating Groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) increase the nucleophilicity of the pyridine nitrogen, generally accelerating the initial SN2 reaction.
-
Electron-Withdrawing Groups (EWGs) like chloro (-Cl) or nitro (-NO₂) decrease nucleophilicity, often slowing the reaction down and requiring more forcing conditions.[4]
-
-
On the Aldehyde/Ketone Component:
-
Electron-Withdrawing Groups (EWGs) on an aryl aldehyde or ketone make the carbonyl carbon more electrophilic, which can facilitate the initial imine formation in MCRs or the cyclization step. This often leads to higher yields.[3][17]
-
Electron-Donating Groups (EDGs) can have the opposite effect, potentially slowing the reaction.
-
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). The ideal system should give your starting material an Rf value of ~0.7 and your expected product an Rf of ~0.3-0.4.
-
Spot a baseline on a TLC plate with your starting materials for reference.
-
At regular intervals (e.g., every 30 minutes), use a capillary tube to take a small aliquot from the reaction mixture and spot it on the TLC plate.
-
Develop the plate in the prepared chamber.
-
Visualize the spots under a UV lamp (254 nm).
-
The reaction is complete when the starting material spot has completely disappeared and a new, lower Rf spot corresponding to the product is dominant.
Protocol 2: A General, Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is adapted from a highly efficient, solvent-free method.[4][6]
-
Setup: To a 10 mL round-bottom flask, add 2-aminopyridine (1.0 mmol, 94 mg) and α-bromoacetophenone (1.0 mmol, 199 mg).
-
Reaction: Place a condenser on the flask and lower the flask into a pre-heated oil bath at 60 °C.
-
Monitoring: Stir the molten mixture. The reaction is typically complete within 20-30 minutes. Monitor the reaction's progress by TLC as described in Protocol 1.
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Purification: Dissolve the resulting solid in a minimal amount of dichloromethane (DCM). Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-phenylimidazo[1,2-a]pyridine. An excellent yield (>90%) can be expected.[4]
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach, American Journal of Heterocyclic Chemistry, Science Publishing Group [ajoch.org]
- 17. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common experimental challenges and to offer guidance on optimizing reaction conditions. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous clinically used drugs such as zolpidem and alpidem.[1][2] This guide aims to equip you with the knowledge to navigate the complexities of its synthesis and achieve high-yielding, clean reactions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during the synthesis of imidazo[1,2-a]pyridines.
Issue 1: Low or No Product Yield
Question: My reaction to synthesize an imidazo[1,2-a]pyridine has resulted in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?
Answer: Low or nonexistent yield is a frequent challenge that can be attributed to several factors. A systematic approach to troubleshooting is crucial.
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: The purity of your 2-aminopyridine and the corresponding carbonyl compound (or alkyne/aldehyde in multicomponent reactions) is paramount. Impurities can act as catalyst poisons or participate in side reactions.[3] It is advisable to use freshly purified reagents. For instance, boronic acids used in some coupling strategies are known to degrade upon storage.[4]
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one component might lead to the formation of byproducts.
-
-
Catalyst Selection and Activity:
-
Catalyst Choice: The choice of catalyst is highly dependent on the specific reaction. Copper[5][6][7], palladium[8], gold[9], and iron[7] catalysts are commonly employed. In some cases, metal-free catalysts like iodine or even catalyst-free conditions are effective.[10][11][12]
-
Catalyst Deactivation: Ensure your catalyst has not been deactivated. For solid catalysts, proper storage is critical. Using a fresh batch of catalyst is a good troubleshooting step.[3] Some reactions are highly sensitive to oxygen, which can lead to catalyst deactivation or unwanted side reactions like the oxidative dimerization of alkynes in A3 coupling reactions.[13]
-
-
Reaction Conditions:
-
Solvent Effects: The solvent can dramatically influence reaction outcomes. Common solvents for imidazo[1,2-a]pyridine synthesis include DMF, ethanol, toluene, and even water.[3][6] The optimal solvent depends on the specific reactants and catalyst system. Small-scale solvent screening experiments are highly recommended. Some modern, environmentally friendly protocols even proceed under solvent-free conditions.[11][14]
-
Temperature Optimization: Temperature is a critical parameter. While higher temperatures can increase reaction rates, they can also lead to decomposition or the formation of side products. Conversely, a lower temperature might improve selectivity but require longer reaction times.[3] Monitoring the reaction by TLC or LC-MS is essential to determine the optimal temperature and reaction time.
-
Atmosphere: For reactions sensitive to air or moisture, employing an inert atmosphere (e.g., nitrogen or argon) is necessary.[3] However, some modern oxidative cyclization reactions advantageously use air as a green oxidant.[6][7]
-
Issue 2: Formation of Multiple Products and Side Reactions
Question: My TLC analysis shows multiple spots, indicating the formation of several side products in my reaction mixture. How can I improve the selectivity towards my desired imidazo[1,2-a]pyridine?
Answer: The formation of multiple products complicates purification and reduces the yield of the target compound. Here are strategies to enhance selectivity:
-
Temperature Control: As mentioned for yield optimization, temperature also plays a crucial role in selectivity. Running the reaction at a lower temperature can favor the kinetic product (often the desired one) over thermodynamic side products.[3]
-
Catalyst and Ligand Choice: The nature of the catalyst and, if applicable, the ligand can direct the reaction pathway. For instance, in transition metal-catalyzed reactions, the ligand can influence the steric and electronic environment around the metal center, thereby controlling which reaction pathway is favored.[4]
-
Control of Stoichiometry: Precise control over the stoichiometry of reactants is critical. An excess of a particular reactant can lead to the formation of undesired byproducts.[3]
-
Understanding Common Side Reactions:
-
In A3 coupling reactions, homocoupling of the alkyne is a common side reaction, especially in the presence of oxygen.[13]
-
In cross-coupling reactions, hydrodehalogenation (reduction of the aryl halide) can be a competing pathway. This can be minimized by ensuring anhydrous conditions and using high-purity reagents.[4]
-
Experimental Protocols & Methodologies
Below are detailed, step-by-step methodologies for common and effective syntheses of imidazo[1,2-a]pyridines.
Protocol 1: Classic Synthesis via Condensation of 2-Aminopyridine and α-Haloketones (Tschitschibabin Reaction)
This is one of the earliest and most straightforward methods for synthesizing imidazo[1,2-a]pyridines.[15]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 2-aminopyridine (1.0 equiv.) and the desired α-haloketone (1.0-1.2 equiv.).
-
Solvent and Base: Add a suitable solvent such as ethanol or DMF. The addition of a mild base like sodium bicarbonate (2.0 equiv.) can facilitate the reaction under milder conditions and improve yields.[15]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization.
Causality: The mechanism involves the initial nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.[16] The base assists in the final deprotonation step.
Protocol 2: Copper-Catalyzed Three-Component Synthesis (A³ Coupling Variation)
This protocol describes a one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines from 2-aminopyridine, an aldehyde, and a terminal alkyne.[15]
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, combine 2-aminopyridine (1.0 equiv.), the aldehyde (1.2 equiv.), the terminal alkyne (1.5 equiv.), and a copper catalyst such as CuI or CuBr (5-10 mol%).
-
Solvent: Add a suitable solvent, such as DMF or toluene.
-
Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to prevent oxidative homocoupling of the alkyne.[13]
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality: This reaction proceeds through the in-situ formation of a propargylamine from the aldehyde, alkyne, and a portion of the 2-aminopyridine, which then undergoes a copper-catalyzed intramolecular cyclization.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Imidazo[1,2-a]pyridine Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | Toluene | 100 | 12 | 65 |
| 2 | CuBr (10) | DMF | 80 | 10 | 90 |
| 3 | PdCl₂(dppf) (5) | Dioxane | 110 | 18 | 55 |
| 4 | Iodine (20) | Ethanol | Reflux | 8 | 88[10] |
| 5 | None | None | 60 | 6 | 91[11][16] |
This table is a representative example based on literature data and illustrates how systematic screening of reaction parameters can lead to significant improvements in yield.
Visualizations
Logical Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 6. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. bio-conferences.org [bio-conferences.org]
- 16. scielo.br [scielo.br]
Troubleshooting Groebke-Blackburn-Bienaymé reaction side products
Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful three-component reaction to synthesize imidazo[1,2-a]-heterocycles. As specialists in synthetic methodology, we understand that while multicomponent reactions offer elegance and efficiency, they can present unique challenges. This resource provides in-depth, field-proven insights to help you troubleshoot common side products and optimize your reaction outcomes.
The GBB reaction is a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex, drug-like scaffolds from simple amidines, aldehydes, and isocyanides.[1][2] However, its success is highly dependent on the subtle interplay of catalysts, substrates, and reaction conditions. This guide moves beyond simple protocols to explain the causality behind common issues, empowering you to make informed decisions in your experimental design.
Section 1: The Ideal Groebke-Blackburn-Bienaymé Reaction Pathway
To effectively troubleshoot, one must first understand the desired reaction pathway. The GBB reaction proceeds through a well-established, acid-catalyzed mechanism. The generally accepted sequence involves the formation of a Schiff base from the amidine and aldehyde, which is then activated by the catalyst. This is followed by a nucleophilic attack from the isocyanide, leading to a nitrilium ion intermediate that undergoes intramolecular cyclization to furnish the final product.[3][4]
The efficiency of this cascade is predicated on each step proceeding faster than potential side reactions. The choice of catalyst, typically a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid (e.g., p-TsOH), is critical for activating the carbonyl group for imine formation and activating the subsequent imine for the isocyanide addition.[5]
Below is a diagram illustrating the catalytic cycle.
Caption: The catalytic cycle of the Groebke-Blackburn-Bienaymé reaction.
Section 2: Troubleshooting Guides & FAQs
This section addresses the most common issues encountered during the GBB reaction in a practical question-and-answer format.
FAQ 1: My reaction yield is low, and I primarily see unreacted starting materials. What is the likely cause and solution?
This is one of the most frequent issues and typically points to insufficient reaction activation or suboptimal conditions.
Answer:
Low conversion is often a result of an inactive catalyst, poor quality reagents, or inappropriate temperature and concentration. The initial, and reversible, condensation between the aldehyde and the amidine to form the imine is a critical step that is often the source of the problem.
Causality & Troubleshooting Steps:
-
Reagent Quality:
-
Aldehydes: Aldehydes are prone to oxidation to carboxylic acids. An aged aldehyde can inhibit the reaction. Action: Use freshly distilled or recently purchased aldehydes. Confirm purity via NMR or GC-MS.
-
Isocyanides: Isocyanides, known for their pungent odor, can hydrolyze or polymerize upon storage. Action: Use high-purity isocyanides. If they are prepared in-house, ensure they are free of residual amine or chloroform.
-
Solvents: Protic solvents like methanol are common but must be anhydrous. Water can hydrolyze the imine intermediate, shifting the equilibrium back to the starting materials.[3] Action: Use anhydrous solvents. Consider adding a dehydrating agent like trimethyl orthoformate, which has been shown to improve yields in industrial scale-ups.[6]
-
-
Catalyst Activity:
-
The catalyst's primary role is to activate the carbonyl and the resulting imine. Both Lewis and Brønsted acids are effective, but their performance varies with the substrate.[1][5]
-
Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃): These are highly effective but can be hygroscopic and lose activity if exposed to moisture.
-
Brønsted Acids (e.g., p-TsOH, HClO₄, AcOH): These are robust and often cheaper. Acetic acid (AcOH) has proven effective under very mild conditions, especially for sensitive substrates like DNA conjugates.[7]
-
Action: Start with a reliable catalyst like Sc(OTf)₃ (5-10 mol%). If conversion is low, consider increasing the catalyst loading or switching to a strong Brønsted acid like p-TsOH. Ensure the catalyst is handled under anhydrous conditions.
-
-
Reaction Temperature & Time:
-
The GBB reaction often requires heating (e.g., 80 °C to reflux) to drive the imine formation equilibrium forward.[8] Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[5]
-
Action: If running at room temperature, try heating the reaction to reflux in a solvent like methanol or acetonitrile. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Sc(OTf)₃ (5-10 mol%) or p-TsOH (10-20 mol%) | Strong acids effectively catalyze imine formation and activation.[5] |
| Solvent | Anhydrous Methanol or Acetonitrile | Protic solvents can facilitate proton transfer, but must be dry to prevent hydrolysis.[3] |
| Temperature | 60-100 °C or Microwave | Heat is often required to overcome the activation energy for imine formation and cyclization.[8] |
| Additives | Trimethyl Orthoformate (1.1 eq) | Acts as a chemical water scavenger, driving the equilibrium towards the imine.[6] |
FAQ 2: My main impurity is an amidine side product. How is this formed and how can I suppress it?
Formation of a stable N-acyl- or N-formylamidine-like structure is a classic side reaction in isocyanide chemistry, arising from the reaction of the isocyanide with the amine component before the aldehyde can engage.
Answer:
This side product arises from the direct reaction of the nucleophilic amidine with the electrophilic isocyanide, a pathway that competes with the desired imine formation. This is particularly problematic if the aldehyde is unreactive (e.g., sterically hindered or electron-rich) or if the amidine is highly nucleophilic.
Mechanism of Side Product Formation:
The catalyst can activate the isocyanide, making it susceptible to nucleophilic attack by the amidine. This forms a reactive intermediate which can rearrange or be trapped by another equivalent of the amidine or a nucleophilic solvent, leading to a stable, undesired side product that does not participate further.
Caption: Desired GBB pathway versus the competing amidine side reaction.
Troubleshooting Strategies:
-
Change the Order of Addition: This is the most effective strategy. Instead of a one-pot mixing of all three components, adopt a two-step procedure.
-
Protocol: Pre-mix the amidine, aldehyde, and catalyst in the solvent. Stir at room temperature or gently heat for 30-60 minutes to pre-form the imine. Once imine formation is confirmed (e.g., by TLC/LC-MS), add the isocyanide to the reaction mixture. This ensures the isocyanide primarily encounters the imine, not the free amidine.
-
-
Use a More Reactive Aldehyde: Electron-poor aromatic aldehydes or aliphatic aldehydes are generally more electrophilic and form imines faster than electron-rich aldehydes. If your substrate allows, using a more reactive aldehyde can outcompete the side reaction.[6]
-
Lower the Reaction Temperature: While heat can promote the desired reaction, it can also accelerate side reactions. After pre-forming the imine, consider adding the isocyanide and running the cyclization step at a lower temperature.
FAQ 3: I am observing an Ugi-type side product, especially with aliphatic aldehydes. Why does this happen?
While the GBB reaction is robust, under certain conditions, particularly with sensitive substrates, the reaction can be diverted to produce a classic four-component Ugi adduct if a nucleophile (like water or the solvent) is present.
Answer:
The formation of an Ugi side product has been observed, particularly when using aliphatic aldehydes.[5] This occurs when the nitrilium intermediate, formed after the isocyanide addition to the imine, is trapped by an external nucleophile (e.g., water from a non-anhydrous solvent or a carboxylate impurity) before it can undergo the desired intramolecular cyclization.
Causality & Prevention:
-
Presence of Nucleophiles: The most common culprit is water. Rigorously drying all solvents and reagents is crucial. Carboxylic acid impurities from oxidized aldehydes can also act as the fourth component, leading to an Ugi product.
-
Substrate Sterics: If the intramolecular cyclization is sterically hindered, the intermolecular trapping by an external nucleophile can become kinetically competitive.
-
Action Plan:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and add molecular sieves or another dehydrating agent.
-
Purify Aldehydes: Use freshly purified aldehydes to eliminate carboxylic acid contaminants.
-
Optimize Catalyst: A highly active catalyst can accelerate the intramolecular cyclization, disfavoring the intermolecular side reaction. Screen different Lewis or Brønsted acids to find one that promotes rapid ring closure for your specific substrate system.
-
Section 3: Recommended Experimental Protocols
Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé Reaction
This protocol provides a robust starting point for a wide range of substrates.
-
To a dry reaction vial equipped with a magnetic stir bar, add the amidine (1.0 mmol, 1.0 equiv), the aldehyde (1.0 mmol, 1.0 equiv), and the catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).
-
Add anhydrous solvent (e.g., methanol or acetonitrile, 3-5 mL).
-
Stir the mixture at the desired temperature (e.g., 80 °C) for 30 minutes to facilitate imine formation.
-
Add the isocyanide (1.05 mmol, 1.05 equiv) to the reaction mixture.
-
Continue stirring at the same temperature and monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Protocol 2: Troubleshooting Workflow for Low Yield or Side Products
This workflow provides a logical sequence of steps to diagnose and solve common GBB reaction issues.
Caption: A systematic workflow for troubleshooting the GBB reaction.
References
- 1. d-nb.info [d-nb.info]
- 2. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
Technical Support Center: Purification of 3-Benzoyl-Imidazo[1,2-a]pyridine Derivatives
Welcome to the dedicated technical support guide for the purification of 3-benzoyl-imidazo[1,2-a]pyridine derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of N-fused heterocyclic compounds. Imidazo[1,2-a]pyridines are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 3-benzoyl substitution, in particular, is a key feature in many biologically active molecules.[3]
However, the unique physicochemical properties of this scaffold can present specific challenges during purification. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and streamline your purification workflow.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 3-benzoyl-imidazo[1,2-a]pyridine derivatives, primarily focusing on flash column chromatography on silica gel, a commonly employed technique for these compounds.[1][4]
Issue 1: Poor Separation or Tailing Peaks on Silica Gel Chromatography
Question: I'm observing significant tailing and poor separation of my 3-benzoyl-imidazo[1,2-a]pyridine derivative on a silica gel column. What is causing this and how can I fix it?
Answer:
This is a classic issue encountered with nitrogen-containing heterocycles like imidazo[1,2-a]pyridines.
-
Causality: The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to tailing, reduced resolution, and in some cases, irreversible adsorption of the compound onto the stationary phase.[5]
-
Step-by-Step Solution:
-
Baseline the Silica: Before loading your sample, flush the column with your chosen eluent system. This helps to remove any highly active sites on the silica.
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.
-
Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your eluent. TEA is a volatile base that competes with your compound for binding to the acidic sites on the silica, thus improving peak shape.
-
Ammonia Solution: For more polar compounds, a stock solution of 10% ammonium hydroxide in methanol can be prepared. You can then use 1-10% of this stock solution in a solvent like dichloromethane.[5]
-
-
Alternative Stationary Phases: If basic modifiers do not resolve the issue or are incompatible with your compound's stability, consider using a different stationary phase.
-
Deactivated Silica Gel: Reduce the acidity of silica gel to make it less damaging to your compound.[5]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Start with neutral alumina and if tailing persists, switch to basic alumina.
-
Reverse-Phase Silica (C18): If your compound has sufficient hydrophobicity, reverse-phase chromatography can be an excellent alternative, avoiding the issues with acidic silanol groups altogether.[5]
-
-
Workflow for Mitigating Tailing on Silica Gel
Caption: Decision workflow for addressing peak tailing.
Issue 2: Compound is Insoluble in the Eluent System
Question: My crude 3-benzoyl-imidazo[1,2-a]pyridine derivative won't dissolve in the hexane/ethyl acetate system I plan to use for chromatography. How should I load my sample onto the column?
Answer:
This is a common problem, especially when working on a larger scale.[5] The goal is to load the sample in a concentrated band at the top of the column without compromising the separation.
-
Causality: The polarity and crystal lattice energy of your solid crude product may prevent it from readily dissolving in a relatively non-polar mobile phase optimized for separation.
-
Recommended Solutions:
-
Dry Loading (Recommended): This is the most robust method for poorly soluble compounds.[6]
-
Dissolve your crude product in a minimal amount of a strong, volatile solvent in which it is soluble (e.g., dichloromethane (DCM), acetone, or methanol).
-
Add a small amount of silica gel (or the stationary phase you are using) to this solution, typically 5-10 times the mass of your crude product.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
-
Load this powder directly onto the top of your packed column.
-
-
Minimal Strong Solvent (Wet Loading): This method is faster but can be riskier.[5]
-
Dissolve your sample in the absolute minimum volume of a strong solvent like DCM.
-
Using a pipette, carefully apply this concentrated solution to the top of the column bed.
-
Allow the solvent to absorb fully into the silica before carefully adding your mobile phase.
-
Caution: Using too much of a strong solvent will cause your compound to streak down the column before the separation begins, leading to broad bands and poor resolution.
-
-
Comparison of Sample Loading Techniques
| Method | Pros | Cons | Best For |
| Dry Loading | Excellent resolution; no risk of streaking; ideal for large scales. | More time-consuming; potential for compound decomposition on silica during solvent evaporation. | Poorly soluble compounds; large-scale purification. |
| Wet Loading (Minimal Strong Solvent) | Quick and simple. | High risk of band broadening and poor separation if too much solvent is used. | Small-scale purifications where solubility is only a minor issue. |
Issue 3: The Compound Decomposes on the Column
Question: My yield is very low after column chromatography, and I see multiple new spots on the TLC of my collected fractions. I suspect my 3-benzoyl-imidazo[1,2-a]pyridine is decomposing on the silica gel. How can I confirm this and prevent it?
Answer:
Compound stability on silica gel is a critical factor that must be assessed before committing to a large-scale purification.[5]
-
Causality: The acidic nature of silica gel can catalyze the degradation of sensitive molecules. Although the imidazo[1,2-a]pyridine core is generally robust, certain functional groups on the benzoyl or pyridine rings can increase this sensitivity.
-
Diagnostic and Preventive Steps:
-
2D TLC Stability Test: This is a simple and effective way to check for stability.
-
Spot your crude material on a TLC plate.
-
Develop the plate in your chosen eluent system.
-
Remove the plate and allow it to dry completely.
-
Rotate the plate 90 degrees and develop it again in the same eluent system.
-
Interpretation: If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will see new spots appearing off the diagonal.
-
-
Preventive Measures:
-
Deactivate the Silica: As mentioned in Issue 1, use a basic modifier like triethylamine in your eluent. This not only prevents tailing but also neutralizes the acidic sites that cause decomposition.
-
Switch to a Less Acidic Stationary Phase: Use neutral alumina or Florisil as alternatives to silica gel.[5]
-
Work Quickly: Do not let your compound sit on the column for extended periods. Prepare everything in advance and run the column efficiently.
-
Use a Lower Silica-to-Compound Ratio: Using an excessive amount of silica increases the surface area and time your compound is exposed to the stationary phase. Aim for a ratio of 30:1 to 50:1 (silica:crude material) for most separations.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash chromatography of 3-benzoyl-imidazo[1,2-a]pyridine derivatives?
A good starting point for many derivatives is a mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate.[4] A typical gradient might run from 10% to 50% ethyl acetate in hexanes. For more polar analogues, a system of dichloromethane (DCM) and methanol may be necessary. Always perform TLC analysis first to determine the optimal solvent ratio. A target Rf value of 0.25-0.35 for your desired compound on the TLC plate is ideal for good separation on a column.
Q2: My compound is very polar and won't move from the baseline on the TLC plate, even in 100% ethyl acetate. What should I do?
For highly polar derivatives, you need a more polar mobile phase. Try a gradient of methanol in dichloromethane (e.g., 1-10% MeOH in DCM). If this is still insufficient, adding a small amount of ammonium hydroxide can help move very polar, basic compounds up the plate.[5]
Q3: Can I use recrystallization to purify my 3-benzoyl-imidazo[1,2-a]pyridine derivative?
Yes, recrystallization can be a very effective purification technique for these compounds, especially if the crude material is already relatively pure (>90%). The planar and rigid structure of the imidazo[1,2-a]pyridine core often leads to good crystallinity.
-
Typical Solvents: Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.[7]
-
Procedure: Dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble, then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
Purification Strategy Decision Tree
Caption: General strategy for choosing a purification method.
Q4: How do I confirm the purity and identity of my final product?
A combination of analytical techniques is essential to confirm the structure and purity of your 3-benzoyl-imidazo[1,2-a]pyridine derivative.
-
Thin Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The spectra of imidazo[1,2-a]pyridines have characteristic chemical shifts that can be used for verification.[4][8]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[8][9]
-
Melting Point (m.p.): A sharp melting point range is a good indicator of purity for crystalline solids.[4]
References
- 1. Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide [organic-chemistry.org]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Efficient Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, found in drugs like Zolpidem and Alpidem.[1][2] The efficiency of its synthesis is critically dependent on the appropriate selection of a catalyst and reaction conditions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments. Each solution is explained to help you understand the underlying chemistry and make informed decisions.
Issue 1: Low or No Product Yield
Question: I've set up my reaction (e.g., 2-aminopyridine with an α-haloketone or a multicomponent reaction) but I'm seeing very low conversion to the desired imidazo[1,2-a]pyridine. What are the likely causes and how can I fix it?
Answer: Low yield is a common problem that can stem from several factors, from catalyst activity to reaction parameters. Let's break down the potential causes systematically.
Potential Causes & Solutions:
-
Catalyst Inactivity or Inappropriateness:
-
The Cause: The chosen catalyst may not be suitable for your specific substrates, or it may have degraded. For instance, while copper(I) salts are excellent for many oxidative cyclizations, they may be ineffective if the desired transformation requires a different mechanistic pathway, such as one facilitated by palladium or a Brønsted acid.[3][4] Some copper-catalyzed reactions require an aerobic atmosphere to function, using air as the terminal oxidant.[5][6] Running such a reaction under an inert atmosphere will halt the catalytic cycle.
-
The Solution:
-
Verify Catalyst Choice: Ensure your catalyst matches the reaction type. For Groebke-Blackburn-Bienaymé (GBB) reactions, an acid catalyst (Lewis or Brønsted) like Sc(OTf)₃ or even iodine is often required.[2][7] For cross-dehydrogenative couplings, palladium is a common choice.[8][9]
-
Check Catalyst Quality: Use a fresh bottle of catalyst or one that has been stored properly under an inert atmosphere, especially for air-sensitive salts like Cu(I) halides.
-
Atmosphere Control: Double-check the atmospheric requirements. If you are attempting a copper-catalyzed aerobic oxidation, ensure the reaction is open to the air or has an air/oxygen supply.[5][6] Conversely, some palladium-catalyzed reactions may require a strictly inert atmosphere.[10]
-
-
-
Sub-Optimal Reaction Conditions:
-
The Cause: Temperature, solvent, and reaction time are intrinsically linked and critical for success.[10] For example, classic condensation between 2-aminopyridine and α-bromoketones can sometimes be performed without solvent at 60°C, but using a solvent might require different temperatures.[7][11] Polar protic solvents like ethanol can sometimes lead to complex mixtures and side reactions in certain syntheses.[12]
-
The Solution:
-
Temperature Screening: If the reaction is sluggish, a modest increase in temperature can significantly improve the rate. An optimal temperature for many copper-catalyzed procedures is around 80°C.[5] However, excessively high temperatures can cause degradation. Run small-scale reactions at different temperatures (e.g., 60°C, 80°C, 100°C) to find the sweet spot.
-
Solvent Screening: The solvent choice impacts reactant solubility and reaction mechanism. DMF is a common and effective solvent for many copper-catalyzed reactions.[5] For certain metal-free approaches, water can be an excellent "green" solvent choice.[13][14] If you suspect side reactions, switching to a less polar solvent like toluene or dioxane might improve selectivity, though it may require higher temperatures and longer reaction times.[12]
-
-
-
Poor Starting Material Quality:
-
The Cause: Impurities in your 2-aminopyridine or carbonyl compound can poison the catalyst or lead to unwanted side reactions, lowering the yield of your target molecule.[12]
-
The Solution: Ensure the purity of your starting materials using techniques like NMR or by running them through a silica plug before use. Recrystallization or distillation of starting materials is a standard but often overlooked step.
-
Issue 2: Formation of Multiple Side Products
Question: My TLC/LCMS analysis shows multiple spots/peaks, and purification of the target compound is difficult. How can I improve the reaction's selectivity?
Answer: Poor selectivity is often a result of either undesired side reactions of the starting materials or subsequent reactions of the product.
Potential Causes & Solutions:
-
Incorrect Stoichiometry:
-
The Cause: Using a significant excess of one reactant can force the reaction down alternative pathways. This is particularly true in multicomponent reactions where the balance of reactants is crucial for the desired outcome.
-
The Solution: Carefully control the stoichiometry. Start with a 1:1 or 1:1:1 molar ratio of reactants. If one component is known to be unstable or volatile, a slight excess (e.g., 1.1 equivalents) may be warranted, but this should be optimized.
-
-
Regioselectivity Issues with Substituted Pyridines:
-
The Cause: When using a 2-aminopyridine with substituents at the 3-, 4-, or 5-positions, you can form regioisomers. For example, a 3-substituted-2-aminopyridine can potentially yield both 8- and 5-substituted imidazo[1,2-a]pyridines. The electronic and steric nature of the substituent dictates the outcome.
-
The Solution: Generally, the initial N-alkylation occurs at the more nucleophilic endocyclic pyridine nitrogen, followed by cyclization. However, steric hindrance near the pyridine nitrogen can alter this preference. In many copper-catalyzed reactions involving 3-substituted pyridines, the 8-substituted isomer is the major product.[3] If you obtain an inseparable mixture, you may need to reconsider your synthetic strategy, perhaps by installing the substituent after the core has been formed.
-
-
Reaction Conditions Favoring Side Products:
-
The Cause: High temperatures can provide the activation energy for undesired pathways. The choice of base or catalyst can also influence which reaction pathway is favored.
-
The Solution:
-
Lower the Temperature: Try running the reaction at a lower temperature for a longer period.
-
Change the Catalyst/Solvent System: As mentioned previously, solvent polarity can be a key factor. A change from a polar solvent like DMF to a non-polar one like toluene can sometimes suppress side reactions.[12]
-
-
Catalyst Selection & Optimization Workflow
This workflow provides a logical decision-making process for selecting a catalyst and troubleshooting your reaction.
Caption: A decision workflow for catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common and robust catalysts for imidazo[1,2-a]pyridine synthesis?
A1: The "best" catalyst is highly dependent on the specific transformation. However, several classes have proven to be robust and versatile:
-
Copper (Cu) Catalysts: Copper(I) salts like CuI and CuBr are arguably the most widely used.[3] They are effective for multicomponent reactions and aerobic oxidative cyclizations, often providing high yields under mild conditions.[5]
-
Iron (Fe) Catalysts: Iron salts like FeCl₂ and FeCl₃ are attractive because they are inexpensive and environmentally benign.[15] They are particularly useful for specific reactions like the denitrative cyclization of 2-aminopyridines with nitroolefins.[16]
-
Palladium (Pd) Catalysts: Palladium is the catalyst of choice for cross-dehydrogenative coupling (CDC) reactions to form the imidazo[1,2-a]pyridine core.[8][17]
-
Gold (Au) Catalysts: Gold catalysts, such as PicAuCl₂, enable mild, redox-economic syntheses from starting materials like pyridine N-oxides and alkynes.[18][19]
-
Metal-Free / Organocatalysts: There is a strong trend towards "green" chemistry. Iodine has emerged as a cheap, effective catalyst for GBB-type reactions.[2] In many cases, particularly the classic condensation of 2-aminopyridines with α-haloketones, no catalyst is required at all.[11][20]
Q2: What is the Groebke–Blackburn–Bienaymé (GBB) reaction and why is it so popular?
A2: The Groebke–Blackburn–Bienaymé reaction is a three-component reaction (3-CR) between a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide.[21][22] Its popularity stems from its high efficiency and convergence; it allows for the rapid assembly of complex, highly substituted 3-aminoimidazo[1,2-a]pyridines in a single step from readily available starting materials.[23][24] This "diversity-oriented" synthesis is exceptionally valuable in drug discovery for building libraries of related compounds.[1][25] The reaction is typically catalyzed by a Lewis or Brønsted acid.[26]
Q3: Can I avoid using a metal catalyst? What are the advantages of metal-free synthesis?
A3: Yes, many highly efficient metal-free routes exist. The primary advantages are:
-
Reduced Cost & Toxicity: Avoids expensive and potentially toxic transition metals like palladium.
-
Simplified Purification: Eliminates the problem of separating metal residues from the final product, which is a critical concern in pharmaceutical synthesis.[27]
-
Greener Processes: Metal-free reactions often use more environmentally benign reagents and can sometimes be run in water or without a solvent.[13][27] A prominent example is the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which proceeds rapidly in water to give quantitative yields.[13][27]
Q4: What is the general mechanism for the formation of the imidazo[1,2-a]pyridine ring?
A4: While specifics vary with the catalyst and starting materials, most syntheses follow a common mechanistic pattern:
-
Initial C-N Bond Formation: The first step is typically the reaction of the 2-aminopyridine with an electrophilic partner. In the classic synthesis, the endocyclic (ring) nitrogen of 2-aminopyridine acts as a nucleophile, attacking an α-haloketone to form an N-alkylated pyridinium salt.[22][28] In multicomponent reactions, an imine is often formed first between the 2-amino group and an aldehyde.[3]
-
Intramolecular Cyclization: The exocyclic amino group (or a derivative) then acts as an intramolecular nucleophile, attacking a carbonyl or imine carbon to form the five-membered imidazole ring.
-
Aromatization: The cyclized intermediate undergoes a final dehydration or oxidation step to yield the stable, aromatic imidazo[1,2-a]pyridine core.
Caption: A simplified, general mechanism for imidazo[1,2-a]pyridine formation.
Data Summary & Experimental Protocols
Table 1: Comparison of Common Catalytic Systems
| Catalyst System | Typical Starting Materials | Common Conditions | Advantages | Disadvantages |
| CuI / Air | 2-Aminopyridine, Ketone/Nitroolefin | DMF or Toluene, 80-120 °C, Open to air | Versatile, uses air as a green oxidant, good functional group tolerance.[5] | May require higher temperatures; catalyst can be air-sensitive before use. |
| FeCl₂ / FeCl₃ | 2-Aminopyridine, Nitroolefin | DMF, 120-150 °C | Inexpensive, low toxicity, effective for specific transformations like denitration.[16] | Can require high temperatures; substrate scope may be limited. |
| Pd(OAc)₂ | Heteroarylamines, Aldehydes | Toluene, 80 °C | Excellent for C-H activation and cross-dehydrogenative coupling.[8][17] | Expensive, requires careful removal from the final product. |
| Iodine (I₂) / Acid | 2-Aminopyridine, Aldehyde, Isocyanide | Ethanol, Room Temp. | Metal-free, inexpensive, mild conditions, simple procedure.[2] | Isocyanides can be toxic and have strong odors. |
| None (Catalyst-Free) | 2-Aminopyridine, α-Haloketone | Neat (no solvent), 60 °C or Reflux in Ethanol | Ultimate "green" method, no catalyst cost or removal needed.[11] | Often requires more reactive starting materials (e.g., α-haloketones). |
Protocol: Copper-Catalyzed Aerobic Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is representative of a common copper-catalyzed oxidative cyclization.[14]
Materials:
-
2-Aminopyridine
-
Acetophenone
-
Copper(I) Iodide (CuI)
-
Dimethylformamide (DMF)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add 2-aminopyridine (10 mmol, 1.0 eq), acetophenone (12 mmol, 1.2 eq), and Copper(I) Iodide (CuI) (1 mmol, 0.1 eq).
-
Add 20 mL of DMF to the flask.
-
Place a magnetic stir bar in the flask and fit it with a reflux condenser. Important: The top of the condenser should be left open to the atmosphere to allow for air (oxygen) ingress.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes/Ethyl Acetate mobile phase). The reaction is typically complete within 8-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-phenylimidazo[1,2-a]pyridine.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-conferences.org [bio-conferences.org]
- 8. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
- 12. benchchem.com [benchchem.com]
- 13. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine using Pyridine N-Oxide and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. benthamdirect.com [benthamdirect.com]
- 26. researchgate.net [researchgate.net]
- 27. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Navigating Cyclization Reactions with Substituted 2-Aminopyridines
Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic chemistry: the low reactivity of substituted 2-aminopyridines in cyclization reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter sluggish or failed reactions when attempting to construct fused heterocyclic systems from these valuable building blocks. Here, we dissect the underlying causes of this diminished reactivity and provide actionable, field-proven troubleshooting strategies and detailed protocols to advance your research.
Part 1: Troubleshooting Guide - Common Experimental Failures & Solutions
This section addresses specific issues you might be facing at the bench. Each question is a common scenario, followed by a detailed explanation of the potential causes and step-by-step guidance to resolve the problem.
Question 1: My cyclization reaction with an electron-deficient 2-aminopyridine (e.g., 2-amino-5-nitropyridine) is failing. What's happening and how can I fix it?
Answer:
This is a classic and frequently encountered problem. The presence of a strong electron-withdrawing group (EWG) like a nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) group on the pyridine ring significantly diminishes the nucleophilicity of both the exocyclic amino group and the endocyclic pyridine nitrogen. This electronic deactivation is the primary reason for the low reactivity.[1][2]
Root Cause Analysis:
-
Reduced Nucleophilicity: The EWG pulls electron density away from the entire ring system, making the lone pair of electrons on the 2-amino group less available to act as a nucleophile.
-
Decreased Basicity: The pyridine nitrogen is also less basic, making its involvement in the cyclization (either as a nucleophile itself or as a proton acceptor) less favorable.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cyclization of electron-deficient 2-aminopyridines.
Detailed Protocols & Strategies:
-
Forced Reaction Conditions:
-
Thermal Push: Increase the reaction temperature significantly. Reactions that are sluggish at 80 °C may proceed at 120-150 °C. Consider using a high-boiling point solvent like DMF, DMSO, or sulfolane, or employ sealed-tube/microwave conditions.
-
Solvent-Free: In some cases, running the reaction neat (without solvent) at high temperatures can be effective.[4]
-
-
Catalytic Activation:
-
Lewis Acid Catalysis: A Lewis acid can coordinate to your reaction partner (e.g., the carbonyl group of a β-ketoester), making it more electrophilic and thus more susceptible to attack by the weakly nucleophilic aminopyridine.
Catalyst Typical Loading (mol%) Solvent Temperature (°C) Notes ZnCl₂ 10 - 50 Toluene, Dioxane 80 - 120 Anhydrous conditions are crucial. Sc(OTf)₃ 5 - 20 Acetonitrile, DCM RT - 80 Often effective at lower temperatures. InCl₃ 10 - 30 THF, Dioxane 50 - 100 Tolerant to some functional groups. Bi(OTf)₃ 5 - 15 Acetonitrile RT - 60 A powerful yet often mild Lewis acid. -
-
Activation of the 2-Aminopyridine:
-
N-Oxide Formation: Convert the pyridine to its N-oxide. This makes the C2 and C6 positions more electron-deficient and susceptible to nucleophilic attack, which can be a strategy in certain multi-step sequences.[5][6][7]
-
Pyridinium Salt Formation: Alkylation of the pyridine nitrogen to form a pyridinium salt can activate the ring for subsequent reactions.[4]
-
Question 2: I am attempting an intramolecular cyclization, but I'm observing intermolecular side products or decomposition. What should I do?
Answer:
This issue often arises from a mismatch between the reaction rate and the concentration. For intramolecular reactions to be favored, the reactive ends of the molecule must find each other more readily than they find another molecule.
Root Cause Analysis:
-
High Concentration: At high concentrations, the probability of intermolecular collisions increases, leading to polymerization or dimerization.
-
Slow Cyclization Rate: If the cyclization step is inherently slow (due to steric hindrance or electronic deactivation), side reactions, including decomposition at elevated temperatures, can become competitive.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting intramolecular cyclization reactions.
Detailed Protocols & Strategies:
-
High-Dilution Conditions:
-
Principle: By significantly lowering the concentration of your substrate, you decrease the likelihood of intermolecular reactions.
-
Protocol:
-
Set up your reaction in a large volume of solvent. A typical starting concentration would be 0.01 M to 0.001 M.
-
If one of the reagents is added separately, this should also be done slowly.
-
-
-
Slow Addition (Syringe Pump):
-
Principle: This technique maintains a very low instantaneous concentration of the substrate in the reaction mixture.
-
Protocol:
-
Dissolve your substrate in a suitable solvent.
-
Using a syringe pump, add the substrate solution to a flask containing refluxing solvent (and any catalysts) over a prolonged period (e.g., 4-12 hours).
-
Continue to heat the reaction mixture for a period after the addition is complete to ensure full conversion.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more fundamental questions about the reactivity of 2-aminopyridines.
Q1: Why is the 2-amino group on a pyridine ring less nucleophilic than a typical aniline?
The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the presence of the electronegative nitrogen atom within the ring. This nitrogen atom inductively withdraws electron density from the ring carbons. Consequently, the lone pair of electrons on the exocyclic 2-amino group is partially delocalized into the electron-deficient ring, reducing its availability to act as a nucleophile.[2] This effect is more pronounced than in aniline, where the benzene ring is comparatively electron-rich.
Q2: Can I protect the 2-amino group to prevent side reactions? If so, what protecting groups are suitable?
Yes, protecting the 2-amino group can be a viable strategy, particularly to prevent unwanted reactions at the pyridine nitrogen.[8] However, the choice of protecting group is critical.
-
Boc (tert-butoxycarbonyl): This is a common choice. However, in some cases, a single Boc group may not be sufficient to fully deactivate the pyridine nitrogen. Double protection (e.g., with another Boc group or a benzyl group) has been shown to be effective in blocking unwanted intramolecular cyclizations involving the pyridine nitrogen.[8]
-
Acyl groups (e.g., Acetyl): While easy to install, these groups can further decrease the nucleophilicity of the system and may require harsh conditions for removal.
Q3: Are there alternatives to the classic Chichibabin reaction for aminating a pyridine ring at the C2 position?
The Chichibabin reaction, which uses sodium amide, can have limitations in terms of substrate scope and functional group tolerance.[3] Modern methods offer milder and more versatile alternatives:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be applied to 2-halopyridines.[4]
-
Pyridine N-Oxide Chemistry: Reacting a pyridine N-oxide with an activated isocyanide is an efficient method for synthesizing 2-aminopyridines, even for substrates where other methods fail.[5][7][9]
-
Specialized Reagents: Novel reagents have been developed that can directly aminate the C2 position of pyridines under mild conditions, often by activating the pyridine nitrogen in situ.[6]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Item - 2âAminopyridines via Reaction of Pyridine NâOxides and Activated Isocyanides - American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: Enhancing Metabolic Stability of Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural optimization of imidazo[1,2-a]pyridine derivatives. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the assessment and improvement of metabolic stability for this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, featured in numerous therapeutic agents.[1][2][3][4] However, achieving optimal metabolic stability is often a critical hurdle in advancing these promising compounds toward clinical evaluation.[5][6][7]
This resource combines in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data interpretation aids to support your drug discovery efforts.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the metabolic stability of imidazo[1,2-a]pyridine derivatives.
Q1: My imidazo[1,2-a]pyridine derivative shows high clearance in human liver microsomes. What are the likely metabolic "soft spots"?
A1: High clearance in human liver microsomes (HLM) suggests susceptibility to Phase I metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes or Aldehyde Oxidase (AO).[5][8] The most common metabolic "soft spots" on the imidazo[1,2-a]pyridine scaffold include:
-
The C-3 position: This position is electron-rich and susceptible to oxidation.[9][10][11]
-
Unsubstituted positions on the pyridine ring: Particularly C-5, C-6, C-7, and C-8 are prone to aromatic hydroxylation.
-
Alkyl or aryl substituents: Benzylic positions and terminal methyl groups on substituents are classic sites for oxidation.[12]
-
The pyridine nitrogen: N-oxidation is a possible metabolic pathway.
Identifying the precise site of metabolism is crucial for targeted structural modifications.[2][6][13]
Q2: I'm observing a significant discrepancy in the metabolic stability of my compound when tested in liver microsomes versus hepatocytes. What could be the reason?
A2: This is a common and mechanistically informative observation. Several factors can contribute to this discrepancy:
-
Presence of Phase II Enzymes in Hepatocytes: Liver microsomes primarily contain Phase I (e.g., CYP) enzymes. Hepatocytes, being intact cells, possess both Phase I and Phase II (e.g., UGTs, SULTs) enzymes.[3][14][15] If your compound is rapidly glucuronidated or sulfated after an initial oxidation, its clearance will be much higher in hepatocytes.
-
Role of Transporters: Hepatocytes have active uptake and efflux transporters that are absent in microsomes.[15][16] If your compound is a substrate of an uptake transporter, its intracellular concentration in hepatocytes will be higher, leading to increased metabolism. Conversely, if it is rapidly effluxed, the metabolic rate might be lower than predicted from microsomal data.
-
Compound Permeability: Low passive permeability can become a rate-limiting step for metabolism in hepatocytes, as the compound must cross the cell membrane to reach the intracellular enzymes.[15][16] This can lead to an underestimation of clearance in hepatocytes compared to microsomes, where the enzymes are directly accessible.
-
Cofactor Availability: Microsomal assays are typically supplemented with an excess of cofactors like NADPH. In hepatocytes, the levels of these cofactors are physiologically regulated, which can sometimes result in lower metabolic rates.
A systematic comparison of stability in these two systems can provide valuable insights into the broader metabolic profile of your compound.[17]
Q3: My compound is rapidly metabolized, but not by CYP enzymes. What other enzymes could be responsible?
A3: While CYPs are a major contributor, do not overlook Aldehyde Oxidase (AO). AO is a cytosolic enzyme known to metabolize azaheterocycles, including scaffolds structurally related to imidazo[1,2-a]pyridines like imidazo[1,2-a]pyrimidines.[7][8][18] AO-mediated metabolism can be a significant liability, leading to high clearance and potential challenges in preclinical species-to-human extrapolation due to species differences in AO activity.[19][20] To investigate AO involvement, you can run your stability assay in the presence of a known AO inhibitor, such as hydralazine. A significant decrease in clearance would point towards AO as the metabolizing enzyme.[5]
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific experimental issues.
Issue 1: Rapid Degradation of Test Compound in Microsomal Stability Assay
Initial Observation: Your imidazo[1,2-a]pyridine derivative shows a very short half-life (<10 minutes) in a standard human liver microsomal (HLM) stability assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high clearance.
Detailed Steps:
-
Confirm Enzymatic Activity: First, ensure the degradation is enzyme-mediated. Run a control incubation at 37°C in the assay buffer without the NADPH regenerating system. If the compound remains stable, the degradation is likely enzymatic. If it degrades, you may have an issue with chemical instability in the buffer.
-
Diagnose the Enzyme System (Cofactor Dependency):
-
CYP450 Involvement: Run the assay with and without the NADPH regenerating system.[5] If degradation is significantly reduced in the absence of NADPH, CYP-mediated metabolism is the primary clearance pathway.
-
Aldehyde Oxidase (AO) Involvement: If clearance is high even without NADPH, consider AO. Run the assay using cytosol fractions (which contain AO) or S9 fractions, with and without a specific AO inhibitor like hydralazine.[7][8] A significant reduction in metabolism in the presence of the inhibitor points to AO-mediated clearance.
-
-
Identify the "Soft Spot": Once the enzyme system is identified, perform a metabolite identification study. Incubate a higher concentration of your compound with microsomes (or cytosol for AO) for a time point that gives ~50-80% turnover. Analyze the sample using high-resolution LC-MS/MS to identify the structures of the major metabolites.[6][12][21] This will reveal the site(s) of metabolic modification. In silico prediction tools can also help to guide this process.[2]
-
Strategic Structural Modification:
-
For CYP-mediated metabolism: Block the identified metabolic "soft spot". Common strategies include introducing a fluorine atom or a methyl group at the site of hydroxylation, or replacing a metabolically labile group with a more stable bioisostere.[22] Reducing the overall lipophilicity of the molecule can also decrease its affinity for CYP enzymes.[1][23]
-
For AO-mediated metabolism: This can be more challenging. Strategies include blocking the site of oxidation (often a carbon adjacent to a ring nitrogen) or using scaffold hopping to an alternative heterocycle that is not an AO substrate.[18][24] For example, altering the nitrogen arrangement in the heterocyclic core can sometimes circumvent AO metabolism.[24]
-
Issue 2: Inconsistent or Non-reproducible LC-MS/MS Results
Initial Observation: You are getting variable quantification of the parent compound or inconsistent detection of metabolites between runs.
Troubleshooting Steps:
-
Check for Matrix Effects: Co-eluting components from the biological matrix (microsomes, buffer salts) can suppress or enhance the ionization of your analyte, leading to inaccurate quantification.[25] To check for this, compare the peak area of your compound in a quenched matrix sample to the peak area in a clean solvent. A significant difference indicates a matrix effect.
-
Solution: Improve chromatographic separation to move the analyte away from interfering matrix components. Optimize the sample cleanup procedure (e.g., use solid-phase extraction instead of protein precipitation).
-
-
Investigate Adduct Formation: Imidazo[1,2-a]pyridines contain basic nitrogens that can readily form adducts with cations from the mobile phase (e.g., [M+Na]+, [M+K]+).[25][26] This can split the signal between multiple ions, reducing the intensity of your target [M+H]+ ion and affecting quantification.
-
Solution: Scrutinize your full-scan mass spectra to identify common adducts. If present, try to promote the formation of a single ion species by adding a small amount of an acid (e.g., formic acid) to the mobile phase or using an ammonium salt (e.g., ammonium formate) to favor the [M+NH4]+ adduct.
-
-
Assess Compound Solubility and Non-Specific Binding: The planar, aromatic nature of the imidazo[1,2-a]pyridine scaffold can lead to poor aqueous solubility and a tendency to bind non-specifically to plasticware or proteins in the assay.[27] This can result in an apparent loss of compound that is not due to metabolism.
-
Solution: Ensure your compound is fully dissolved in the assay buffer (use of a small percentage of organic co-solvent like DMSO is common, but should be kept low, typically <1%). Include control incubations without enzyme to quantify non-metabolic loss. Using low-binding plates can also be beneficial.
-
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of imidazo[1,2-a]pyridine derivatives.
-
Preparation:
-
Prepare a 1 M stock solution of your test compound in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 2X NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 100 mM phosphate buffer (pH 7.4).
-
Prepare a 2X HLM solution in 100 mM phosphate buffer. A final protein concentration of 0.5 mg/mL is common.
-
-
Incubation:
-
In a 96-well plate, pre-warm the 2X HLM solution at 37°C for 5-10 minutes.
-
To initiate the reaction, add an equal volume of the pre-warmed 2X NADPH-regenerating system.
-
Immediately add the test compound to a final concentration of 1 µM (ensure the final DMSO concentration is ≤ 0.5%).
-
Incubate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold quenching solution (e.g., acetonitrile or methanol with an internal standard). The 0-minute time point should be taken immediately after adding the compound.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural log of the percent remaining of the parent compound versus time.
-
The slope of the linear regression line gives the rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Data Summary Table Example:
| Compound ID | Modification | t½ (min) in HLM | Clint (µL/min/mg) |
| Parent-01 | C-3 -H | 8 | 86.6 |
| Analog-02 | C-3 -F | 45 | 15.4 |
| Analog-03 | C-5 -CH3 -> C-5 -CF3 | 25 | 27.7 |
| Analog-04 | Phenyl -> Pyridine | >60 | <11.5 |
Visualizing Metabolic Pathways
Understanding the potential metabolic fate of your lead compound is essential for rational design. The following diagram illustrates common metabolic pathways for a hypothetical imidazo[1,2-a]pyridine derivative.
Caption: Common metabolic pathways for imidazo[1,2-a]pyridines.
By systematically addressing these common challenges and applying the outlined strategies, researchers can effectively optimize the metabolic stability of imidazo[1,2-a]pyridine derivatives, accelerating the development of new and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the Disconnect between Hepatocyte and Microsome Intrinsic Clearance and In Vitro In Vivo Extrapolation Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Revisiting Aldehyde Oxidase Mediated Metabolism in Drug-like Molecules: An Improved Computational Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. gtfch.org [gtfch.org]
- 26. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
Technical Support Center: Enhancing the Potency of Imidazo[1,2-a]pyridine-3-carboxamides
Welcome to the dedicated support center for researchers engaged in the development of imidazo[1,2-a]pyridine-3-carboxamides. This guide is structured to provide actionable solutions to common experimental challenges, moving from frequently asked questions to in-depth troubleshooting protocols. Our goal is to empower you with the scientific rationale behind each step, enabling you to enhance the potency and overall profile of your compounds effectively.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common issues encountered during the synthesis, purification, and evaluation of imidazo[1,2-a]pyridine-3-carboxamides.
1. Q: My initial cyclization to form the imidazo[1,2-a]pyridine core is giving very low yields. What are the likely causes?
A: Low yields in the initial cyclization, typically a reaction between a 2-aminopyridine and an α-haloketone or related species, often stem from a few key factors. Firstly, the purity of the 2-aminopyridine is critical; residual impurities can interfere with the reaction. Secondly, the reaction conditions, such as temperature and solvent, are crucial. While many procedures report good yields, the optimal conditions can be substrate-dependent.[1] Lastly, side reactions, such as self-condensation of the ketone, can compete with the desired cyclization. Consider verifying the purity of your starting materials and performing small-scale optimizations of temperature and solvent.
2. Q: I'm struggling with the final amide coupling step between my imidazo[1,2-a]pyridine-3-carboxylic acid and my desired amine. What should I try?
A: Amide coupling reactions can be challenging, especially with heterocyclic carboxylic acids. Common issues include poor activation of the carboxylic acid, steric hindrance, or the amine being protonated and thus non-nucleophilic.[2][3] If standard coupling reagents like HATU or EDC are failing, consider the following:
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine. This ensures the activated ester is formed before the amine is introduced.[2]
-
Reagent Choice: For sterically hindered substrates, switching to a different class of coupling reagent, such as a phosphonium-based reagent (e.g., PyBOP), may be beneficial.
-
Temperature: While most couplings are run at room temperature, gentle heating (e.g., 40-50 °C) can sometimes overcome activation barriers, but be mindful of potential racemization if chiral centers are present.
3. Q: My purified compound shows poor solubility in aqueous buffers for biological assays. How can I address this without redesigning the molecule?
A: Poor aqueous solubility is a common hurdle for heterocyclic compounds, which are often flat and lipophilic.[4][5][6] Before extensive medicinal chemistry efforts, several formulation strategies can be employed. The use of co-solvents like DMSO is standard, but ensure the final concentration in the assay is low (typically <1%) to avoid artifacts.[4] Other strategies include the use of cyclodextrins to form inclusion complexes or employing surfactants to create micellar formulations.[6] It's crucial to establish a baseline solubility and ensure the compound remains in solution throughout the assay to obtain reliable data.[4][5]
4. Q: I'm observing broad, ill-defined peaks in my ¹H NMR spectrum for the imidazo[1,2-a]pyridine core protons. What does this indicate?
A: Broad peaks in the NMR spectrum can suggest several issues. Aggregation at higher concentrations is a possibility for these planar systems. Try acquiring the spectrum on a more dilute sample. Another potential cause is the presence of paramagnetic impurities; treating the sample with a small amount of activated carbon and filtering it through celite can sometimes resolve this. Finally, consider the possibility of slow conformational exchange on the NMR timescale, although this is less common for the rigid imidazo[1,2-a]pyridine core itself and might be more related to flexible side chains.
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed, step-by-step guidance for overcoming specific challenges in your experimental workflow.
Guide 1: Optimizing the Synthesis of the Imidazo[1,2-a]pyridine-3-carboxylic Acid Intermediate
The formation of the core scaffold is the foundation of your library. The most common route involves a three-component reaction or a stepwise sequence. Low yields or difficult purifications at this stage can create significant bottlenecks.
Caption: Troubleshooting workflow for the synthesis of the core scaffold.
This protocol offers a rapid and often higher-yielding alternative to conventional heating.
-
Reagent Preparation: In a 10 mL microwave vial, combine the substituted 2-aminopyridine (1.0 mmol), the ethyl α-bromoarylacetate (1.1 mmol), and anhydrous ethanol (3 mL).
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 15-20 minutes.
-
Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate (e.g., 7:3 Hexane:Ethyl Acetate) to check for the consumption of the 2-aminopyridine.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can often be purified by recrystallization from ethanol or by column chromatography.[7]
Guide 2: Troubleshooting Amide Bond Formation
The final amide coupling is where the diversity of your library is generated. A robust and reliable protocol is essential.
-
Acid Activation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).
-
Add Reagents: Add HATU (1.1 eq) followed by a non-nucleophilic base such as DIPEA (2.5 eq).
-
Stir: Stir the mixture at room temperature for 20 minutes. A color change is often observed as the activated ester forms.
-
Amine Addition: Add the desired amine (1.05 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.
-
Quench & Extraction: Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash: Wash the combined organic layers with 5% LiCl solution (to remove residual DMF), followed by saturated sodium bicarbonate and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Incomplete activation of the carboxylic acid. | Increase the amount of coupling reagent to 1.2-1.5 equivalents. Ensure all reagents and solvents are anhydrous.[2] |
| Steric hindrance from bulky groups near the reaction center. | Switch to a more potent coupling reagent like COMU. Consider converting the carboxylic acid to an acyl chloride using (COCl)₂ or SOCl₂ before adding the amine. | |
| Side Product Formation | Racemization of an adjacent chiral center. | Add an additive like HOBt or Oxyma to the reaction. Run the reaction at a lower temperature (e.g., 0 °C to RT). |
| Formation of a guanidinium byproduct from the amine attacking the coupling reagent. | Ensure the carboxylic acid is pre-activated before adding the amine. | |
| Difficult Purification | Byproducts from the coupling reagent (e.g., DCU from DCC). | Use a water-soluble carbodiimide like EDC, whose byproducts can be removed with an acidic wash. For DCC, DCU can sometimes be filtered off as it is often insoluble.[8] |
Part 3: Strategies for Potency Enhancement & SAR
Structure-Activity Relationship (SAR) studies are key to rationally designing more potent compounds. The imidazo[1,2-a]pyridine scaffold offers several positions for modification.
Caption: Key positions on the imidazo[1,2-a]pyridine-3-carboxamide scaffold for SAR exploration.
The following table summarizes how modifications at different positions can influence the anti-tubercular activity (Minimum Inhibitory Concentration - MIC).
| Compound ID | Substitution at R7 | Amide Side Chain (R) | MIC (μM) vs. Mtb H₃₇Rv | Reference |
| Cmpd 1 | -CH₃ | -(CH₂)₂-O-(4-CF₃-Ph) | 0.004 | [4] |
| Cmpd 2 | -Cl | -(CH₂)₂-O-(4-CF₃-Ph) | 0.02 | [4] |
| Cmpd 3 | -CH₃ | -benzyl | 0.045 | [9] |
| Cmpd 4 | -CH₃ | -CH₂-(4-biphenyl) | ≤0.006 | [4] |
| Cmpd 5 | -CH₃ | -(CH₂)₂-(piperazin-1-yl)-... | <0.035 | [10] |
This data is illustrative and compiled from multiple sources to demonstrate SAR trends.
Key Insights from SAR:
-
Amide Side Chain: The nature of the amide side chain is a primary driver of potency. Large, lipophilic biaryl ethers have demonstrated nanomolar to sub-nanomolar potency against Mycobacterium tuberculosis.[4][9]
-
Pyridine Core Substitution: Substitution on the imidazo[1,2-a]pyridine core can fine-tune activity. For example, changing a 7-methyl group to a 7-chloro group resulted in a 5-fold decrease in activity in one study, suggesting steric and electronic factors on the core play a significant role.[4]
-
Lipophilicity: While lipophilic groups on the side chain often increase potency, a balance must be struck to maintain good pharmacokinetic properties. Highly lipophilic compounds can suffer from poor solubility and rapid metabolism.[2][10]
By systematically exploring these positions and carefully troubleshooting the synthetic and analytical challenges, researchers can effectively enhance the potency of their imidazo[1,2-a]pyridine-3-carboxamide series.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Minimizing byproducts in the synthesis of 3-substituted imidazo[1,2-a]pyridines
Technical Support Center: Synthesis of 3-Substituted Imidazo[1,2-a]pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-substituted imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] However, its synthesis, particularly through multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, can be accompanied by challenges in achieving high purity and minimizing byproducts.[4] This guide provides in-depth, troubleshooting advice in a user-friendly Q&A format to address common issues encountered during your experiments.
I. Foundational Knowledge: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a powerful one-pot, three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide to rapidly generate diverse 3-aminoimidazo[1,2-a]pyridine derivatives.[5][6][7] Understanding the general mechanism is crucial for troubleshooting.
Diagram: Generalized GBB Reaction Mechanism
Caption: Generalized workflow of the GBB three-component reaction.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific experimental challenges. Each question is followed by a detailed explanation of the underlying cause and actionable solutions.
Q1: My GBB reaction yield is low. What are the primary factors to investigate?
A1: Low yields in GBB reactions are a common issue and can often be traced back to several key parameters. A systematic optimization approach is recommended.
Causality & Solutions:
-
Catalyst Choice and Loading: The GBB reaction is typically acid-catalyzed.[5] The choice of catalyst can significantly impact the reaction rate and yield. While scandium triflate (Sc(OTf)₃) and p-toluenesulfonic acid (p-TsOH) are commonly used, other Brønsted or Lewis acids like Yb(OTf)₃, InCl₃, or even acetic acid can be effective, sometimes offering better results depending on the substrates.[5][8]
-
Protocol: Start with a catalyst screen. For a model reaction, test various catalysts (e.g., Sc(OTf)₃, p-TsOH, AcOH) at a loading of 10-20 mol%. Monitor the reaction progress by TLC or LC-MS to determine the most effective catalyst for your specific substrate combination.
-
-
Solvent Selection: The polarity and protic nature of the solvent influence the solubility of reactants and the stability of intermediates. Methanol and ethanol are common choices.[5] However, for less reactive substrates, higher boiling point solvents like toluene or solvent-free conditions might be beneficial.[5]
-
Protocol: If your reaction is sluggish in methanol, consider switching to ethanol or toluene and increasing the reaction temperature. For sensitive substrates, a co-solvent system like H₂O/DMSO might be necessary.[8]
-
-
Reaction Temperature and Time: Many GBB reactions proceed at room temperature, but some require heating to achieve reasonable conversion rates.[1] Prolonged reaction times at high temperatures can, however, lead to byproduct formation.
-
Protocol: Initially, run the reaction at room temperature for 24 hours. If the conversion is low, gradually increase the temperature (e.g., to 40°C, then reflux) while monitoring for the appearance of byproducts.
-
-
Stoichiometry of Reactants: In some cases, particularly in DNA-encoded library synthesis, using a large excess of the aldehyde and isocyanide components can drive the reaction to completion.[8]
-
Protocol: If you are working with a precious 2-aminoazine, consider using 1.5 to 2.0 equivalents of the aldehyde and isocyanide.
-
Data Summary: Catalyst and Solvent Effects
| Catalyst (20 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH | Methanol | 25 | 24 | Moderate | [1] |
| Sc(OTf)₃ | Methanol | 25 | 12 | High | [5] |
| AcOH (30 equiv) | H₂O/DMSO | 25 | 24 | 62% (for specific DNA-conjugate) | [8] |
| BF₃·MeCN | Dichloromethane | 25 | 16 | up to 85% | [9] |
Q2: I am observing the formation of an undesired regioisomer. How can I improve the regioselectivity for the 3-substituted product?
A2: Regioselectivity is a critical aspect of imidazo[1,2-a]pyridine synthesis. The desired product results from the initial nucleophilic attack of the endocyclic pyridine nitrogen onto the imine intermediate. However, under certain conditions, the exocyclic amino group can react first, leading to different products.
Causality & Solutions:
-
Nature of the 2-Aminopyridine: The electronic properties of the substituents on the 2-aminopyridine ring can influence the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the endocyclic nitrogen, potentially leading to side reactions.[10]
-
Insight: The formation of the imidazo[1,2-a]pyridine core relies on the greater nucleophilicity of the endocyclic nitrogen atom of the 2-aminopyridine.
-
-
Reaction Conditions: The choice of catalyst and solvent can modulate the regioselectivity. Some catalytic systems may favor one reaction pathway over another.
Experimental Protocol for Regioselectivity Optimization:
-
Re-evaluate the Catalyst: If you are using a strong Brønsted acid, consider switching to a Lewis acid like Sc(OTf)₃ or Y(OTf)₃, which may coordinate differently with the reactants and favor the desired cyclization pathway.[11]
-
Solvent Polarity: Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol). Solvent interactions can influence the conformation of intermediates and the transition state energies for the different cyclization pathways.
-
Temperature Control: Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled product, which is often the desired 3-substituted isomer.
Diagram: Regioselectivity in Imidazo[1,2-a]pyridine Synthesis
Caption: Competing pathways leading to desired product and isomeric byproduct.
Q3: My final product is difficult to purify. What are the likely impurities and what are the best purification strategies?
A3: Purification challenges often arise from unreacted starting materials or stable byproducts formed during the reaction.
Common Impurities & Their Origin:
-
Unreacted 2-Aminopyridine: This is often a polar compound that can be difficult to separate from the product by standard silica gel chromatography.
-
Unreacted Aldehyde: Aldehydes can be volatile or prone to oxidation, complicating purification.
-
Isocyanide Polymerization Products: Isocyanides can polymerize under acidic conditions, leading to a complex mixture of byproducts.
-
Hydrolyzed Intermediates: If water is present in the reaction, intermediates can hydrolyze, leading to various side products.
Purification Protocols:
-
Aqueous Workup:
-
Step 1: After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Step 2: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Step 3: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. This will remove most of the water-soluble impurities.[12]
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient elution starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective. The exact solvent system will depend on the polarity of your product.
-
Pro-Tip: If the product and starting 2-aminopyridine have similar Rf values, consider using a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase (e.g., alumina).
-
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product.
-
Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by filtration.
-
-
Salt Formation: For basic imidazo[1,2-a]pyridines, forming a salt (e.g., a hydrochloride or sulfate salt) can facilitate purification by crystallization.[9]
III. Advanced Synthetic Strategies & Considerations
Beyond the GBB reaction, several other methods exist for the synthesis of 3-substituted imidazo[1,2-a]pyridines. These can be valuable alternatives when the GBB reaction is not suitable.
-
Reaction with α-Halocarbonyls: The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-haloketone or α-haloaldehyde.[13] This method is robust but may lack the diversity offered by multicomponent reactions.
-
Metal-Catalyzed Reactions: Various copper- and iron-catalyzed methods have been developed for the synthesis of imidazo[1,2-a]pyridines from readily available starting materials like nitroolefins or ketoximes.[14][15] These methods often offer excellent regioselectivity and functional group tolerance.[14]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, particularly in the synthesis of 3-aminoimidazo[1,2-a]pyridines.[16]
IV. References
-
Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. --INVALID-LINK--
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. --INVALID-LINK--
-
Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. --INVALID-LINK--
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry. --INVALID-LINK--
-
Optimization of the cyclization reaction conditions. ResearchGate. --INVALID-LINK--
-
Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. ECHEMI. --INVALID-LINK--
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. --INVALID-LINK--
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. --INVALID-LINK--
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. --INVALID-LINK--
-
Optimization of the reaction conditions. ResearchGate. --INVALID-LINK--
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ResearchGate. --INVALID-LINK--
-
Regiospecific Synthesis of 3-Substituted Imidazo [1, 2-a] pyridines. PDF Free Download. --INVALID-LINK--
-
Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. ResearchGate. --INVALID-LINK--
-
Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Semantic Scholar. --INVALID-LINK--
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health. --INVALID-LINK--
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. --INVALID-LINK--
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. --INVALID-LINK--
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. --INVALID-LINK--
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. --INVALID-LINK--
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. --INVALID-LINK--
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. --INVALID-LINK--
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. --INVALID-LINK--
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. --INVALID-LINK--
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. --INVALID-LINK--
-
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. --INVALID-LINK--
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 5. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation | Semantic Scholar [semanticscholar.org]
- 7. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. echemi.com [echemi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 15. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Mechanism of Action of Imidazo[1,2-a]pyridine Compounds: A Comparative Guide
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Compounds incorporating this heterocyclic core are under investigation for a multitude of therapeutic applications, from oncology to infectious diseases. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on how to rigorously validate the mechanism of action (MoA) of novel imidazo[1,2-a]pyridine compounds. We will delve into the causality behind experimental choices, present self-validating workflows, and offer objective comparisons with alternative therapeutic agents, supported by experimental data.
The Multifaceted Nature of Imidazo[1,2-a]pyridines: Key Mechanisms of Action
Imidazo[1,2-a]pyridine derivatives have been shown to exert their effects through several distinct mechanisms. This guide will focus on three well-documented MoAs:
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: This crucial pathway regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
-
Inhibition of Tubulin Polymerization: Microtubules are essential components of the cytoskeleton, playing a critical role in cell division. Disruption of microtubule dynamics is a clinically validated anti-cancer strategy.
-
Inhibition of Mycobacterium tuberculosis QcrB: As part of the electron transport chain, QcrB is vital for ATP synthesis in Mycobacterium tuberculosis. Its inhibition is a key strategy in the development of new anti-tuberculosis drugs.
A Hierarchical Approach to Mechanism of Action Validation
A robust MoA validation strategy follows a hierarchical and iterative process, moving from broad cellular effects to specific molecular interactions. This approach ensures that the observed phenotype is indeed a consequence of the intended molecular event, creating a self-validating experimental system.
Caption: A hierarchical workflow for MoA validation.
I. Imidazo[1,2-a]pyridines as PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR pathway is a cornerstone of cell signaling, and its aberrant activation is a common feature in many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, primarily targeting the PI3Kα isoform.[1][2]
A. Experimental Validation Workflow
A multi-pronged approach is essential to unequivocally validate the inhibition of the PI3K/Akt/mTOR pathway.
Caption: Workflow for validating PI3K/Akt/mTOR inhibition.
1. Step-by-Step Protocol: Western Blot Analysis of Akt Phosphorylation
-
Rationale: This experiment directly assesses the functional consequence of PI3K inhibition. PI3K phosphorylates and activates Akt. Therefore, a decrease in phosphorylated Akt (p-Akt) levels is a direct indicator of upstream PI3K inhibition.
-
Protocol:
-
Cell Culture and Treatment: Plate cancer cells known to have an active PI3K pathway (e.g., T47D, HCC1937) and allow them to adhere overnight.[3] Treat cells with various concentrations of the imidazo[1,2-a]pyridine compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known PI3K inhibitor).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA) for PI3Kα Target Engagement
-
Rationale: CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Protocol:
-
Cell Treatment: Treat intact cells with the imidazo[1,2-a]pyridine compound or vehicle control.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble PI3Kα in the supernatant by Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble PI3Kα as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
B. Comparative Analysis with Alternative PI3K/Akt/mTOR Inhibitors
The performance of a novel imidazo[1,2-a]pyridine inhibitor should be benchmarked against established compounds.
| Compound Class | Compound Example | Primary Target(s) | Reported IC50 (PI3Kα) | Key Features |
| Imidazo[1,2-a]pyridines | Compound 35 [2] | PI3Kα | 150 nM | High selectivity for PI3Kα. |
| Thiazole-substituted imidazo[1,2-a]pyridine[1] | PI3Kα | 2.8 nM | Potent PI3Kα inhibition. | |
| Oxadiazole-substituted imidazo[1,2-a]pyridine[1] | PI3Kα | 2 nM | Bioisosteric replacement enhances potency. | |
| Pan-PI3K Inhibitors | Buparlisib (BKM120) | PI3Kα, β, γ, δ | ~52 nM | Broad-spectrum PI3K inhibition. |
| Dual PI3K/mTOR Inhibitors | Dactolisib (BEZ235) | PI3Kα, β, γ, δ, mTOR | 4 nM | Simultaneous inhibition of PI3K and mTOR.[] |
| mTOR Inhibitors | Everolimus (RAD001) | mTORC1 | N/A | Allosteric inhibitor of mTORC1. |
II. Imidazo[1,2-a]pyridines as Tubulin Polymerization Inhibitors
Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the proliferation of cancer cells by disrupting microtubule dynamics, often by binding to the colchicine-binding site on β-tubulin.[5][6]
A. Experimental Validation Workflow
Validating tubulin polymerization inhibitors requires a combination of biochemical and cell-based assays.
Caption: Workflow for validating tubulin polymerization inhibition.
1. Step-by-Step Protocol: In Vitro Tubulin Polymerization Assay
-
Rationale: This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules, providing unequivocal evidence of direct interaction.
-
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer on ice. Prepare a reaction mix containing GTP.
-
Compound Addition: Add the imidazo[1,2-a]pyridine compound at various concentrations to a 96-well plate. Include a vehicle control, a known inhibitor (e.g., colchicine or nocodazole), and a known stabilizer (e.g., paclitaxel).
-
Initiation of Polymerization: Add the tubulin reaction mix to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm (or fluorescence if using a fluorescent reporter) at regular intervals for 60-90 minutes.
-
Data Analysis: Plot the change in absorbance/fluorescence over time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.
-
B. Comparative Analysis with Alternative Tubulin Inhibitors
The efficacy of a novel imidazo[1,2-a]pyridine tubulin inhibitor should be compared to other classes of microtubule-targeting agents.
| Compound Class | Compound Example | Binding Site | Reported IC50 (Tubulin Polymerization) |
| Imidazo[1,2-a]pyridines | Compound 5b [5] | Colchicine | ~1 µM (inferred from cellular IC50) |
| N-linked imidazo[1,2-a]pyridine hybrid[7] | Tubulin | 3.45 µM | |
| Vinca Alkaloids | Vincristine | Vinca | ~1-2 µM |
| Taxanes | Paclitaxel | Taxol | N/A (Stabilizer) |
| Colchicine Site Binders | Colchicine | Colchicine | 10.65 nM - 58 nM[8][9] |
III. Imidazo[1,2-a]pyridines as Inhibitors of Mycobacterium tuberculosis QcrB
The discovery of Telacebec (Q203), an imidazo[1,2-a]pyridine amide, has validated the cytochrome bc1 complex (specifically the QcrB subunit) as a promising target for anti-tuberculosis drug development.[10][11]
A. Experimental Validation Workflow
Confirming QcrB as the target of a novel imidazo[1,2-a]pyridine involves a combination of microbiological, genetic, and biochemical approaches.
Caption: Workflow for validating QcrB inhibition.
1. Step-by-Step Protocol: Generation and Analysis of Resistant Mutants
-
Rationale: This is a powerful genetic approach to identify the direct target of an antimicrobial compound. Spontaneous mutations that confer resistance are often located within the gene encoding the drug's target.
-
Protocol:
-
Selection of Resistant Mutants: Culture M. tuberculosis or a surrogate species like M. bovis BCG on solid medium containing the imidazo[1,2-a]pyridine compound at a concentration 5-10 times its minimum inhibitory concentration (MIC).
-
Isolation and Verification: Isolate colonies that grow in the presence of the compound and confirm their resistance by re-testing the MIC.
-
Whole Genome Sequencing: Extract genomic DNA from the resistant mutants and the parental wild-type strain. Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) or other mutations present only in the resistant strains.
-
Data Analysis: A consistent mutation in the qcrB gene across independently isolated resistant mutants strongly suggests that QcrB is the direct target.
-
B. Comparative Analysis with Alternative QcrB Inhibitors
The activity of a new imidazo[1,2-a]pyridine should be compared to Telacebec and other compounds targeting mycobacterial respiration.
| Compound Class | Compound Example | Target | Reported MIC50 (M. tuberculosis H37Rv) |
| Imidazo[1,2-a]pyridines | Telacebec (Q203) | QcrB | 2.5 nM[12] |
| Thienopyrimidines | CWHM-1023 | QcrB | ~83 nM |
| Diarylquinolines | Bedaquiline | ATP synthase | ~120 nM |
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action. A rigorous and multi-faceted approach to MoA validation, as outlined in this guide, is paramount for the successful translation of these promising compounds from the laboratory to the clinic. By employing a hierarchical and self-validating experimental framework, researchers can build a compelling and robust data package that clearly elucidates the molecular basis of a compound's biological activity. This, in turn, will accelerate the development of the next generation of targeted therapies.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors ta ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10094F [pubs.rsc.org]
- 9. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telacebec (Q203) | Qurient [qurient.com]
- 12. Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone and Other Biologically Active Heterocyclic Ketones
For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a research program. This guide provides an in-depth, objective comparison of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone with other prominent classes of heterocyclic ketones, namely chalcones, indolyl ketones, and pyrazolyl ketones. Our analysis is grounded in experimental data from peer-reviewed literature, focusing on synthetic accessibility and anticancer activity to inform your selection of the most promising scaffolds for further investigation.
Introduction: The Privileged Role of Heterocyclic Ketones in Medicinal Chemistry
Heterocyclic ketones are cornerstone pharmacophores in modern drug discovery. The fusion of a rigid heterocyclic ring system with a carbonyl group creates a molecule with a unique three-dimensional structure and electronic distribution, ideal for interacting with biological targets. The imidazo[1,2-a]pyridine scaffold, in particular, is recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active compounds.[1] This guide will delve into the specific attributes of this compound and benchmark its performance against other key heterocyclic ketone classes.
This compound: A Scaffold of Growing Interest
The imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 heterocycle that has demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of a phenylmethanone moiety at the 3-position further enhances its potential for diverse biological interactions.
Synthetic Accessibility
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established and can be achieved through various strategies, including condensation reactions, multicomponent reactions, and oxidative coupling.[3] A common and efficient method involves the condensation of a 2-aminopyridine with an α-haloketone.[4] This straightforward approach allows for the generation of a diverse library of derivatives with relative ease.
Comparative Analysis of Anticancer Activity
The following tables summarize the cytotoxic activity (IC50 values in µM) of representative derivatives from each class against common cancer cell lines.
Table 1: Comparative Cytotoxicity Against Breast Cancer Cell Lines (MCF-7, MDA-MB-231)
| Compound Class | Derivative | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | Compound 7e (a 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile) | 0.01 - 3.2 | - | [5] |
| IP-5 | - | 45 | [6][7] | |
| IP-6 | - | 47.7 | [6][7] | |
| Chalcone | Indole-chalcone hybrid 43 | 23 - 77 nM (0.023 - 0.077 µM) | - | [8] |
| Chalcone-coumarin hybrid 41 | 22.11 - 41.08 | 22.11 - 41.08 | [8] | |
| Indolyl Ketone | Indole-chalcone derivative | 13 - 19 | 13 - 19 | [9] |
| Pyrazolyl Ketone | Arylazopyrazole 8b | 3.0 | - | [10] |
| Pyrazole derivative PYRIND | 39.7 | - | [11] |
Table 2: Comparative Cytotoxicity Against Lung Cancer Cell Lines (A549)
| Compound Class | Derivative | A549 IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine-chalcone conjugate 166 | 7.0 ± 2.1 µg/mL | [12] |
| Hybrid HB9 | 50.56 | [13] | |
| Chalcone | Indole-chalcone hybrid 43 | 45 - 782 nM (0.045 - 0.782 µM) | [8] |
| Indolyl Ketone | Indole-chalcone derivative | - | [8] |
| Pyrazolyl Ketone | Pyrazole derivative | - | [14] |
Table 3: Comparative Cytotoxicity Against Liver Cancer Cell Lines (HepG2)
| Compound Class | Derivative | HepG2 IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | Hybrid HB10 | 51.52 | [13] |
| Compound 12b | 13 | [15] | |
| Chalcone | Chalcone 60 | 0.33 | [16] |
| Chalcone-coumarin hybrid 40 | 0.65 - 2.02 | [8] | |
| Indolyl Ketone | Indole-chalcone hybrid 42 | 0.23 - 1.8 | [8] |
| Pyrazolyl Ketone | - | - | - |
Table 4: Comparative Cytotoxicity Against Cervical Cancer Cell Lines (HeLa)
| Compound Class | Derivative | HeLa IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine | Thiazole derivative 12 | 0.21 | [17] |
| Compound 6 | 9.7 - 44.6 | [18] | |
| Chalcone | Chalcone 60 | 0.41 | [16] |
| Indole-chalcone hybrid 43 | 23 - 77 nM (0.023 - 0.077 µM) | [8] | |
| Indolyl Ketone | - | - | - |
| Pyrazolyl Ketone | - | - | [14] |
Discussion of Comparative Performance
From the collated data, several key insights emerge:
-
Potency: Derivatives of all four heterocyclic ketone classes have demonstrated potent anticancer activity, with some compounds exhibiting IC50 values in the nanomolar range. Notably, certain indole-chalcone hybrids and imidazo[1,2-a]pyridine derivatives have shown exceptional potency.[5][8]
-
Broad Spectrum Activity: Chalcone derivatives, in particular, have been extensively evaluated against the NCI-60 panel of human cancer cell lines and have shown a broad spectrum of activity.[8]
-
Scaffold-Specific Trends: While direct comparisons are limited, the data suggests that the choice of heterocyclic core can significantly influence the cytotoxic profile. For instance, imidazo[1,2-a]pyridine derivatives have shown promising activity against a range of cancers, including melanoma and cervical cancer.[18]
-
Influence of Substituents: It is crucial to recognize that the substituents on the heterocyclic core and the phenyl ring play a pivotal role in determining the biological activity. The data presented here is for a variety of derivatives, and the parent, unsubstituted ketones may exhibit different activity profiles.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of the parent heterocyclic ketones and a standardized protocol for cytotoxicity assessment.
Synthesis Protocols
The following protocols are representative methods for the synthesis of the core heterocyclic ketones discussed in this guide.
This protocol describes a general method for the synthesis of the imidazo[1,2-a]pyridine core, which can be further functionalized to yield the target ketone.
-
Reaction: Condensation of 2-aminopyridine with an acetophenone.
-
Procedure:
-
To a solution of 2-aminopyridine (1 mmol) and acetophenone (1 mmol) in a suitable solvent (e.g., DMF), add a catalyst such as copper(I) iodide (CuI).[19]
-
Heat the reaction mixture under aerobic conditions.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Reaction: Claisen-Schmidt condensation of benzaldehyde and acetophenone.
-
Procedure:
-
Dissolve acetophenone (1 mmol) and benzaldehyde (1 mmol) in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH) dropwise to the stirred solution at room temperature.
-
Continue stirring for a few hours until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water until the washings are neutral to litmus.
-
Recrystallize the crude product from ethanol to obtain pure chalcone.
-
-
Reaction: Friedel-Crafts acylation of indole with benzoyl chloride.
-
Procedure:
-
To a stirred solution of indole (1 mmol) in a suitable solvent (e.g., carbon disulfide), add anhydrous aluminum chloride (AlCl3) portion-wise at 0 °C.
-
Add benzoyl chloride (1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Standardized Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[20]
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualization of Key Concepts
To aid in the understanding of the relationships and workflows discussed, the following diagrams are provided.
General Synthetic Approach to Imidazo[1,2-a]pyridines
Caption: General synthetic scheme for Imidazo[1,2-a]pyridines.
Standardized Cytotoxicity Workflow
References
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of new arylazopyrazoles as apoptosis inducers: Candidates to inhibit proliferation of MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemmethod.com [chemmethod.com]
- 14. researchgate.net [researchgate.net]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 20. dojindo.com [dojindo.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl vs. 3-Benzoyl Imidazo[1,2-a]pyridines in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its rigid bicyclic framework and tunable electronic properties make it an ideal template for the design of novel therapeutic agents targeting a diverse range of diseases, including cancer, inflammation, and infectious diseases.[3][4] Among the myriad of possible substitutions, the introduction of aromatic moieties at the C-2 and C-3 positions has proven to be a particularly fruitful strategy in drug discovery. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of two prominent classes of imidazo[1,2-a]pyridine derivatives: those bearing a phenyl group at the 2-position and those with a benzoyl group at the 3-position. Through an examination of supporting experimental data, we will elucidate the distinct pharmacological profiles conferred by these substitutions and provide insights for researchers and drug development professionals in the field.
The Imidazo[1,2-a]pyridine Core: A Versatile Pharmacophore
The imidazo[1,2-a]pyridine system is formed by the fusion of an imidazole and a pyridine ring. This arrangement creates a unique electronic landscape and a three-dimensional shape that can be readily modified. The nitrogen atom at position 1 and the bridgehead nitrogen at position 9 are key features influencing the molecule's physicochemical properties, such as its ability to form hydrogen bonds and its overall polarity. Substitutions at the 2, 3, 5, 6, 7, and 8-positions have all been explored to modulate the biological activity of this scaffold.[2] The focus of this guide is the critical comparison of functionalization at the 2- and 3-positions with a phenyl and a benzoyl group, respectively.
References
- 1. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a prominent "privileged structure" in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide provides a comprehensive analysis of the in vitro cytotoxic profiles of various imidazo[1,2-a]pyridin-3-yl(phenyl)methanone and related derivatives, offering a comparative look at their efficacy against diverse cancer cell lines. We will delve into the experimental methodologies used to determine cytotoxicity, explore the underlying mechanisms of action, and present the data in a clear, comparative format to aid researchers in drug discovery and development.
Comparative Analysis of Cytotoxic Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been evaluated against a wide spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly based on the specific chemical substitutions on the core scaffold and the genetic makeup of the cancer cells. The following table summarizes the cytotoxic activity of several noteworthy derivatives from recent studies.
| Compound ID/Reference | Cancer Cell Line | Description | IC50 (µM) | Control Drug | Control IC50 (µM) |
| Compound 6 [3][4] | A375 | Human Melanoma | <12 | Dacarbazine | ~25 |
| Compound 6 [3][4] | WM115 | Human Melanoma | <12 | Dacarbazine | ~25 |
| Compound 6 [3][4] | HeLa | Human Cervical Cancer | 9.7 - 44.6 | - | - |
| IP-5 [5][6] | HCC1937 | Human Breast Cancer | 45 | - | - |
| IP-6 [5][6] | HCC1937 | Human Breast Cancer | 47.7 | - | - |
| Compound 12b [7][8][9] | Hep-2 | Laryngeal Carcinoma | 11 | Doxorubicin | 10 |
| Compound 12b [7][8][9] | HepG2 | Hepatocellular Carcinoma | 13 | Doxorubicin | 1.5 |
| Compound 12b [7][8][9] | MCF-7 | Human Breast Cancer | 11 | Doxorubicin | 0.85 |
| Compound 12b [7][8][9] | A375 | Human Skin Cancer | 11 | Doxorubicin | 5.16 |
| Compound HB9 [10][11] | A549 | Human Lung Cancer | 50.56 | Cisplatin | 53.25 |
| Compound HB10 [10][11] | HepG2 | Hepatocellular Carcinoma | 51.52 | Cisplatin | 54.81 |
| HS-104 [6] | MCF-7 | Human Breast Cancer | 1.2 | - | - |
This table synthesizes data from multiple sources to provide a comparative overview. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] The principle is based on the reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[13] The quantity of formazan produced is directly proportional to the number of viable cells.[13][14]
Workflow for MTT Cytotoxicity Assay
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest exponentially growing cancer cells and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the imidazo[1,2-a]pyridine derivatives in the culture medium.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with a standard anticancer drug (positive control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[14] During this time, viable cells will reduce the MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[14] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mechanisms of Action: How Do These Derivatives Kill Cancer Cells?
The cytotoxic effects of imidazo[1,2-a]pyridine derivatives are not merely a result of non-specific toxicity but are often orchestrated through the modulation of specific cellular pathways critical for cancer cell survival and proliferation.
Inhibition of the PI3K/Akt/mTOR Pathway
A frequently dysregulated pathway in cancer is the PI3K/Akt/mTOR signaling cascade, which governs cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[2][3] By targeting key kinases like PI3Kα or Akt, these compounds can effectively halt the downstream signaling that promotes cancer progression.[2][3] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.[3]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Studies have shown that imidazo[1,2-a]pyridine derivatives can trigger apoptosis through both intrinsic and extrinsic pathways.[5][6] This is often evidenced by the increased expression of pro-apoptotic proteins like Bax, the activation of executioner caspases (e.g., caspase-9), and the cleavage of PARP.[3][5][6]
Furthermore, these compounds frequently cause cell cycle arrest, typically at the G2/M phase.[3][15] This disruption prevents cancer cells from completing mitosis and proliferating. The arrest is often mediated by the upregulation of cell cycle inhibitors such as p53 and p21, which act as crucial checkpoints.[3][5][6]
Caption: Dual mechanism involving cell cycle arrest and apoptosis induction.
Conclusion and Future Outlook
The this compound scaffold and its derivatives represent a highly promising class of compounds in the landscape of anticancer drug discovery. The comparative data clearly demonstrates their potent cytotoxic activity against a range of cancer cell lines, with some derivatives exhibiting efficacy comparable or superior to standard chemotherapeutic agents like Cisplatin.[10][11] The multifaceted mechanism of action, primarily involving the inhibition of critical survival pathways like PI3K/Akt/mTOR and the induction of apoptosis and cell cycle arrest, underscores their therapeutic potential.[1][3]
Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, thereby minimizing off-target effects. While in vitro assays provide a crucial foundation, subsequent in vivo studies in animal models are necessary to validate the efficacy and safety profiles of the most promising lead compounds, paving the way for potential clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells | Semantic Scholar [semanticscholar.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells – ScienceOpen [scienceopen.com]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. chemmethod.com [chemmethod.com]
- 11. chemmethod.com [chemmethod.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Synthesis of new steroidal imidazo [1,2-a] pyridines: DNA binding studies, cleavage activity and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Imidazo[1,2-a]pyridines: A New Front in the War Against Tuberculosis
The global health challenge posed by tuberculosis (TB), particularly the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb), necessitates the urgent development of novel therapeutics.[1][2] For decades, the anti-TB drug pipeline remained stagnant, but a recent renaissance in TB drug discovery has brought forth promising new scaffolds.[1][3] Among these, the imidazo[1,2-a]pyridine (IPA) class has emerged as a particularly potent and versatile scaffold, leading to the development of clinical candidates with novel mechanisms of action.[1][2][3]
This guide provides a comparative analysis of key imidazo[1,2-a]pyridine analogs investigated as anti-TB agents. We will delve into their structure-activity relationships (SAR), mechanisms of action, and preclinical data, offering researchers and drug development professionals a comprehensive overview of this exciting class of compounds. The insights presented herein are grounded in a critical review of published experimental data, aiming to inform and guide future drug discovery efforts.
The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core, a fused bicyclic 5,6 heterocycle, has been recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry.[1][2][3] Its journey as a significant anti-TB agent began with high-throughput screening efforts that identified initial hit compounds with promising activity against M. tb.[3][4] Subsequent lead optimization campaigns have explored various substitutions on the core structure, leading to analogs with dramatically enhanced potency, improved pharmacokinetic profiles, and efficacy against resistant strains.[5]
A pivotal breakthrough for this class was the discovery of Telacebec (Q203) , an imidazo[1,2-a]pyridine-3-carboxamide that has advanced to Phase 2 clinical trials.[6][7][8] Q203 is a first-in-class inhibitor of the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain in M. tb, thereby disrupting cellular energy production (ATP synthesis).[6][8][9][10] This novel mechanism of action is a significant advantage, as it circumvents existing resistance mechanisms to frontline TB drugs.
Comparative Analysis of Imidazo[1,2-a]pyridine Analogs
The anti-TB activity of imidazo[1,2-a]pyridine analogs is profoundly influenced by the nature and position of substituents on the heterocyclic core. Extensive SAR studies have delineated the key structural features required for potent mycobacterial inhibition.
General Structure-Activity Relationships
The general scaffold of the most potent imidazo[1,2-a]pyridine analogs can be represented as follows, with key positions for substitution influencing activity:
Caption: Generalized SAR of Imidazo[1,2-a]pyridine Analogs.
Key Analogs and Their Performance
The following table summarizes the in vitro activity and other relevant parameters for selected imidazo[1,2-a]pyridine analogs, providing a comparative overview of their potential as anti-TB agents.
| Compound ID | Target | M. tb H37Rv MIC (μM) | MDR/XDR Strains Activity | Cytotoxicity (IC50, μM) | Key Features & References |
| Telacebec (Q203) | QcrB (cytochrome bc1) | 0.0027 (MIC50) | Potent activity in the low nanomolar range | Favorable safety profile | First-in-class clinical candidate; efficacious in a mouse model at <1 mg/kg.[6][8][9][11][12] |
| IPA-6 | InhA | 0.05 (μg/mL) | Not reported | >66 (HEK cells) | 125 times more potent than ethambutol.[13] |
| ND-09759 | Not specified | ≤0.006 | Active against MDR strains | Favorable (HepG2) | Bactericidal activity in a mouse infection model comparable to isoniazid and rifampicin.[14] |
| Compound 18 (Moraski et al.) | Not specified | ≤0.006 | Potent (<0.03 - 0.8 μM) | >128 (VERO cells) | Surpassed the potency of PA-824 against several resistant strains.[4][5] |
| IPA-16 | Not specified | 3.125 (μg/mL) | Not reported | Not reported | Example of an imidazo[1,2-a]pyridine sulfonamide derivative with good activity.[13] |
Experimental Methodologies
The evaluation of novel anti-TB agents requires robust and standardized experimental protocols. The following sections detail the methodologies commonly employed for assessing the in vitro activity of imidazo[1,2-a]pyridine analogs.
In Vitro Anti-mycobacterial Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against M. tb.
Principle: The assay utilizes the Alamar Blue reagent, which contains resazurin, a blue, non-fluorescent, and cell-permeable dye. In viable, metabolically active mycobacterial cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin. This color change serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Preparation of Inoculum: M. tb H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final inoculum concentration.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The prepared mycobacterial suspension is added to each well containing the test compounds. Control wells (no drug) are also included.
-
Incubation: The microplates are incubated at 37°C for a specified period (typically 5-7 days).
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Second Incubation: The plates are re-incubated for 16-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.
Cytotoxicity Assessment: MTT Assay
It is crucial to assess the selectivity of anti-TB compounds by evaluating their toxicity against mammalian cell lines. The MTT assay is a standard method for this purpose.
Principle: The assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: A mammalian cell line (e.g., Vero, HepG2, or HEK) is seeded into a 96-well plate and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified duration (e.g., 48-72 hours).
-
Addition of MTT Reagent: The MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The 50% inhibitory concentration (IC50) is calculated, representing the concentration of the compound that causes a 50% reduction in cell viability.
Experimental Workflow for Anti-TB Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel imidazo[1,2-a]pyridine analogs as anti-TB agents.
Caption: A streamlined workflow for the development of imidazo[1,2-a]pyridine anti-TB agents.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel anti-tuberculosis agents. The clinical advancement of Telacebec (Q203) has validated the potential of this chemical class and its novel mechanism of action.[6][8] The extensive SAR studies have provided a clear roadmap for designing next-generation analogs with improved potency and pharmacokinetic properties.[3][5]
Future research should focus on:
-
Exploring diverse substitutions on the imidazo[1,2-a]pyridine core to enhance efficacy against both replicating and non-replicating persistent mycobacteria.
-
Investigating analogs with alternative mechanisms of action , such as the InhA inhibitors, to provide additional therapeutic options and potential combination partners.[13]
-
Optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to ensure their suitability for clinical development.
-
Evaluating the potential of these analogs in combination therapies with existing and new anti-TB drugs to shorten treatment duration and combat resistance.
The continued exploration of the imidazo[1,2-a]pyridine scaffold holds significant promise for delivering novel, effective, and safer treatments for tuberculosis, addressing a critical unmet medical need worldwide.
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telacebec (Q203) | Qurient [qurient.com]
- 7. Phase 2 Clinical Trial Results of Telacebec Published in NEJM | Working Group for New TB Drugs [newtbdrugs.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis | Semantic Scholar [semanticscholar.org]
- 12. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Docking Studies of Imidazo[1,2-a]pyridine Derivatives
Introduction
The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This nitrogen-bridged heterocyclic system is not only a cornerstone of several marketed drugs—such as the hypnotic zolpidem and the anxiolytic alpidem—but also the foundation for a multitude of derivatives exhibiting a broad spectrum of pharmacological activities.[1][2] These activities span from anticancer and antimicrobial to anti-inflammatory and antiviral properties, making this scaffold a subject of intense investigation.[2][3]
In the modern drug discovery paradigm, computational methods are indispensable for accelerating the identification and optimization of lead compounds. Among these, molecular docking stands out as a powerful, cost-effective technique to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein.[4][5][6] This guide provides a comparative analysis of docking studies involving imidazo[1,2-a]pyridine derivatives against a variety of protein targets. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into designing self-validating protocols, interpreting results, and critically comparing the computational tools of the trade.
Part 1: The Therapeutic Landscape of Imidazo[1,2-a]pyridine Targets
The versatility of the imidazo[1,2-a]pyridine scaffold is reflected in the diverse array of protein targets it has been designed to inhibit. Docking studies have been instrumental in elucidating the structural basis for these interactions, guiding the synthesis of more potent and selective derivatives.
Key Therapeutic Areas and Protein Targets:
-
Oncology: Cancer remains a primary focus for imidazo[1,2-a]pyridine research.
-
Protein Kinases: As central regulators of cell signaling, kinases are a major class of oncology targets. Deregulation of their activity is a hallmark of many cancers.[7][8] Derivatives have been successfully docked into the ATP-binding sites of kinases such as DYRK1A, CLK1, MARK4, and FLT3, providing rationales for observed inhibitory activity.[7][9][10][11]
-
Tubulin: The cytoskeleton is another critical target. Imidazo[1,2-a]pyridine derivatives have been designed as microtubule-destabilizing agents that bind to the colchicine site on β-tubulin.[12][13][14] Docking studies have been pivotal in visualizing these interactions, explaining how these compounds induce cell cycle arrest and apoptosis.[15][16]
-
Other Cancer Targets: Research has also explored derivatives targeting oncogenic proteins like KRAS G12C and metabolic enzymes such as oxidoreductase, which is implicated in breast cancer progression.[17][18][19]
-
-
Infectious Diseases: The rise of antimicrobial resistance has spurred the search for novel antibacterial agents.
-
Bacterial Enzymes: Imidazo[1,2-a]pyridine derivatives have shown promise as inhibitors of essential bacterial enzymes. Docking studies have identified potential binding modes in targets like DNA gyrase and glucosamine-6-phosphate (GlcN-6-P) synthase, which are crucial for bacterial DNA replication and cell wall synthesis, respectively.[1][3][20][21]
-
The following table summarizes representative docking studies, providing a snapshot of the targets, tools, and correlative experimental data.
| Imidazo[1,2-a]pyridine Class | Target Protein (PDB ID) | Docking Software Used | Key Findings (Binding Energy/Interactions) | Experimental Validation (IC₅₀) | Reference |
| Phenylimidazo[1,2-a]pyridine-chromene | DNA Gyrase | Not Specified | Binding affinity of -8.7 kcal/mol. | MIC of 10 µg/mL against E. coli and S. aureus. | --INVALID-LINK--[1] |
| Diarylimidazo[1,2-a]pyridine-carbonitrile | Tubulin (Colchicine Site) | Not Specified | Binding mode similar to Crolibulin, conforming to Structure-Activity Relationships (SARs). | 0.01 to 3.2 µM against various cancer cell lines for lead compound 7e. | --INVALID-LINK--[13] |
| General Imidazo[1,2-a]pyridines | DYRK1A, CLK1 | Not Specified | H-bond formation with the backbone of Lys188 (DYRK1A) and Lys191 (CLK1) in the kinase hinge region. | 0.7 µM (CLK1) and 2.6 µM (DYRK1A) for lead compound 4c. | --INVALID-LINK--[7][10] |
| Imidazo[1,2-a]pyridine Benzoheterobicyclic | Tubulin (Colchicine Site) | Not Specified | Strong binding affinity towards the colchicine binding site. | Potent antiproliferative activity against HeLa cervical cancer cells. | --INVALID-LINK--[12] |
| Phenothiazine-imidazo[1,2-a]pyridine | MARK4 Kinase | Not Specified | High binding constants (K = 0.79 × 10⁵ and K = 0.1 × 10⁷ for leads). | Excellent MARK4 inhibitory potential and cell cytotoxicity. | --INVALID-LINK--[9] |
| Imidazo[1,2-a]quinoxaline | Tubulin (PDB: 1SA0) | Schrödinger (Glide) | Glide score of -11.45 kcal/mol; interactions with CYS241, LEU248, LEU255. | 4.33–6.11 µM against various cancer cell lines for lead 1A2. | --INVALID-LINK--[16] |
Part 2: A Comparative Guide to Molecular Docking Software
The choice of docking software is a critical experimental decision. Each program utilizes a unique combination of a search algorithm (to explore conformational space) and a scoring function (to estimate binding affinity)[4][5]. The underlying methodologies dictate the software's speed, accuracy, and suitability for a given task.
| Software | License | Algorithm Principle | Key Advantages | Limitations |
| AutoDock & AutoDock Vina | Open-Source[22] | Lamarckian Genetic Algorithm (AutoDock); Gradient-based optimization (Vina).[22] | Free, widely used, extensive community support. Vina is significantly faster and more user-friendly.[22] | Scoring functions are generic and may be less accurate for systems with unusual chemistry (e.g., metalloproteins).[22] |
| Schrödinger Suite (Glide) | Commercial | Hierarchical search protocol; semi-empirical and empirical scoring functions.[4] | High accuracy in pose prediction and scoring; integrated drug discovery workflow.[4][5] | Cost can be prohibitive for academic labs; requires significant computational resources. |
| MOE (Molecular Operating Environment) | Commercial | Triangle Matcher placement and refinement using force fields.[4] | Integrated platform for various CADD tasks (QSAR, pharmacophore modeling); high flexibility.[4][6] | Can have a steep learning curve due to its extensive feature set. |
| GOLD | Commercial (CSD) | Genetic algorithm for ligand and protein flexibility.[6] | Excellent for handling ligand flexibility and known for successful application in virtual screening.[6] | Can be computationally intensive, especially with full protein flexibility. |
| rDock | Open-Source | Stochastic search algorithm with a three-stage scoring function.[4][5] | Fast and versatile, designed for high-throughput virtual screening (HTVS) of large compound libraries.[5] | As a faster tool, it may trade some accuracy for speed compared to more exhaustive methods. |
Part 3: The Self-Validating Docking Protocol: A Workflow for Trustworthy Results
A docking result is only as reliable as the protocol that generated it. A scientifically sound workflow is a self-validating system, where each step is designed to minimize error and includes built-in checks to ensure the protocol is appropriate for the biological question at hand.
Experimental Protocol: Step-by-Step Docking Workflow
-
Step 1: Meticulous Preparation of Receptor and Ligands
-
Rationale (Expertise): The "garbage in, garbage out" principle applies absolutely. Starting with chemically and structurally correct molecules is the single most important factor for a meaningful simulation.
-
Receptor Preparation:
-
Download the protein crystal structure from a reputable source like the RCSB Protein Data Bank (PDB).[16][23] Choose a high-resolution structure (<2.5 Å) if available.
-
Using software like AutoDock Tools, PyMOL, or Maestro, remove all non-essential molecules, including water, co-solvents, and ions, unless a specific water molecule is known to be critical for ligand binding.[23][24]
-
Add polar hydrogens, as their positions are typically not resolved in crystal structures.
-
Assign correct bond orders and repair any missing side chains or atoms. The protonation states of key residues in the active site (e.g., His, Asp, Glu) must be carefully considered, as they dictate electrostatic and hydrogen bonding interactions.[24]
-
-
Ligand Preparation:
-
Generate a 3D structure of the imidazo[1,2-a]pyridine derivative.
-
Perform energy minimization using a suitable force field to obtain a low-energy starting conformation.[24]
-
Assign correct protonation states based on a physiological pH of ~7.4. This is critical as it affects the ligand's charge and hydrogen bonding capacity.
-
Define rotatable bonds to allow for conformational flexibility during the docking simulation.
-
-
-
Step 2: Defining the Search Space (Grid Generation)
-
Rationale (Causality): The search algorithm needs a defined space to explore. The size and location of this "grid box" directly impact the efficiency and accuracy of the docking run.
-
Method: If the PDB structure contains a co-crystallized inhibitor, define the grid box to encompass this ligand, typically extending 3-6 Å around it.[24] This focuses the search on the known active site. If the binding site is unknown, a "blind docking" approach can be used where the grid box covers the entire protein surface, though this is computationally more expensive and can yield more false positives.[24]
-
-
Step 3: Protocol Validation via Re-Docking
-
Rationale (Trustworthiness): This is the most critical step for building confidence in your protocol. Before docking novel compounds, you must prove that your chosen software and settings can reproduce known experimental results for your specific target.
-
Method:
-
Take the co-crystallized ligand that was originally in the PDB structure.
-
Dock it back into the prepared protein using the exact settings (including the grid box) you plan to use for your novel compounds.
-
Validation Criterion: Superimpose the lowest-energy docked pose with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. An RMSD value below 2.0 Å is considered a successful validation , indicating your protocol can accurately predict the correct binding mode.[25][26][27] If the RMSD is high, you must revisit and optimize your preparation and docking parameters.
-
-
-
Step 4: Production Docking and Result Analysis
-
Rationale (Authoritative Grounding): A docking score is not an absolute truth. It must be interpreted in the context of the binding pose and known biochemical information.
-
Method:
-
Dock your library of imidazo[1,2-a]pyridine derivatives using the validated protocol.
-
Analyze Binding Energy/Score: Rank compounds based on their predicted binding energy. Lower values typically suggest higher affinity.[25][28] Crucially, always include a known active compound (positive control) in your run to serve as a benchmark for the scores.[26]
-
Analyze Binding Pose: Visually inspect the top-ranked poses. A plausible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with key amino acid residues in the active site. A high-scoring pose that makes no meaningful interactions is likely a false positive.
-
-
Caption: A validated molecular docking workflow.
Part 4: From Silico to Vitro: Correlating Docking with Experimental Data
Molecular docking is a predictive tool; its ultimate value is realized when its predictions are confirmed by experimental data. A strong correlation between computational and experimental results provides a powerful, mutually reinforcing model for structure-based drug design.
-
Binding Energy vs. IC₅₀/Kᵢ: While docking scores are not directly equivalent to experimental binding affinities (like IC₅₀ or Kᵢ), a general trend should emerge. Compounds with the best docking scores should, on average, exhibit the highest potency in biological assays.[25] Studies on imidazo[1,2-a]pyridine kinase inhibitors, for example, have successfully used docking to explain why certain substitutions lead to lower IC₅₀ values.[7][10]
-
Binding Pose vs. SAR: Docking provides a three-dimensional explanation for observed Structure-Activity Relationships (SAR). If adding a hydroxyl group to a specific position on the imidazo[1,2-a]pyridine scaffold dramatically improves activity, the docking pose should reveal that this new group forms a critical hydrogen bond with an active site residue. This was observed in studies targeting tubulin, where the docking poses of potent compounds correctly oriented key functional groups within the colchicine binding pocket.[13]
Caption: The cycle of computational prediction and experimental validation.
Conclusion
Docking studies of imidazo[1,2-a]pyridine derivatives have proven to be an exceptionally effective strategy for exploring the vast therapeutic potential of this privileged scaffold. These computational techniques allow for the rapid evaluation of binding hypotheses, prioritization of synthetic targets, and rationalization of experimental data. However, the predictive power of docking is entirely dependent on the scientific rigor of the methodology. By employing a self-validating protocol, critically analyzing both scores and poses, and consistently seeking to correlate computational predictions with real-world experimental results, researchers can confidently leverage molecular docking to accelerate the journey from a promising scaffold to a potent therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 5. Molecular Docking Software - CD ComputaBio [computabio.com]
- 6. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 7. oceanomics.eu [oceanomics.eu]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 16. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches [mdpi.com]
- 17. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. asianpubs.org [asianpubs.org]
- 19. researchgate.net [researchgate.net]
- 20. New library of pyrazole-imidazo[1,2-α]pyridine molecular conjugates: Synthesis, antibacterial activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 24. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. etflin.com [etflin.com]
A Comparative Guide to the Structural Confirmation of Imidazo[1,2-a]pyridine Products by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents, including antivirals, anticancer agents, and anti-inflammatory drugs.[1][2] Given its therapeutic importance, the unambiguous determination of the three-dimensional structure of novel imidazo[1,2-a]pyridine derivatives is not merely an academic exercise; it is a critical step in the drug discovery pipeline. Precise structural data underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is fundamental for patent protection and regulatory submission.
This guide provides an in-depth comparison of single-crystal X-ray crystallography—the definitive method for structure elucidation—with other essential analytical techniques. As a self-validating system, the strategic integration of these methods ensures the highest degree of scientific integrity when characterizing new chemical entities.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray crystallography is universally regarded as the "gold standard" for the structural elucidation of crystalline solids.[3] The technique provides a direct, high-resolution snapshot of a molecule's atomic arrangement in the solid state.
The Principle of Unambiguous Confirmation
The methodology is based on the diffraction of a focused beam of X-rays by the ordered lattice of atoms within a single crystal.[4] As the X-rays pass through the crystal, they are scattered by the electrons of the atoms, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, crystallographers can mathematically reconstruct a three-dimensional electron density map of the molecule and, from that, determine the precise coordinates of every atom.[4][5]
The power of SCXRD lies in its ability to provide definitive, quantitative data on:
-
Atomic Connectivity: Confirming the exact bonding arrangement.
-
Bond Lengths and Angles: Offering insight into the electronic nature of the bonds.[3]
-
Absolute Stereochemistry: Distinguishing between enantiomers and diastereomers unambiguously.
-
Conformation: Revealing the molecule's preferred shape in the solid state.
-
Intermolecular Interactions: Identifying hydrogen bonds, π–π stacking, and other non-covalent interactions that govern crystal packing.[3][6]
This level of detail is invaluable for rationalizing biological activity and designing next-generation analogues.[1][7]
Experimental Protocol: From Powder to Structure
The journey from a newly synthesized powder to a refined crystal structure is a multi-step process where the initial stage is often the most challenging.
Step 1: Growing High-Quality Single Crystals (The Art of Crystallization) This is the most critical and often rate-limiting step. The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, single crystalline lattice. A lack of suitable crystals is a primary limitation of the technique.[8][9]
-
Causality: The ability of a compound to form high-quality crystals depends on factors like molecular rigidity, purity, and the presence of functional groups that can participate in strong intermolecular interactions. Highly flexible molecules or those with weak intermolecular forces can be notoriously difficult to crystallize.
-
Common Methodologies:
-
Slow Evaporation: A solution of the compound is left undisturbed in a vial covered with a perforated seal (e.g., Parafilm). As the solvent slowly evaporates, the solution becomes supersaturated, promoting crystal growth.
-
Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the compound's solution is placed on a slide and inverted over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing solubility to decrease and crystals to form.
-
-
Best Practices: A systematic screening of various solvents and solvent/anti-solvent combinations (e.g., DCM/hexane, Acetone/water, Methanol/ether) is essential for success.[5]
Step 2: X-ray Diffraction Data Collection Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is mounted on a goniometer head and placed in a diffractometer.[5] The crystal is cooled in a stream of liquid nitrogen to minimize thermal vibration of the atoms, which results in a higher quality diffraction pattern. The instrument then rotates the crystal through a series of orientations while exposing it to a monochromatic X-ray beam, with a detector recording the resulting diffraction images.[10]
Step 3: Structure Solution and Refinement The collected data are processed to determine the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the space group (the symmetry operations within the crystal).[5] Computational software then uses this information to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to achieve the best possible fit, resulting in the final, highly accurate molecular structure.
Data Presentation: A Snapshot of an Imidazo[1,2-a]pyridine Structure
The final output of a crystallographic experiment is a set of data that precisely defines the molecular and crystal structure.
| Parameter | Example Data for a Substituted Imidazo[1,2-a]pyridine[10] | Significance |
| Chemical Formula | C₄₃H₃₅N₅O₇ | Confirms the elemental composition of the molecule in the crystal. |
| Molecular Weight | 733.76 g/mol | Matches the expected molecular weight. |
| Crystal System | Triclinic | Describes the basic shape of the unit cell. |
| Space Group | P-1 | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.57 Å, b = 11.55 Å, c = 15.55 Åα = 86.8°, β = 75.4°, γ = 84.3° | The dimensions and angles of the fundamental repeating block of the crystal. |
| Volume (ų) | 1830.8 | The volume of the unit cell. |
| Z | 2 | The number of molecules in one unit cell. |
| R-factor (R₁) | 0.0663 | A measure of the agreement between the crystallographic model and the experimental data (lower is better). |
Comparative Analysis with Alternative & Complementary Techniques
While SCXRD is definitive, it is not always feasible. In such cases, and for routine characterization, a suite of spectroscopic techniques is employed. It is crucial to understand their capabilities and limitations relative to crystallography.
| Technique | Principle | Strengths for Imidazo[1,2-a]pyridine Analysis | Weaknesses & Ambiguities |
| Single-Crystal X-ray Diffraction (SCXRD) | Diffraction of X-rays by a crystal lattice.[4] | Unambiguous 3D structure , absolute stereochemistry, conformation, intermolecular interactions. The "gold standard" for proof.[3] | Requires high-quality single crystals , which can be very difficult or impossible to grow.[5] |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Excellent for determining atomic connectivity (C-H framework) and confirming the core scaffold and substituent positions in solution.[11][12][13] | Indirect method for 3D structure. Can be ambiguous for complex isomers; absolute stereochemistry is not directly determined. |
| Mass Spectrometry (MS / HRMS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms molecular weight and elemental composition with high accuracy (HRMS).[11][14] Extremely sensitive. | Provides no information on connectivity or stereochemistry. Cannot distinguish between isomers.[15] |
| Elemental Analysis | Measures the percent composition of C, H, N, etc. | Provides evidence for the empirical and molecular formula. | No structural information. Cannot distinguish isomers. Requires high sample purity. |
A Self-Validating Workflow for Structural Elucidation
Trustworthy science relies on a logical, self-validating workflow where each step confirms the last. For the characterization of a novel imidazo[1,2-a]pyridine, the following process ensures the highest confidence in the final structural assignment.
Caption: A robust workflow for the structural confirmation of novel compounds.
This workflow demonstrates that even if crystallization fails (Path B), the preceding high-quality spectroscopic data provides a strong, albeit inferred, structural assignment. However, only Path A, culminating in a successful SCXRD analysis, provides the level of certainty required for advanced drug development stages.
Conclusion
In the field of drug discovery, precision is paramount. For confirming the structure of novel imidazo[1,2-a]pyridine products, single-crystal X-ray crystallography remains the unequivocal gold standard, providing definitive and detailed three-dimensional atomic information. While essential techniques like NMR and mass spectrometry are indispensable for routine analysis and for establishing the core connectivity and molecular formula, they cannot resolve the ambiguities inherent in complex 3D structures. The strategic integration of these methods creates a self-validating system, but the unparalleled certainty afforded by a crystal structure is the ultimate goal for any new chemical entity with therapeutic potential. It is this certainty that transforms a promising molecule into a viable drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 4. azolifesciences.com [azolifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 9. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone Derivatives in Cancer Cell Lines
The relentless pursuit of novel anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of the efficacy of various imidazo[1,2-a]pyridin-3-yl(phenyl)methanone derivatives against several cancer cell lines. We will delve into their cytotoxic effects, mechanisms of action, and the experimental protocols used for their evaluation, offering valuable insights for researchers and professionals in drug development.
Comparative Efficacy Against Various Cancer Cell Lines
The antitumor potential of novel imidazo[1,2-a]pyridine derivatives has been assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined through extensive in vitro studies. The data presented below summarizes the cytotoxic activity of several promising derivatives compared to Doxorubicin, a well-established chemotherapeutic agent.
| Compound ID | Cell Line | Cell Type | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
| 12b | Hep-2 | Laryngeal Carcinoma | 11 | Not Reported in this study |
| HepG2 | Hepatocellular Carcinoma | 13 | Not Reported in this study | |
| MCF-7 | Breast Adenocarcinoma | 11 | Not Reported in this study | |
| A375 | Melanoma | 11 | Not Reported in this study | |
| 6c | HeLa | Cervical Cancer | Not specified, but identified as highly potent | Not Reported in this study |
| TB-25 | HCT-116 | Colorectal Carcinoma | 0.023 | Not Reported in this study |
| 5b | Jurkat | T-cell Leukemia | 0.060 | Not Reported in this study |
| B16-F10 | Murine Melanoma | 0.380 | Not Reported in this study | |
| HCT116 | Colorectal Carcinoma | 0.138 | Not Reported in this study | |
| MDA-MB-231 | Breast Adenocarcinoma | 1.054 | Not Reported in this study | |
| Compound C | MCF7 | Breast Adenocarcinoma | Not specified, but showed high binding energy | Not Reported in this study |
| La23 | HeLa | Cervical Cancer | 15.32 | Not Reported in this study |
| IP-5 | HCC1937 | Breast Cancer | 45 | Not Reported in this study |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | Not Reported in this study |
Note: The IC50 values are sourced from multiple studies and experimental conditions may vary.[3][4][5][6][7][8][9][10]
The data clearly indicates that several imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activity, with some compounds like TB-25 and 5b showing efficacy at nanomolar concentrations.[6][7] Notably, compound 12b demonstrated significant and broad-spectrum activity against laryngeal, liver, breast, and skin cancer cell lines.[3][4]
Unraveling the Mechanism of Action: A Multifaceted Approach
The cytotoxic effects of these derivatives are not arbitrary. They are the result of targeted interactions with key cellular pathways that govern cell survival and proliferation. The primary mechanisms of action identified for imidazo[1,2-a]pyridine derivatives include the induction of apoptosis, cell cycle arrest, and the inhibition of tubulin polymerization.[5][6][7][11][12][13][14]
Induction of Apoptosis
Many imidazo[1,2-a]pyridine derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of key regulatory proteins. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins.[11][13][15] This shift in the balance of apoptotic regulators leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic process. Molecular docking studies have further confirmed the interaction of these compounds with the active sites of caspase-3 and caspase-9.[16]
Cell Cycle Arrest
Another critical mechanism is the disruption of the cell cycle. Flow cytometry analysis has revealed that treatment with these compounds can lead to an accumulation of cells in the G2/M phase of the cell cycle.[6][7] This arrest prevents the cancer cells from progressing to mitosis and dividing, thereby halting their proliferation. The G2/M arrest is often a consequence of the disruption of the microtubule network, a key component of the mitotic spindle.
Inhibition of Tubulin Polymerization
Several potent imidazo[1,2-a]pyridine derivatives function as tubulin polymerization inhibitors.[5][6][7][14] They bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[6] Microtubules are dynamic structures essential for cell division, intracellular transport, and the maintenance of cell shape. By disrupting microtubule dynamics, these compounds effectively halt mitosis and induce apoptosis.
The interplay of these mechanisms is illustrated in the following diagram:
Caption: Mechanism of Action of Imidazo[1,2-a]pyridine Derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
The assessment of the anticancer efficacy of these compounds relies on robust and reproducible experimental methodologies. Below are detailed protocols for two fundamental assays: the MTT assay for cell viability and flow cytometry for cell cycle analysis.
Experimental Workflow
The general workflow for evaluating the efficacy of these derivatives is as follows:
Caption: Experimental Workflow for Efficacy Evaluation.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a predetermined period, typically 24 to 72 hours, at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[19][20]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[19][21]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[18][21]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22][23]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By measuring the fluorescence intensity of a population of cells, one can distinguish between cells in different phases of the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the imidazo[1,2-a]pyridine derivatives for a specified time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several days.[24][25]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to ensure that only DNA is stained.[24]
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.[24]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Data Analysis: Analyze the resulting DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population indicates cell cycle arrest at this phase.
Conclusion and Future Directions
The this compound derivatives and related compounds represent a promising class of anticancer agents with potent activity against a range of cancer cell lines. Their multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization, makes them attractive candidates for further development. The experimental protocols detailed in this guide provide a solid foundation for the continued investigation and characterization of these and other novel therapeutic compounds. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on in vivo studies to validate their therapeutic potential in preclinical models.
References
- 1. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. | Semantic Scholar [semanticscholar.org]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. journal.waocp.org [journal.waocp.org]
- 11. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. atcc.org [atcc.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nanocellect.com [nanocellect.com]
- 24. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all materials involved, ensuring a safe and sustainable laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone, a member of the pharmacologically significant imidazo[1,2-a]pyridine class of heterocyclic compounds.
While a specific Safety Data Sheet (SDS) for every novel compound may not always be readily available, a robust disposal plan can be formulated by understanding the toxicology of related structures and adhering to established principles of chemical waste management. This guide is built upon those principles, offering a trustworthy protocol for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Compound
This compound is a heterocyclic ketone. Toxicological studies on various imidazo[1,2-a]pyridine derivatives have indicated a range of biological activities and potential for off-target effects.[1][2] Some derivatives have shown cytotoxic potential, while others have been found to be essentially nontoxic in certain preclinical studies.[1][3] Given the bioactive nature of this chemical family, it is prudent to handle this compound as a potentially hazardous substance.
The primary hazards to consider are:
-
Toxicity: Although comprehensive data on this specific molecule is scarce, related imidazo-based heterocyclic compounds have demonstrated toxicity at higher doses in in-vivo studies.[3] Therefore, it should be treated as a toxic substance.
-
Environmental Hazard: Many complex organic molecules can be toxic to aquatic life. To prevent environmental contamination, this compound should not be disposed of down the drain.[4]
-
Reactivity: While not expected to be highly reactive, it should not be mixed with strong oxidizing agents or strong acids/bases without a proper risk assessment.
| Potential Hazard | Classification & Handling Considerations | Relevant EPA Waste Codes (Anticipated) |
| Toxicity | Assumed to be toxic. Handle with appropriate personal protective equipment (PPE). Avoid inhalation, ingestion, and skin contact.[5][6] | U-listed or P-listed waste: Depending on acute toxicity, though less likely without specific data. More likely to be classified based on characteristic toxicity (D-codes) if it leaches specific constituents. |
| Environmental | Potentially toxic to aquatic life.[4] Do not dispose of in sewer systems.[7][8] | D002 (if corrosive), D003 (if reactive), or other D-codes if it contains toxic metals used in synthesis. |
| Ignitability | As a solid, it is not expected to be ignitable. However, solutions in flammable solvents would carry the ignitability characteristic of the solvent. | D001: If dissolved in a flammable solvent with a flash point <140°F. |
Procedural Workflow for Disposal
The following step-by-step protocol ensures the safe and compliant disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work within a certified chemical fume hood.[5]
Waste Segregation and Containerization
Proper segregation is a cornerstone of safe laboratory waste management.[9][10]
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and any materials contaminated with it.
-
Solid Waste:
-
Collect unadulterated solid compound, contaminated personal protective equipment (gloves, weighing paper), and spill cleanup materials in a designated, leak-proof container.
-
The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is generally suitable.[7]
-
-
Liquid Waste:
-
For solutions of the compound, use a separate, clearly labeled, and chemically compatible container. If a flammable solvent was used, the container must be appropriate for flammable liquid waste.
-
Never mix incompatible waste streams. For instance, do not mix acidic waste with basic waste, or organic solvent waste with aqueous waste.[11]
-
-
Sharps Waste: Any sharps (needles, razor blades, etc.) contaminated with the compound must be disposed of in a designated sharps container.
Labeling and Storage
Accurate and thorough labeling is a regulatory requirement and critical for safety.[12]
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
A list of all constituents by percentage.
-
The associated hazards (e.g., "Toxic").
-
The date accumulation started.
-
-
Storage:
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Wear appropriate PPE before attempting to clean the spill.
-
Containment: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite or sand).[13]
-
Cleanup: Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
Final Disposal
The final step is the transfer of the hazardous waste to your institution's Environmental Health and Safety (EHS) department for disposal.
-
Request Pickup: Once the waste container is full or has been in accumulation for the maximum allowable time (typically up to one year for partially filled containers in an SAA, but institutional policies may vary), arrange for a waste pickup with your EHS office.[12]
-
Documentation: Complete all required waste pickup forms accurately and completely.
-
Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company to ensure the material is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[14][15]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. louisville.edu [louisville.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. benchchem.com [benchchem.com]
- 14. danielshealth.com [danielshealth.com]
- 15. laballey.com [laballey.com]
Navigating the Safe Handling of Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone: A Guide for Laboratory Professionals
Understanding the Hazard Landscape: An Evidence-Based Approach
The imidazo[1,2-a]pyridine core is a well-established pharmacophore found in several marketed drugs.[1] However, its biological activity necessitates a cautious approach. Safety data for related compounds, such as Imidazo[1,2-a]pyridin-6-ylmethanol and the parent Imidazo(1,2-a)pyridine, indicate potential for skin irritation, serious eye irritation, and respiratory irritation.[2][3] Therefore, it is prudent to treat Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone as a hazardous substance with similar potential irritant properties.
While exploratory toxicology studies on some 2,3-substituted imidazo[1,2-a]pyridines did not show signs of hepatic or renal toxicity, it is crucial to remember that toxicological profiles can vary significantly with substitution patterns.[4][5][6] The absence of evidence is not evidence of absence of other potential biological effects.
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Inferred Risk based on Structural Analogs | Recommended Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available. Assume harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust or aerosols.[7] |
| Skin Corrosion/Irritation | Causes skin irritation (based on analogs).[2][3] | Wear appropriate chemical-resistant gloves and a lab coat.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (based on analogs).[2][3] | Wear safety glasses with side shields or chemical splash goggles.[2][8] |
| Respiratory Sensitization | May cause respiratory irritation (based on analogs).[3] | Handle in a well-ventilated area or a chemical fume hood.[7] |
| Specific Target Organ Toxicity | Data not available. | Assume potential for target organ effects and minimize exposure. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following recommendations are based on a conservative assessment of the potential hazards.
Eye and Face Protection:
-
Mandatory: Always wear chemical safety goggles that provide a complete seal around the eyes.[8][9]
-
Recommended for Splash Risk: When handling larger quantities or solutions where splashing is possible, a face shield worn over safety goggles is advised.[10][11]
Hand Protection:
-
Glove Selection: Due to the ketone functionality, nitrile gloves are a suitable initial choice for incidental contact.[12] However, for prolonged handling or in the case of a spill, it is crucial to consult a glove compatibility chart. Butyl rubber or polyvinyl alcohol (PVA) gloves may offer enhanced protection against certain organic solvents.[9][12]
-
Glove Protocol: Always inspect gloves for any signs of degradation before use. Change gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory area.
Body Protection:
-
A clean, buttoned lab coat is required to protect against skin contact.[10]
-
Ensure that legs and feet are fully covered by wearing long pants and closed-toe shoes.[10]
Respiratory Protection:
-
Primary Control: All handling of solid this compound that may generate dust, or any work with its solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Secondary Control: If a fume hood is not available for a specific procedure, a respirator may be required.[8][11] Consult with your institution's Environmental Health and Safety (EHS) department for proper respirator selection and fit-testing.[10]
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to maintaining a safe laboratory environment.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Storage: Upon receipt, visually inspect the container for any damage. Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[7]
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Prepare your workspace by covering the surface with absorbent, disposable bench paper.
-
Weighing: Conduct all weighing of the solid compound within a chemical fume hood to prevent the inhalation of fine powders. Use a dedicated spatula and weighing paper.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the chosen solvent is compatible with the experimental procedure and subsequent waste disposal.
-
Experimental Use: Handle all solutions containing this compound with the same level of precaution as the solid material.
Disposal Plan: Ensuring Environmental Responsibility
Proper chemical waste management is a critical final step. All waste containing this compound should be treated as hazardous waste.[13]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.[13] Segregate waste into the following categories:
-
Solid Waste: Unused solid compound, contaminated weighing paper, and absorbent materials from spills.
-
Liquid Waste: Unused solutions and reaction mixtures.
-
Contaminated Sharps: Needles, syringes, or glassware that have come into contact with the compound.
-
Contaminated PPE: Disposable gloves, bench paper, etc.
-
-
Waste Collection: Collect each waste stream in a separate, clearly labeled, and sealed container. The label should include the full chemical name, concentration (if applicable), and hazard warnings.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, fostering a culture of safety that protects both the individual and the scientific endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.be [fishersci.be]
- 3. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. healthybean.org [healthybean.org]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. hazmatschool.com [hazmatschool.com]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
